5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(10-5)2-8-3-9-4/h1-3,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSPZIPMDQBSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=CN=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectral Data Analysis of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the expected spectral data for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by spectral data from closely related structural analogs, to present a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of pyrrolopyrimidine derivatives, offering insights into spectral interpretation and experimental design.
Introduction: The Significance of this compound
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere that forms the core of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The substitution of a nitrogen atom with a carbon in the five-membered ring, as seen in deazapurines, allows for a broader range of chemical modifications and can lead to altered biological activity and selectivity. This compound, with its carboxylic acid functionality, represents a key intermediate for the synthesis of a diverse library of derivatives through amide bond formation and other transformations. Accurate spectral characterization is paramount for confirming the identity and purity of this key building block and its subsequent products.
The structural confirmation of novel compounds like this compound relies on a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering crucial clues about the molecule's composition and structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrrolopyrimidine core and the labile protons of the carboxylic acid and the pyrrole nitrogen. The predicted chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group. The analysis is based on data from related pyrrolopyrimidine structures found in the literature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H2 | ~8.9 | Singlet | - | Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to significant deshielding. |
| H4 | ~9.2 | Singlet | - | Also on the pyrimidine ring and strongly deshielded by the adjacent nitrogen atoms. |
| H7 | ~7.8 | Singlet | - | The sole proton on the pyrrole ring, its chemical shift is influenced by the adjacent carboxylic acid and the fused pyrimidine ring. |
| 5-NH | ~12.5 | Broad Singlet | - | The pyrrole NH proton is typically observed as a broad signal at a downfield chemical shift in DMSO-d₆. |
| -COOH | ~13.0 | Broad Singlet | - | The carboxylic acid proton is highly deshielded and often exchanges with residual water, leading to a broad signal. |
Expertise & Experience in NMR Interpretation:
The choice of DMSO-d₆ as the solvent is strategic for observing the labile NH and COOH protons, which might be broadened or exchanged in other solvents like CDCl₃ or MeOD. The predicted chemical shifts for the pyrimidine protons (H2 and H4) are based on the strong deshielding effect of the adjacent nitrogen atoms, a characteristic feature of pyrimidine systems. The chemical shift of the pyrrole proton (H7) is anticipated to be downfield due to the electron-withdrawing nature of the attached carboxylic acid group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons for subsequent ¹³C NMR.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of neighboring heteroatoms and functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~152 | Part of the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms. |
| C4 | ~155 | Similar to C2, located in the pyrimidine ring and highly deshielded. |
| C4a | ~118 | Aromatic carbon at the ring junction. |
| C6 | ~125 | Carbon bearing the carboxylic acid group. |
| C7 | ~130 | Aromatic carbon in the pyrrole ring. |
| C7a | ~148 | Quaternary carbon at the ring junction, adjacent to a nitrogen atom. |
| -COOH | ~165 | The carbonyl carbon of the carboxylic acid group, appearing at a characteristic downfield shift. |
Authoritative Grounding in ¹³C NMR:
The predicted chemical shifts for the pyrimidine carbons (C2 and C4) are in the expected downfield region for carbons in such aza-aromatic systems. The quaternary carbons (C4a and C7a) are identified based on their expected lower intensity and the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carboxylic acid carbonyl carbon is readily identifiable by its characteristic chemical shift above 160 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency spectrometer is recommended.
-
Acquisition Parameters:
-
Employ proton-decoupled acquisition to obtain singlets for all carbon signals.
-
Use a wider spectral width (e.g., 0-180 ppm).
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
-
Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz). Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compound and insights into its structural components through fragmentation analysis. For this compound (Molecular Formula: C₇H₅N₃O₂, Molecular Weight: 163.13 g/mol ), Electrospray Ionization (ESI) is a suitable technique.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Ionization Mode | Interpretation |
| [M+H]⁺ | 164.04 | Positive (ESI+) | Protonated molecular ion. |
| [M-H]⁻ | 162.03 | Negative (ESI-) | Deprotonated molecular ion. |
| [M-COOH]⁺ | 118.05 | Positive (ESI+) | Loss of the carboxylic acid group (45 Da). |
| [M-CO₂]⁺ | 119.05 | Positive (ESI+) | Decarboxylation (loss of 44 Da). |
Trustworthiness through Mechanistic Insights:
The predicted fragmentation pattern is based on the known stability of the pyrrolopyrimidine core and the typical fragmentation of carboxylic acids. The loss of the carboxylic acid group as a radical or through decarboxylation are common and energetically favorable fragmentation pathways. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI mass spectrometer, preferably coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.
-
Acquisition Parameters (ESI+):
-
Set the ion source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximal ion intensity.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Acquisition Parameters (ESI-):
-
Switch the ion source to negative ion mode and re-optimize the source parameters.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions. For HRMS, calculate the theoretical exact mass and compare it to the measured mass to confirm the elemental composition.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in ESI+ mode.
Conclusion
While direct experimental spectral data for this compound is not widely published, a comprehensive and reliable predictive analysis can be constructed based on the extensive body of literature for analogous structures. This guide provides researchers with a strong foundational understanding of the expected ¹H NMR, ¹³C NMR, and mass spectral characteristics of this important heterocyclic building block. The detailed experimental protocols offer a self-validating system for the acquisition of high-quality data, ensuring confidence in the structural elucidation of newly synthesized materials. As research in the field of pyrrolopyrimidines continues to expand, this guide serves as a practical tool for accelerating the discovery and development of novel therapeutic agents.
A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Pyrrolopyrimidine Derivatives
Authored for Drug Discovery and Development Professionals
Introduction: The Strategic Value of the Pyrrolopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular structures distinguish themselves through their repeated success in engaging biological targets. These are known as "privileged scaffolds." The pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold, possessing a unique combination of features that make it a cornerstone of modern drug discovery, particularly in targeted cancer therapy.[1][2][3]
Its strategic importance stems from its structural analogy to endogenous purines, the building blocks of DNA and RNA.[4][5][6] This resemblance allows pyrrolopyrimidine derivatives to act as effective mimics of adenosine triphosphate (ATP), the universal energy currency of the cell and a key substrate for a vast class of enzymes known as kinases.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. By competitively binding to the ATP pocket of kinases, pyrrolopyrimidine-based molecules can potently and selectively inhibit their function, making them a premier class of kinase inhibitors.[4][7] This guide provides a technical deep-dive into the iterative, multi-stage process of discovering, synthesizing, and isolating novel derivatives of this powerful scaffold.
Part 1: The Discovery Engine: From Concept to 'Hit'
The discovery phase is a systematic search for a molecule that interacts with the biological target of interest. This process is not random; it is a carefully orchestrated campaign that blends computational design, high-throughput screening, and a deep understanding of molecular interactions.
Scaffold-Based Design and Library Generation
The journey begins not with a single molecule, but with a library of related compounds. The core concept is to maintain the pyrrolopyrimidine scaffold while systematically varying the peripheral chemical groups. This allows for a broad exploration of the chemical space around the core, a process crucial for understanding the Structure-Activity Relationship (SAR).[8][9]
Expert Insight: The choice of which substituents to explore is a critical decision. We leverage computational models and the principles of the Bemis-Murcko framework analysis, which deconstructs molecules into their core ring systems and linkers, to ensure maximal chemical diversity.[10][11][12][13][14] This prevents redundant syntheses and increases the probability of discovering novel interactions with the target protein.
High-Throughput Screening (HTS) for Kinase Inhibition
Once a diverse library of pyrrolopyrimidine derivatives is synthesized, it is subjected to High-Throughput Screening (HTS) to identify initial "hits." For kinase targets, a common and robust HTS method is a biochemical assay that measures the production of adenosine diphosphate (ADP), a universal product of the kinase reaction.[15][16]
Several commercial platforms, such as LanthaScreen™ TR-FRET assays or the Adapta™ Universal Kinase Assay, are industry standards for this purpose.[17] These assays are homogenous (mix-and-read), minimizing handling steps and making them amenable to the robotic automation required to screen thousands of compounds efficiently.[17][18][19]
The output of an HTS campaign is a set of "hits"—compounds that show significant inhibition of the target kinase. These hits are the starting point for the next, more intensive phase: chemical synthesis and optimization.
Data Presentation: Representative HTS Data & Initial SAR
The initial HTS data provides the first glimpse into the SAR. By comparing the activity of structurally related compounds, chemists can begin to form hypotheses about which chemical features are important for activity.
| Compound ID | R-Group at C4 | R-Group at N7 | Kinase Inhibition IC₅₀ (nM) |
| PP-001 | -Cl | -H | >10,000 |
| PP-024 | -NH-Ph | -Cyclopentyl | 850 |
| PP-025 | -NH-(4-F-Ph) | -Cyclopentyl | 475 |
| PP-026 | -NH-(3-Cl-Ph) | -Cyclopentyl | 510 |
| PP-048 | -NH-Ph | -Isopropyl | 1,200 |
Table 1: Illustrative screening data for a hypothetical pyrrolopyrimidine series against a target kinase. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. This data suggests that a substituted aniline at the C4 position and a cyclopentyl group at the N7 position are favorable for activity.
Part 2: Chemical Synthesis: Building the Molecules
With initial hits identified, the focus shifts to the organic chemistry laboratory. The goal is to resynthesize the hits to confirm their activity and to create new analogs to improve potency, selectivity, and drug-like properties.
Core Synthetic Strategies
The construction of the pyrrolo[2,3-d]pyrimidine scaffold is well-established, with several robust synthetic routes available.[5] A common and versatile approach begins with a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring.[20][21][22] This allows for the introduction of diversity elements at various positions of the scaffold.
Detailed Experimental Protocol: Synthesis of a C4-Anilino Derivative
To ensure trustworthiness and provide actionable insights, this section details a representative, field-proven protocol for synthesizing a key intermediate and a final product. This protocol is based on established literature methods.[21][23][24]
Objective: Synthesize (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (Compound 8c from a published study[23]).
Step 1: Synthesis of the Ketone Precursor (6a)
-
Reaction Setup: To a solution of the appropriate starting aminopyrrole (not shown, 1.0 equiv) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add the corresponding acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 equiv).
-
Reaction: Cool the mixture to 0 °C and add triethylamine (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.
-
Workup: Quench the reaction with water (20 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2x15 mL) and brine (1x15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified via flash column chromatography to yield the ketone precursor.
Step 2: Carbonyl-Amine Condensation to Final Imine Product (8c)
-
Reaction Setup: Dissolve the ketone precursor 6a (1.0 equiv, e.g., 0.5 mmol) and 4-chloroaniline (1.2 equiv) in anhydrous DCM (8 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add 2-methoxypyridine (2.0 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) for the consumption of the ketone precursor.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the product with DCM (3x20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: The resulting crude solid is purified by flash chromatography or crystallization to afford the final product.
Part 3: Isolation and Purification: The Path to Purity
Synthesis rarely yields a perfectly pure product. The isolation and purification of the target molecule from unreacted starting materials, reagents, and byproducts is a critical step that demands both skill and strategic thinking. Nitrogen-containing heterocycles like pyrrolopyrimidines often present unique challenges.[25][26][27]
Expert Insight: The basic nitrogen atoms in the pyrrolopyrimidine scaffold can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing or "streaking" during column chromatography, resulting in poor separation and lower yields.[25][28]
Protocol: Flash Column Chromatography for a Basic Heterocycle
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and gives the target compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.
-
Modifier Addition (The Key Step): To counteract the acidic nature of the silica, add a basic modifier to the chosen eluent. A concentration of 0.1-1% triethylamine (Et₃N) is typically sufficient to neutralize the active sites on the silica gel, leading to symmetrical peaks and improved separation.[28]
-
Column Packing: Select an appropriately sized column (typically aiming for a sample load of 1-5% of the silica mass).[25] Pack the column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For less soluble compounds, a "dry loading" technique is superior: adsorb the crude material onto a small amount of silica gel, remove the solvent, and carefully load the resulting free-flowing powder onto the top of the packed column.
-
Elution: Run the column using positive pressure (e.g., from a nitrogen line or air pump).[29] Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Crystallization: The Final Polish
Crystallization is the gold standard for achieving high purity and is essential for obtaining material suitable for single-crystal X-ray diffraction, which provides unambiguous structural confirmation.[30][31] The process relies on the principle that a compound is typically more soluble in a hot solvent than a cold one.[32]
Protocol: Crystallization by Vapor Diffusion (for milligram quantities)
-
Solvent Selection: Find a solvent in which your compound is soluble and a second "anti-solvent" in which it is poorly soluble, but which is miscible with the first solvent. (e.g., Soluble in DCM, insoluble in Hexane).
-
Setup: Dissolve the purified compound (e.g., 5-10 mg) in a minimal amount of the "good" solvent (e.g., 0.5 mL of DCM) in a small, open vial.
-
Diffusion: Place this small vial inside a larger, sealable jar containing a reservoir of the "anti-solvent" (e.g., 5-10 mL of Hexane).
-
Incubation: Seal the larger jar and leave it undisturbed in a vibration-free location. The more volatile DCM will slowly evaporate from the inner vial while the less volatile hexane vapor diffuses into it. This gradual change in solvent composition slowly reduces the solubility of the compound, promoting the formation of large, high-quality crystals.[33]
-
Harvesting: Once suitable crystals have formed (days to weeks), carefully remove the inner vial, decant the mother liquor, and gently dry the crystals.
Part 4: Structural Characterization
The final step in the process is to rigorously confirm the identity and purity of the isolated compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integrations provide definitive proof of the structure. For example, in the protocol described above, the formation of the imine product would be confirmed by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the vinylic proton, which is absent in the ketone precursor.[23][34]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, which is used to confirm its elemental composition. The isotopic pattern observed for compounds containing chlorine or bromine atoms serves as a powerful diagnostic tool.[23][34][35]
-
Single-Crystal X-ray Diffraction: When suitable crystals are obtained, X-ray diffraction provides the ultimate, unambiguous 3D structure of the molecule, confirming connectivity, stereochemistry, and solid-state conformation.[23][31]
Conclusion
The discovery and isolation of novel pyrrolopyrimidine derivatives is an iterative and synergistic process that bridges rational design, chemical synthesis, and rigorous purification. The journey from a conceptual scaffold to a pure, well-characterized molecule is complex, requiring a deep understanding of both biological principles and the practical art of organic chemistry. The privileged nature of the pyrrolopyrimidine scaffold ensures that it will remain a fertile ground for the discovery of new therapeutics, particularly kinase inhibitors, for years to come. By employing the systematic strategies and field-tested protocols outlined in this guide, researchers can more efficiently navigate the challenges inherent in this process and accelerate the development of next-generation targeted medicines.
References
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in silico screening of 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid analogs
An In-Depth Technical Guide: In Silico Screening of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Analogs for Novel Kinase Inhibitors
Foreword: The Rationale for a Computational Approach
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antiviral, and enzyme inhibitory activities.[1][3] Notably, this scaffold is a cornerstone for many potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4] The development of novel kinase inhibitors remains a high-priority area, yet it is challenged by the need for high selectivity across the highly conserved ATP-binding site of the human kinome to minimize off-target effects.[5][6]
Traditional high-throughput screening (HTS) is resource-intensive and time-consuming. In silico screening, or virtual screening, offers a powerful, cost-effective, and rapid alternative to navigate the vast chemical space and identify promising lead compounds before committing to costly synthesis and experimental testing.[7][8] This guide provides a comprehensive, field-proven workflow for the identification of novel this compound analogs as potential kinase inhibitors, grounded in the principles of structure-based and ligand-based drug design.
Part 1: Target Selection and Structural Preparation
The success of any structure-based drug design campaign hinges on the selection of an appropriate biological target and the quality of its three-dimensional structure.
1.1. Causality in Target Selection
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of purine and has been successfully employed to target the ATP-binding site of various kinases.[9] For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as our target. The rationale is threefold:
-
Therapeutic Relevance: VEGFR2 is a well-validated target in oncology, playing a crucial role in tumor angiogenesis.
-
Precedent: Pyrrolo[3,2-d]pyrimidine derivatives have been successfully developed as potent VEGFR2 inhibitors.[3]
-
Structural Data Availability: Numerous high-resolution crystal structures of VEGFR2 in complex with various inhibitors are available in the Protein Data Bank (PDB), which is essential for structure-based design.
1.2. Experimental Protocol: Receptor Preparation
The goal of this protocol is to prepare a high-quality, clean protein structure ready for molecular docking. We will use the PDB structure of VEGFR2 in complex with a known inhibitor (e.g., PDB ID: 3EWH).
-
Obtain Crystal Structure: Download the PDB file (e.g., 3EWH.pdb) from the Protein Data Bank.
-
Initial Cleaning: Load the structure into a molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio, or the open-source PyMOL with AutoDock Tools).
-
Remove all water molecules and other non-interacting ions or solvent molecules.[10] The rationale is that their positions are often not well-resolved and can interfere with the docking algorithm, unless a specific water molecule is known to be critical for ligand binding (a "structural water"), in which case it should be retained.
-
Separate the protein chains from the co-crystallized ligand and any cofactors.
-
-
Protein Preparation and Refinement:
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining correct hydrogen bonding patterns.
-
Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Kollman charges) and atom types according to a chosen force field (e.g., AMBER, CHARMm).[11]
-
Handle Missing Residues/Atoms: Check for any missing side chains or loops in the crystal structure. If present, these should be modeled in using tools like Prime (Schrödinger) or Modeller. For the purpose of standard docking, we select a structure with no missing residues in the binding site.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[10] The backbone atoms should be constrained to preserve the overall fold, while allowing side chains, especially in the binding site, to relax.
-
The final output is a prepared protein file (e.g., VEGFR2_prepared.pdbqt) ready for the docking simulation.
Part 2: Ligand Library Design and Preparation
The core of our investigation is the in silico evaluation of novel analogs. We begin by designing a virtual library centered on the this compound scaffold.
2.1. Library Design Strategy
Starting with the core scaffold, we will use combinatorial enumeration at key diversification points. Based on known synthesis routes and structure-activity relationships (SAR) for this class, we identify positions for modification. The chlorine atoms at the C2 and C4 positions are reactive sites for nucleophilic substitution, and the N5 position of the pyrrole ring can also be modified.[2][12]
-
R1 Group (at C4): Explore a variety of substituted anilines and phenols, as phenoxy linkers are common in potent VEGFR2 inhibitors.[3]
-
R2 Group (at C2): Introduce small alkyl and amino groups.
-
R3 Group (at N5): Substitute with small alkyl groups to probe steric and electronic effects.[2]
This strategy allows for the systematic exploration of the chemical space around the core scaffold. A library of several thousand virtual compounds can be rapidly generated using tools like RDKit or ChemAxon.
2.2. Experimental Protocol: Ligand Preparation
Each molecule in the virtual library must be prepared for docking. This protocol ensures that the ligands have the correct 3D structure, ionization state, and file format.
-
2D to 3D Conversion: Convert the 2D structures (e.g., from an SDF file) of the enumerated library into 3D conformations.
-
Ionization State Prediction: Determine the most likely protonation state of each ligand at a physiological pH (e.g., 7.4). The carboxylic acid group on our scaffold will likely be deprotonated. This is a critical step as the charge state directly impacts electrostatic interactions.
-
Tautomer Generation: Generate plausible tautomeric forms for each ligand.
-
Energy Minimization: Perform a geometry optimization for each ligand using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
File Format Conversion: Convert the prepared ligand structures into the required format for the docking software (e.g., PDBQT for AutoDock Vina).[11] This step typically involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.
Part 3: The Virtual Screening Cascade
A multi-stage screening approach is employed to efficiently filter the large virtual library down to a manageable number of high-potential hits. This cascade balances computational speed with accuracy.
3.1. Structure-Based Virtual Screening (SBVS): Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function.[13][14] This is the primary engine of our structure-based screening.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Generation): The search space for the docking algorithm must be defined. This is typically a 3D grid box centered on the active site. The most reliable way to define this box is to center it on the position of the co-crystallized ligand from the original PDB file.[10] This ensures the search is focused on the known binding pocket.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Execute Docking: Run the virtual screening from the command line. The docking program will systematically place each ligand from the library into the defined binding site, sample different conformations and orientations ("poses"), and calculate a binding affinity score for the best poses of each ligand.[15]
-
Ranking and Selection: The output is a ranked list of all screened compounds, ordered by their predicted binding affinity (docking score).[7] A threshold is applied (e.g., the top 10% of the library) to select a subset of compounds for further analysis.
3.2. Ligand-Based Virtual Screening (LBVS): Pharmacophore Modeling
This approach is used when a reliable receptor structure is unavailable or as a complementary filtering step.[16] A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) essential for biological activity.[17]
Conceptual Protocol: Pharmacophore Screening
-
Model Generation: A pharmacophore model is generated based on a set of known active ligands. The algorithm identifies the common chemical features and their spatial relationships that are critical for binding to the target.[18][19]
-
Database Screening: The generated 3D pharmacophore model is used as a query to screen our virtual library.
-
Hit Identification: The software identifies molecules from the library that can map their chemical features onto the pharmacophore model. These molecules are considered hits, as they are predicted to have the necessary features for biological activity.
Part 4: Post-Screening Analysis and Hit Refinement
A low docking score alone is not a guarantee of a successful drug candidate. The trustworthiness of a computational protocol comes from a rigorous, multi-parameter validation system. Hits from the initial screening must be subjected to further analysis.
4.1. Binding Mode Analysis
This is a crucial, qualitative step. The top-ranked poses for the highest-scoring compounds must be visually inspected.
-
Plausibility Check: Does the predicted binding mode make chemical sense? Are key interactions, known to be important for this class of inhibitors (e.g., hydrogen bonds with the hinge region of the kinase), being formed?
-
SAR Congruence: Does the binding mode explain the structure-activity relationship (SAR) seen in the screening results? For example, if a bulky substituent dramatically lowers the score, the binding pose should show a steric clash.
Compounds with high scores but implausible binding modes are discarded.
Table 1: Representative Docking Results for Top-Ranked Analogs
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (VEGFR2 Residues) | Other Key Interactions |
| PYR-001 | -11.2 | Cys919 (Hinge), Asp1046 | Hydrophobic pocket engagement by R1 group |
| PYR-078 | -10.8 | Cys919 (Hinge) | Salt bridge with Glu885 via carboxylic acid |
| PYR-215 | -10.5 | Cys919 (Hinge), Asp1046 | π-π stacking with Phe1047 |
| Control | -9.5 | Cys919 (Hinge) | - |
4.2. In Silico ADMET Profiling
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage attrition in drug development.[20][21] We use validated computational models to predict these properties for our refined list of hits.[22][23]
Protocol: ADMET Prediction
-
Select Tools: Utilize well-established web servers or software for ADMET prediction, such as SwissADME, pkCSM, or proprietary models.[20][24] It is advisable to use multiple tools for consensus prediction.[22]
-
Input Structures: Submit the 2D structures (SMILES format) of the top-ranked hits to the prediction tools.
-
Analyze Properties: Evaluate key parameters, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity risk).
-
-
Filtering: Eliminate compounds with predicted liabilities (e.g., poor absorption, potent CYP inhibition, positive Ames test).
Table 2: Predicted ADMET Properties of Selected Hits
| Compound ID | HIA (% Absorbed) | BBB Permeant? | CYP3A4 Inhibitor? | hERG Inhibitor? | Ames Toxicity? | Drug-Likeness (Lipinski's Rule) |
| PYR-001 | High (>90%) | No | No | No | No | 0 Violations |
| PYR-078 | High (>90%) | No | Yes | No | No | 0 Violations |
| PYR-215 | Moderate (75%) | No | No | Yes | No | 0 Violations |
Based on this analysis, PYR-078 (potential drug-drug interactions) and PYR-215 (cardiotoxicity risk) would be deprioritized. PYR-001 emerges as the most promising candidate.
Conclusion and Forward Outlook
This guide has outlined a robust and scientifically grounded in silico workflow for the discovery of novel this compound analogs as potential kinase inhibitors. By integrating structure-based design, rigorous post-screening analysis, and early ADMET profiling, we can efficiently identify high-quality hit compounds with a greater probability of success in subsequent experimental validation.
The final candidates, such as PYR-001 , represent the culmination of this computational triage. They possess a high predicted binding affinity, a chemically plausible binding mode that engages key receptor residues, and a favorable predicted ADMET profile. These compounds are now primed for chemical synthesis and in vitro biological evaluation, including enzymatic assays against the target kinase and cellular proliferation assays, to validate the in silico predictions and advance the drug discovery program.
References
- 1. Buy 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile [smolecule.com]
- 2. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]
- 8. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. Buy 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | 1781241-35-7 [smolecule.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 15. Molecular Docking - An easy protocol [protocols.io]
- 16. Virtual Screening - Omics tutorials [omicstutorials.com]
- 17. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
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- 20. tandfonline.com [tandfonline.com]
- 21. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 22. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. sygnaturediscovery.com [sygnaturediscovery.com]
Introduction: The Architectural Significance of 5H-pyrrolo[3,2-d]pyrimidine
An In-depth Technical Guide to the 5H-pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The 5H-pyrrolo[3,2-d]pyrimidine core is a quintessential example of such a scaffold. As a fused heterocyclic system, it consists of a pyrimidine ring fused to a pyrrole ring, a structure that positions it as a 7-deaza-9-aza isostere of purine. This structural mimicry of adenine, a fundamental building block of life, allows derivatives of this scaffold to act as competitive inhibitors for a vast array of enzymes that recognize purine-based substrates, most notably ATP-dependent protein kinases.[1][2]
This guide provides a comprehensive technical overview of the 5H-pyrrolo[3,2-d]pyrimidine core, intended for researchers and scientists in drug development. We will delve into its formal nomenclature, fundamental chemical properties, established synthetic routes, and its profound impact on medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases.
PART 1: Core Scaffold Nomenclature and Structural Properties
IUPAC Nomenclature and Numbering
The formal IUPAC name for the scaffold is 5H-pyrrolo[3,2-d]pyrimidine .[3][4][5][6][7] The "5H" designation indicates the position of the saturated atom (the nitrogen in the pyrrole ring) bearing an attached hydrogen, which is necessary to satisfy valence rules. The numbering of the fused ring system follows standard IUPAC conventions for heterocyclic systems, starting from an atom adjacent to the bridgehead and proceeding to give the heteroatoms the lowest possible locants.
Physicochemical Properties and Conformational Flexibility
The unsubstituted 5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature with a molecular weight of 119.12 g/mol .[6] Its planar, aromatic structure is rich in hydrogen bond donors and acceptors, features that are critical for molecular recognition at enzyme active sites. Despite its rigid fused-ring nature, the scaffold possesses significant conformational flexibility. Computational analyses have shown that the unsubstituted core can exist in numerous low-energy conformations, allowing it to adapt its binding mode to various protein targets.[8] This adaptability contributes to its broad-spectrum biological activity but also presents a challenge in achieving high target selectivity.
PART 2: Synthesis of the 5H-pyrrolo[3,2-d]pyrimidine Core
The construction of the pyrrolo[3,2-d]pyrimidine ring system can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern on the final molecule. A common and effective strategy involves the cyclization of a functionalized pyrimidine precursor.
General Synthetic Strategy: Domino C-N Coupling/Hydroamination
A robust method for synthesizing substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a palladium-catalyzed domino reaction.[9] This approach offers high atom economy and allows for the introduction of diversity at multiple positions.
Exemplary Protocol: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones
The following protocol is adapted from a reported methodology for the synthesis of various substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[9]
Step 1: Sonogashira Coupling to form Alkynylated Uracil Intermediate
-
To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq) in a suitable solvent (e.g., THF/H₂O), add the terminal alkyne (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq) as catalysts.
-
Add a base, such as triethylamine (Et₃N) (2.5 eq), and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the 6-alkynyluracil intermediate.
-
Causality: The Sonogashira reaction is a cross-coupling reaction ideal for forming carbon-carbon bonds between a vinyl halide (the bromouracil) and a terminal alkyne. The palladium catalyst facilitates the oxidative addition and reductive elimination cycle, while the copper(I) co-catalyst activates the alkyne.
Step 2: Domino C-N Coupling/Hydroamination
-
In a reaction vessel, combine the alkynylated uracil intermediate (1.0 eq), the desired aniline (1.2 eq), and a base such as K₃PO₄ (3.0 eq).
-
Add the palladium catalyst, Pd(OAc)₂ (0.05 eq), and a phosphine ligand like DPEphos (0.05 eq) in an anhydrous solvent (e.g., DMA).
-
Heat the mixture at 100 °C for 15 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture and extract the product. Purify via column chromatography to obtain the final pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.
-
Causality: This step is a sequence of intramolecular reactions. The palladium catalyst first facilitates the coupling of the aniline nitrogen to the C6 position of the uracil ring. This is followed by an intramolecular hydroamination, where the aniline nitrogen attacks the alkyne, leading to the formation of the pyrrole ring and yielding the fused bicyclic system.
PART 3: The Scaffold in Medicinal Chemistry and Drug Development
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, primarily due to its success as an ATP-mimetic core for kinase inhibitors and as a novel framework for metabolic inhibitors.
Kinase Inhibition: A Privileged Scaffold for Targeting the Kinome
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The structural similarity of the pyrrolopyrimidine core to adenine makes it an ideal starting point for designing such inhibitors.[1]
Derivatives of this scaffold have been developed as potent inhibitors of several key oncogenic kinases, including:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 is a validated anti-angiogenic strategy in cancer therapy. 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized as potent Type-II inhibitors of VEGFR2.[10] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, a mode of binding that often confers greater selectivity and favorable kinetic properties.[10][11]
-
Other Tyrosine Kinases: The scaffold has been utilized to develop inhibitors against a range of other kinases, including KDR (Kinase insert Domain Receptor), PDGFR, and Tie-2.[10][11]
Targeting One-Carbon Metabolism
Beyond kinase inhibition, the 5H-pyrrolo[3,2-d]pyrimidine scaffold has been instrumental in developing novel inhibitors of one-carbon (C1) metabolism, a critical pathway for nucleotide and amino acid biosynthesis required for rapid cell proliferation.[12][13]
-
SHMT2 Inhibition: Researchers have designed novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds that are potent inhibitors of mitochondrial serine hydroxymethyltransferase 2 (SHMT2).[12][14][15] SHMT2 is crucial for providing C1 units for cytosolic biosynthetic reactions and is implicated in the oncogenic phenotype of various cancers.[12][13]
-
Dual-Targeting Antifolates: These compounds often act as multi-targeted agents, also inhibiting cytosolic enzymes involved in de novo purine biosynthesis, such as GARFTase and AICARFTase.[12][13][15] This multi-targeted approach can lead to a more profound and durable anti-tumor response.
Antitubulin Activity
Regioisomers of previously reported pyrrolo[2,3-d]pyrimidines, the substituted pyrrolo[3,2-d]pyrimidines, have been identified as water-soluble microtubule depolymerizing agents that bind to the colchicine site on tubulin.[16] This discovery opens a new avenue for the scaffold in developing antimitotic agents, which are a mainstay of cancer chemotherapy. The pyrrolo[3,2-d]pyrimidine analogs demonstrated greater potency than their pyrrolo[2,3-d]pyrimidine counterparts, highlighting the critical impact of heteroatom positioning on biological activity.[16]
Summary of Bioactive Derivatives
The versatility of the 5H-pyrrolo[3,2-d]pyrimidine core is evident in the diverse range of biological activities exhibited by its derivatives.
| Derivative Class | Target(s) | Biological Activity | Representative IC₅₀/Potency | Reference |
| 5-Methyl-4-phenoxy derivatives | VEGFR2, PDGFR, Tie-2 | Kinase Inhibition, Anti-angiogenesis | Potent inhibition in nM range | [10] |
| 5-Substituted benzoyl/thienoyl | SHMT2, GARFTase, SHMT1 | Inhibition of C1 Metabolism, Antitumor | Broad-spectrum efficacy in nM range | [12][15] |
| N-phenyl-pyrimidin-4-amine | Tubulin (Colchicine site) | Microtubule Depolymerization, Antimitotic | Submicromolar potency against proliferation | [16] |
| General derivatives | Various pathogenic bacteria | Antibacterial | Weak to moderate activity | [17] |
Conclusion
The 5H-pyrrolo[3,2-d]pyrimidine scaffold represents a truly privileged structure in medicinal chemistry. Its identity as a purine isostere provides a rational basis for its interaction with a multitude of biological targets, from the vast human kinome to essential metabolic enzymes. The chemical tractability of the core allows for facile derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As demonstrated by its success in generating potent inhibitors of VEGFR2 and SHMT2, this scaffold continues to be a fertile ground for the discovery of next-generation targeted therapies. For researchers in drug development, a deep understanding of the chemistry and biological applications of the 5H-pyrrolo[3,2-d]pyrimidine core is not just advantageous—it is essential for innovating at the forefront of therapeutic science.
References
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- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | C6H7N5 | CID 5373054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 67270867 | C12H10N6 | CID 67270867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Buy 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile [smolecule.com]
- 9. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
CAS number for 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid
An In-Depth Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore established synthetic strategies with a focus on the chemical rationale, and survey its applications as a core scaffold in modern drug discovery. The document includes a detailed, reproducible experimental protocol for the synthesis of a related analogue, illustrating the practical considerations for working with this compound class. This guide is intended to serve as a foundational resource for researchers leveraging the pyrrolo[3,2-d]pyrimidine scaffold for the development of novel therapeutics.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, often referred to as a 9-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often acting as a competitive inhibitor or antagonist. Unlike natural purines, the replacement of the N-9 nitrogen with a carbon atom provides greater metabolic stability and offers a versatile vector for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity. They have been successfully developed as potent inhibitors of key enzymes and receptors implicated in various disease states. Notable examples include inhibitors of purine nucleoside phosphorylase (PNP) for T-cell-mediated diseases, antagonists for adenosine receptors, and potent dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) for cancer therapy.[1][2] More recently, novel pyrrolo[3,2-d]pyrimidine compounds have been identified as first-in-class inhibitors targeting one-carbon metabolism in both the mitochondria and cytosol, presenting a promising strategy for broad-spectrum antitumor efficacy.[3][4] this compound, specifically, serves as a crucial intermediate, providing a carboxylic acid handle for further elaboration into more complex and targeted therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of the title compound are essential for its handling, reaction planning, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 857204-03-6 | [5] |
| Molecular Formula | C₇H₅N₃O₂ | [5] |
| Molecular Weight | 163.13 g/mol | [5] |
| Class | Heterocyclic Building Block, Deazapurine Analogue | [1][5] |
Synthesis and Mechanistic Rationale
The synthesis of functionalized pyrrolo[3,2-d]pyrimidines can be approached in two primary ways: by constructing a pyrrole ring onto a pre-functionalized pyrimidine, or by building the pyrimidine ring onto a substituted pyrrole precursor. The latter strategy is often favored in diversity-oriented synthesis as it allows for greater variation at the pyrimidine core.[1]
A well-documented and versatile approach for synthesizing the 2,4-dioxo variant of the this compound core starts from a protected 4-oxoproline derivative.[1][6] This multi-step sequence demonstrates key organic transformations and strategic choices common in heterocyclic chemistry.
Workflow for a Diversity-Oriented Synthesis
Caption: A generalized workflow for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives.
Causality Behind Experimental Choices:
-
Step 1: Aminopyrrole Formation: The synthesis begins with the conversion of a cyclic ketone (4-oxoproline ester) into an aminopyrrole. This is a crucial step that establishes the core pyrrole ring. The use of a primary amine in this transformation allows for the introduction of a first point of diversity (R').
-
Step 2: Urea Formation: The resulting aminopyrrole is treated with an isocyanate. The amine of the pyrrole acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. This step introduces a second point of diversity (R'').[1][6]
-
Step 3 & 4: Cyclization to form the Pyrimidine Ring: This is the key ring-forming sequence.
-
Trichloroacetyl Chloride: This reagent is used to acylate the urea nitrogen. The trichloromethyl group is a powerful electron-withdrawing group, making the carbonyl carbon highly electrophilic and activating it for the subsequent cyclization.
-
Cesium Carbonate (Cs₂CO₃): A mild inorganic base is employed to facilitate the final intramolecular cyclization.[1][6] It deprotonates the pyrrole nitrogen, which then attacks the activated carbonyl carbon, closing the six-membered pyrimidine ring. Using a mild base like Cs₂CO₃ is critical to prevent undesired side reactions, such as the hydrolysis of the benzyl ester protecting the carboxylic acid.
-
Applications in Drug Discovery and Research
This compound and its parent scaffold are foundational starting materials for constructing highly potent and selective therapeutic agents. The carboxylic acid moiety at the C-6 position is particularly valuable, serving as a chemical handle for amide bond formation, esterification, or other coupling reactions to append side chains that can modulate solubility, cell permeability, and target engagement.
Key Therapeutic Areas:
-
Oncology: This is the most prominent area of application. Pyrrolo[3,2-d]pyrimidine derivatives have been designed as inhibitors of critical cancer-driving proteins. By targeting the ATP-binding site of kinases like EGFR and HER2, these compounds can block downstream signaling pathways that promote tumor growth and survival.[2] The scaffold is also central to novel agents that disrupt cancer cell metabolism by inhibiting enzymes like serine hydroxymethyltransferase 2 (SHMT2).[3]
-
Immunology and Inflammation: As purine analogues, these compounds can modulate processes in the immune system. Peldesine, a potent PNP inhibitor, is based on this scaffold and was investigated for its potential in treating T-cell leukemia.[1]
-
Central Nervous System (CNS): The scaffold has been used to develop antagonists for CNS receptors. For instance, a 6-piperidyl-8-phenyl-9-deazapurine was identified as a potent neuropeptide Y5 receptor antagonist, a potential target for developing anti-obesity drugs.[1]
Representative Experimental Protocol
The following protocol describes the synthesis of a 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl ester, adapted from published literature.[1][6] This serves as a self-validating system, providing a detailed, step-by-step methodology for researchers.
Objective: To synthesize a functionalized pyrrolo[3,2-d]pyrimidine core.
Materials:
-
4-Ureido-1H-pyrrole-2-carboxylic acid benzyl ester (1.0 eq)
-
Trichloroacetyl chloride (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel) for reaction monitoring
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the starting material. The concentration is typically in the range of 0.1-0.2 M.
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add trichloroacetyl chloride (1.2 eq) dropwise via syringe. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Base Addition and Cyclization: To the reaction mixture, add solid cesium carbonate (2.5 eq) in one portion.
-
Heating: Heat the resulting suspension to reflux (approx. 82 °C for acetonitrile) and maintain for 12-18 hours. The reaction progress should be monitored by TLC to observe the formation of the new, more polar product spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts, washing the filter cake with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Crystallization: For final purification, the product can be crystallized from a solvent such as toluene to yield the desired 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl ester.[1][6]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for the rational design of targeted therapeutics. Its purine-like core provides access to a host of biologically relevant targets, while its unique chemical structure offers stability and handles for extensive synthetic modification. From kinase inhibition in oncology to metabolic pathway disruption, the applications of this scaffold are continually expanding. This guide has provided the foundational knowledge—from its core properties and synthesis to its role in drug discovery—to empower researchers to effectively utilize this potent building block in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract: The pyrrolo[3,2-d]pyrimidine scaffold, a key heterocyclic framework, represents a class of compounds known as 9-deazapurine analogues. These structures are of significant interest in medicinal chemistry due to their close resemblance to biological purines, allowing them to interact with a variety of enzymatic systems.[1][2] This technical guide focuses on a specific derivative, 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, providing an in-depth overview of its core chemical properties, synthetic methodologies, and burgeoning therapeutic applications. We will explore its role as a foundational structure for developing potent inhibitors of critical cellular pathways, particularly in oncology, by examining the mechanism of action of related compounds that target one-carbon metabolism. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic use.
Core Compound Identification and Properties
This compound is a specialized heterocyclic building block valued in pharmaceutical and chemical research.[3][4] Its core structure, a fusion of a pyrrole and a pyrimidine ring, makes it a privileged scaffold for designing molecules that can modulate biological systems.[5][6]
| Identifier | Data | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₅N₃O₂ | [3] |
| Molecular Weight | 163.13 g/mol | [3] |
| CAS Number | 857204-03-6 | [3] |
| Canonical SMILES | C1=C(NC2=C1N=CN=C2)C(=O)O | - |
| Chemical Structure | ![]() | (Structure generated based on IUPAC name) |
The reactivity of this compound is primarily dictated by its carboxylic acid group and the electron-rich nature of the fused heterocyclic ring system. The carboxylic acid can undergo standard reactions such as esterification and amidation, providing a handle for derivatization. The pyrimidine ring can be susceptible to nucleophilic substitution, particularly if activating groups (like halogens) are present on the ring, which is a common strategy for building molecular diversity.[4]
Synthesis and Methodologies
The efficient construction of the pyrrolo[3,2-d]pyrimidine core is crucial for accessing a diverse library of analogues for structure-activity relationship (SAR) studies. Various synthetic strategies have been developed, often involving the construction of one ring onto the other.[5][7] A common and effective approach involves the formation of the pyrimidine ring onto a pre-functionalized pyrrole precursor.
Synthetic Workflow Overview
A representative synthesis involves a domino C-N coupling followed by a hydroamination reaction sequence. This method allows for the efficient construction of the fused ring system from readily available starting materials.[8] The workflow below illustrates a generalized pathway for creating substituted pyrrolo[3,2-d]pyrimidine derivatives, highlighting key reaction stages.
Exemplary Experimental Protocol
The following protocol is based on a domino reaction for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which shares the core scaffold of interest.[8]
Objective: To synthesize a functionalized pyrrolo[3,2-d]pyrimidine core via a palladium-catalyzed domino reaction.
Step 1: Synthesis of the Alkynylated Uracil Intermediate
-
To a solution of a 5-bromo-6-chlorouracil derivative in a suitable solvent (e.g., DMSO), add triethylamine (NEt₃, 10 equiv).
-
Add the desired aryl acetylene (1.2 equiv), followed by the catalysts Pd(PPh₃)Cl₂ (5 mol%) and CuI (5 mol%).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Rationale: This is a Sonogashira cross-coupling reaction. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the bromouracil. Copper(I) acts as a co-catalyst to facilitate the transmetalation step.
Step 2: Domino C-N Coupling/Hydroamination
-
In a reaction vessel, combine the alkynylated uracil from Step 1, an appropriate aniline derivative, and a base such as potassium phosphate (K₃PO₄, 3 equiv).
-
Add the solvent dimethylacetamide (DMA), followed by the catalyst Pd(OAc)₂ (5 mol%) and the ligand DPEphos (5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 15 hours.
-
Upon completion, cool the reaction, and purify the product using column chromatography.
-
Rationale: This step is a one-pot, two-stage process. First, a Buchwald-Hartwig amination occurs where the palladium catalyst couples the aniline to the C6 position of the uracil ring. This is followed by an intramolecular hydroamination, where the newly introduced amino group attacks the alkyne, leading to the cyclization that forms the pyrrole ring and completes the fused pyrrolo[3,2-d]pyrimidine system.[8]
Biological Activity and Therapeutic Applications
The structural similarity of pyrrolopyrimidines to endogenous purines allows them to function as competitive inhibitors for enzymes that process purines, making them highly valuable in drug discovery.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and potent anticancer effects.[5][9]
Mechanism of Action: Targeting One-Carbon Metabolism
A significant breakthrough in the application of pyrrolo[3,2-d]pyrimidines is their development as inhibitors of one-carbon (C1) metabolism.[10][11] Folate-dependent C1 metabolism is a critical pathway for proliferating cells, providing the necessary building blocks (e.g., purines, thymidylate) for DNA synthesis. This pathway is compartmentalized between the mitochondria and the cytosol.
Novel pyrrolo[3,2-d]pyrimidine compounds have been designed as multi-targeted inhibitors that disrupt this pathway at key enzymatic nodes.[10][11] A primary target is serine hydroxymethyltransferase 2 (SHMT2) , the mitochondrial enzyme that initiates C1 metabolism by converting serine to glycine and providing one-carbon units for the folate cycle.[12][13]
The diagram below illustrates how a pyrrolo[3,2-d]pyrimidine inhibitor, exemplified by the advanced compound AGF347, disrupts this vital metabolic network.[11]
As shown, the inhibitor simultaneously blocks mitochondrial SHMT2 and key cytosolic enzymes in the purine synthesis pathway. This dual action leads to several downstream anti-tumor effects:
-
Depletion of Nucleotides: Inhibition of purine synthesis starves cancer cells of the essential building blocks for DNA replication.[11]
-
Suppression of mTOR Signaling: The mTOR pathway, a central regulator of cell growth and proliferation, is suppressed following the disruption of purine biosynthesis.[11]
-
Increased Oxidative Stress: The supply of glycine, a precursor for the antioxidant glutathione (GSH), is diminished. This leads to lower GSH levels, an increase in reactive oxygen species (ROS), and ultimately, apoptotic cell death.[11]
This multi-targeted approach has shown potent in vitro and in vivo antitumor efficacy, particularly in models of pancreatic cancer, establishing this class of compounds as highly promising for further clinical development.[10][11]
Conclusion and Future Directions
This compound is more than a simple heterocyclic molecule; it is a foundational scaffold for the development of sophisticated, targeted therapeutics. Its synthetic accessibility and the profound biological activity of its derivatives underscore its importance in modern medicinal chemistry. The demonstrated success of pyrrolo[3,2-d]pyrimidine compounds as multi-targeted inhibitors in oncology provides a compelling proof-of-concept for their therapeutic potential.
Future research will likely focus on expanding the chemical diversity around this core, exploring new substitutions to enhance potency, selectivity, and pharmacokinetic properties. Further investigation into their efficacy against other cancer types and their potential as anti-inflammatory or antiviral agents is also warranted.[2][14] The continued exploration of this privileged scaffold promises to yield novel candidates for treating some of the most challenging human diseases.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Buy 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | 1781241-35-7 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Pyrrolo[3,2-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrrolo[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its structural resemblance to purine enables it to interact with a wide array of biological targets, leading to diverse therapeutic applications. This guide provides an in-depth exploration of the chemical space of pyrrolo[3,2-d]pyrimidine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile heterocyclic system, with a focus on its application as kinase inhibitors.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine scaffold is a fused heterocyclic system consisting of a pyrrole ring fused to a pyrimidine ring. This core structure is an isomer of the more extensively studied pyrrolo[2,3-d]pyrimidine, and it has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] These derivatives have shown promise as kinase inhibitors, antiviral agents, antibacterial compounds, and antagonists for various receptors.[2][3][4][5]
The versatility of the pyrrolo[3,2-d]pyrimidine core lies in its multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will provide a comprehensive overview of the key synthetic strategies, explore the structure-activity relationships that govern the potency and selectivity of these derivatives, and highlight their therapeutic potential with a case study on kinase inhibition.
Synthetic Strategies for the Pyrrolo[3,2-d]pyrimidine Core
The construction of the pyrrolo[3,2-d]pyrimidine scaffold can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern on the final molecule.
One-Pot, Three-Component Reaction
A highly efficient method for the synthesis of polysubstituted pyrrolo[3,2-d]pyrimidine derivatives is the one-pot, three-component reaction. This approach offers the advantage of creating molecular complexity in a single step, which is beneficial for library synthesis in drug discovery.
Experimental Protocol: One-Pot Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives [2]
-
Reaction Setup: To a solution of 4-hydroxycoumarin (1 mmol), an arylglyoxal hydrate (1 mmol), and 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol) in acetic acid (5 mL), add L-proline (as a catalyst).
-
Reaction Execution: Heat the stirred solution under reflux for 4 hours.
-
Work-up and Purification: Allow the mixture to cool to room temperature. The resulting precipitate is then filtered, washed with cold ethanol, and dried to yield the final product.
Causality: The use of L-proline as an organocatalyst is crucial for facilitating the cascade of reactions that lead to the formation of the fused ring system. Acetic acid serves as a solvent that can also participate in the reaction by protonating intermediates.
Multi-step Synthesis from Substituted Pyrroles
Another common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole scaffold. This method allows for greater control over the substitution pattern on the pyrrole ring.
Experimental Protocol: Synthesis from a Pyrrole Precursor [6]
-
Starting Material: Begin with a suitably substituted 2-amino-3-cyanopyrrole.
-
Cyclization: React the aminopyrrole with a reagent that provides the remaining atoms of the pyrimidine ring. For example, heating with potassium thiocyanate (KSCN) in the presence of hydrochloric acid can lead to the formation of a pyrimidinethione intermediate.
-
Further Modification: The resulting pyrrolo[3,2-d]pyrimidinethione can then be further functionalized at the thione position.
Causality: This stepwise approach is advantageous when specific substituents are required on the pyrrole moiety, as these can be introduced on the starting pyrrole before the pyrimidine ring is formed.
Exploring the Chemical Space: Key Substitution Points and SAR
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationships (SAR) is critical for designing potent and selective drug candidates.
dot
Caption: Key substitution points on the pyrrolo[3,2-d]pyrimidine core.
Substitutions at the C4 Position
The C4 position is a critical point for modulating the activity of pyrrolo[3,2-d]pyrimidine derivatives, particularly for kinase inhibitors. Large, hydrophobic groups at this position can interact with the hydrophobic pocket of the ATP-binding site of many kinases.
Substitutions at the N5 Position
The N5 position of the pyrrole ring is another key site for modification. Alkylation or arylation at this position can influence the compound's solubility, metabolic stability, and interaction with the target protein. For instance, in the development of EGFR/HER2 dual inhibitors, optimization of the N5 side chain was crucial for improving the pharmacokinetic profile without losing potency.[7]
Substitutions at the C7 Position
Modifications at the C7 position can also impact biological activity. The introduction of various functional groups at this position can lead to altered binding modes and improved selectivity for the target.
Therapeutic Applications and Biological Targets
The diverse biological activities of pyrrolo[3,2-d]pyrimidine derivatives make them attractive candidates for treating a range of diseases.
-
Oncology: A significant area of research has focused on the development of pyrrolo[3,2-d]pyrimidines as kinase inhibitors for cancer therapy.[4][7] They have been shown to target kinases such as EGFR, HER2, and KDR.[4][7]
-
Virology: Certain derivatives have demonstrated antiviral activity, making them potential leads for the development of new antiviral drugs.[3][8]
-
Neurodegenerative Diseases: The scaffold has also been explored for its potential in treating neurodegenerative diseases, with some derivatives showing activity as neuropeptide Y5 receptor antagonists.[5][9]
-
Antibacterial Agents: Some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against pathogenic bacteria.[2][10]
Case Study: Pyrrolo[3,2-d]pyrimidines as EGFR/HER2 Kinase Inhibitors
The development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a key strategy in cancer therapy. Pyrrolo[3,2-d]pyrimidine derivatives have emerged as a promising class of such inhibitors.[7]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 3. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EA201590663A1 - PIRROLO [3,2-d] PYRIMIDINE DERIVATIVES FOR THE TREATMENT OF VIRAL INFECTIONS AND OTHER DISORDERS - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The 7-Deazapurine Scaffold: A Privileged Framework in Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Purine
The 7-deazapurine scaffold, a structural analog of purine where the nitrogen atom at position 7 is replaced by a carbon, represents a pivotal molecular framework in chemical biology and medicinal chemistry. This seemingly subtle alteration—the substitution of a nitrogen for a carbon—imparts profound changes to the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, give rise to a rich spectrum of biological activities, making the 7-deazapurine core a "privileged scaffold" in the design of novel therapeutics and biochemical tools.[1][2]
Naturally occurring 7-deazapurine nucleosides, such as the antibiotics tubercidin, toyocamycin, and sangivamycin, have long been recognized for their potent cytotoxic effects.[3] Beyond these microbial secondary metabolites, the 7-deazapurine core is also found in hypermodified nucleosides like queuosine and archaeosine, which are integral components of transfer RNA (tRNA) in many organisms, highlighting its evolutionary significance.[3] The unique characteristics of this scaffold have spurred extensive research, leading to the development of synthetic derivatives with a wide array of therapeutic applications, including antiviral, anticancer, and antiparasitic agents.[4][5][6]
This guide provides a comprehensive overview of the biological significance of the 7-deazapurine scaffold, from its natural origins and biosynthesis to its diverse mechanisms of action and applications in modern drug discovery and biotechnology.
The Biosynthetic Pathway: Nature's Route to 7-Deazapurines
The biosynthesis of 7-deazapurines is a fascinating enzymatic cascade that begins with a common metabolite, guanosine-5'-triphosphate (GTP).[7] Early radiotracer studies were pivotal in confirming that the biosynthesis of these compounds proceeds through a unified pathway.[3][8] This intricate process involves a series of enzymatic transformations that ultimately yield the characteristic pyrrolo[2,3-d]pyrimidine core.[3]
The key steps in the biosynthesis of preQ₀, a precursor to queuosine, from GTP have been elucidated and serve as a model for understanding the formation of other 7-deazapurine-containing natural products.[3] While the detailed enzymatic mechanisms are complex, the overall pathway underscores nature's elegant strategy for constructing this important scaffold.
Caption: Generalized biosynthetic pathway of 7-deazapurine nucleosides from GTP.
Mechanisms of Action and Diverse Biological Activities
The biological effects of 7-deazapurine derivatives are multifaceted and often depend on the specific substitutions on the core scaffold and the sugar moiety.[7] Generally, these compounds function as mimics of natural purine nucleosides, thereby interfering with essential cellular processes.
Anticancer Activity
A significant number of 7-deazapurine nucleosides exhibit potent anticancer properties through various mechanisms:
-
Inhibition of Protein Kinases: Many synthetic 7-deazapurine analogs are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[4][9]
-
Incorporation into Nucleic Acids: After intracellular phosphorylation to their active triphosphate forms, these nucleoside analogs can be incorporated into both DNA and RNA.[1][7] This incorporation can lead to DNA damage, inhibition of protein synthesis, and ultimately, apoptosis.[1][7]
-
Inhibition of Adenosine Kinases: Some 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases, enzymes that play a role in purine metabolism.[1][7]
Caption: Mechanisms of anticancer activity of 7-deazapurine nucleosides.
Antiviral Activity
The 7-deazapurine scaffold is a cornerstone in the development of antiviral agents. Their mechanism of action typically involves the inhibition of viral polymerases.[4] After conversion to the triphosphate form within the host cell, these analogs act as competitive inhibitors or chain terminators during viral genome replication.[10][11] Significant activity has been demonstrated against a range of viruses, including:
Antiparasitic and Antibacterial Activity
The reliance of certain parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), on the host's purine salvage pathway makes them susceptible to modified purine nucleosides.[6][13] Several 7-deazapurine derivatives have shown potent activity against these kinetoplastid parasites.[6] Additionally, the foundational discoveries of 7-deazapurine antibiotics like tubercidin highlight their antibacterial potential.[3]
Structure-Activity Relationships (SAR)
The biological activity of 7-deazapurine nucleosides can be finely tuned by chemical modifications at various positions of the scaffold.
-
Position 7: The replacement of N7 with a carbon atom not only alters the electronic properties of the purine system but also provides a handle for further functionalization.[1] Attaching substituents at the C7 position can enhance binding to enzymes or improve base-pairing properties in DNA and RNA.[1][7]
-
Position 6: Modifications at this position have also yielded compounds with significant biological activity.[2]
-
Sugar Moiety: Alterations to the sugar component, such as 2'-C-methylation or 2'-fluorination, have been crucial in developing potent antiviral agents.[1][11]
Key 7-Deazapurine-Containing Compounds
A number of naturally occurring and synthetic 7-deazapurine derivatives have been extensively studied for their therapeutic potential.
| Compound | Class | Primary Biological Activity |
| Tubercidin | Natural Product | Anticancer, Antikinetoplastid[6][7] |
| Toyocamycin | Natural Product | Anticancer[3][7] |
| Sangivamycin | Natural Product | Anticancer[3] |
| 7-hetaryl-7-deazaadenosines | Synthetic | Anticancer[1] |
| 2'-C-methyl-7-deazaadenosine | Synthetic | Anti-HCV[4] |
| 6e (a 7-deazapurine derivative) | Synthetic | Anti-DENV[12] |
| Cpd1 (a 7-aryl-7-deazapurine) | Synthetic | Anti-Trypanosoma cruzi[13] |
Applications in Biotechnology and Research
Beyond their therapeutic potential, 7-deazapurine nucleotides have become valuable tools in molecular biology and biotechnology.
-
Modification of Nucleic Acids: The incorporation of 7-deaza-2'-deoxypurine nucleotides into DNA can improve its properties for certain applications.[14] For instance, replacing dGTP with 7-deaza-dGTP in PCR can help overcome challenges associated with GC-rich templates by reducing the formation of secondary structures.[14][15] This modification can also protect DNA from cleavage by certain restriction endonucleases.[15]
-
Fluorescent Probes: The C7 position of the 7-deazapurine scaffold is an ideal site for attaching fluorescent reporters, such as pyrene.[16] These fluorescently labeled nucleosides can be incorporated into oligonucleotides and used as probes in various assays for studying DNA-protein interactions and nucleic acid dynamics.[16]
Experimental Protocols
Protocol 1: General Synthesis of a 7-Substituted-7-deazapurine Nucleoside via Mitsunobu Reaction
This protocol provides a general workflow for the synthesis of 7-deazapurine nucleosides, a common method cited in the literature.[11]
-
Preparation of the Lactol: The appropriate sugar lactone is reduced to the corresponding lactol using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(t-BuO)₃H).
-
Mitsunobu Coupling:
-
Dissolve the desired 7-substituted-6-chloro-7-deazapurine base and the lactol in a suitable anhydrous solvent (e.g., THF or dioxane).
-
Add triphenylphosphine (PPh₃) to the solution.
-
Cool the reaction mixture in an ice bath and slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting mixture of α and β anomers by column chromatography on silica gel.
-
-
Further Modifications: The separated anomers can be further modified, for example, by ammonolysis to convert the 6-chloro group to a 6-amino group.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of 7-deazapurine compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-deazapurine compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
Protocol 3: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of 7-deazapurine compounds against a specific protein kinase.[9]
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: Add the 7-deazapurine compound at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based detection (ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration relative to the no-inhibitor control and calculate the IC₅₀ value.
Future Perspectives and Conclusion
The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and research tools. Its unique chemical properties and biological promiscuity have established it as a privileged structure in medicinal chemistry. Future research will likely focus on:
-
Exploring new chemical space: Synthesizing novel derivatives with diverse substitutions to target a wider range of biological targets.
-
Developing targeted therapies: Designing highly selective inhibitors for specific kinases or viral enzymes to minimize off-target effects.
-
Prodrug strategies: Improving the pharmacokinetic properties and cellular uptake of 7-deazapurine nucleosides through prodrug approaches.[10]
-
Expanding biotechnological applications: Creating new and improved tools for nucleic acid research, diagnostics, and synthetic biology.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promotion.pharmablock.com [promotion.pharmablock.com]
- 6. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 15. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Characterization of Pyrrolo[3,2-d]pyrimidine Carboxylic Acids
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a deazapurine analog that forms the core of numerous therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to function as a potent inhibitor for a variety of enzymes, particularly kinases, making it a cornerstone in the development of targeted therapies for oncology and autoimmune diseases.[3][4] This technical guide provides an in-depth overview of a robust synthetic pathway to a key derivative, 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, and outlines the essential analytical techniques for its characterization. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals, offering both practical, step-by-step protocols and the underlying scientific rationale for experimental choices.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The fusion of a pyrrole ring with a pyrimidine ring gives rise to pyrrolopyrimidines, a class of compounds with significant biological activity. The pyrrolo[3,2-d]pyrimidine isomer, in particular, has garnered substantial attention due to its role in the development of inhibitors for critical cellular signaling pathways.[5] Molecules incorporating this scaffold have demonstrated efficacy as inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), which are key targets in cancer therapy.[2] The inherent versatility of the pyrrolo[3,2-d]pyrimidine core allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the synthesis of a carboxylic acid-functionalized derivative, a crucial intermediate that provides a handle for further chemical modification, such as amide coupling, to generate libraries of potential drug candidates.
Synthetic Pathway: From Proline to the Fused Heterocycle
The synthesis of the pyrrolo[3,2-d]pyrimidine core can be approached through various strategies. A highly effective and modular route begins with a readily available chiral precursor, 4-oxo-proline, and proceeds through the formation of a key 4-ureido-1H-pyrrole intermediate. This multi-step synthesis is advantageous as it allows for the introduction of diversity elements at multiple stages.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 4-Amino-1H-pyrrole-2-carboxylic Acid Benzyl Ester
The initial step involves the formation of a 4-aminopyrrole from an N-protected 4-oxo-proline benzyl ester. The use of a benzyl ester serves as a robust protecting group for the carboxylic acid, which can be removed under mild conditions in the final step.
Protocol:
-
To a solution of N-PhF-4-oxoproline benzyl ester (1.0 eq) in tetrahydrofuran (THF), add a primary amine (e.g., benzylamine, 1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 eq).
-
Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-1H-pyrrole-2-carboxylic acid benzyl ester.[1]
Causality: The reaction proceeds via an acid-catalyzed condensation between the ketone of the oxoproline and the primary amine, followed by aromatization to the stable pyrrole ring. THF is a suitable solvent for this transformation.
Step 2: Formation of 4-Ureido-1H-pyrrole-2-carboxylate Benzyl Ester
The aminopyrrole intermediate is then converted to a urea derivative through reaction with an isocyanate. This step is typically high-yielding and proceeds under mild conditions.
Protocol:
-
Dissolve the 4-amino-1H-pyrrole-2-carboxylic acid benzyl ester (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration. If no precipitate forms, concentrate the mixture and purify by crystallization or column chromatography.
Step 3: Cyclization to the Pyrrolo[3,2-d]pyrimidine Core
This crucial step involves the formation of the fused pyrimidine ring. The reaction is a two-step, one-pot procedure involving acylation with trichloroacetyl chloride followed by a base-mediated intramolecular cyclization.
Protocol:
-
Suspend the 4-ureido-1H-pyrrole-2-carboxylate benzyl ester (1.0 eq) in anhydrous acetonitrile.
-
Add trichloroacetyl chloride (1.2 eq) and stir the mixture at room temperature for 1-2 hours.
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the reaction mixture.
-
Stir vigorously at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from toluene to yield the 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylate benzyl ester.
Mechanism Insight: Trichloroacetyl chloride activates the urea for cyclization. The subsequent addition of a mild base, cesium carbonate, facilitates the intramolecular nucleophilic attack of the pyrrole nitrogen onto the activated urea carbonyl, followed by elimination to form the pyrimidine ring.
Caption: Plausible mechanism for the cyclization step.
Step 4: Deprotection to the Carboxylic Acid
The final step is the removal of the benzyl ester protecting group to yield the target carboxylic acid. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[3][6]
Protocol:
-
Dissolve the benzyl ester derivative (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, which can be further purified by recrystallization if necessary.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrimidine rings, as well as a signal for the N-H proton of the pyrrole. The carboxylic acid proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic rings.
Table 1: Expected NMR Data (Note: Specific chemical shifts can vary based on solvent and other experimental conditions. The data below is illustrative.)
| Technique | Expected Chemical Shifts (ppm) | Key Features |
| ¹H NMR | 12.0-13.0 (br s, 1H)10.0-11.0 (br s, 1H)7.0-8.5 (m, aromatic H) | Carboxylic acid proton (broad)N-H protonAromatic protons of the fused ring system |
| ¹³C NMR | 160-170100-150 | Carboxylic acid carbonylAromatic and heterocyclic carbons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like the target compound, typically showing the [M+H]⁺ or [M-H]⁻ ion.
Table 2: Expected Mass Spectrometry Data
| Technique | Expected Result |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol |
| HRMS (ESI+) | Calculated m/z for [C₇H₆N₃O₂]⁺: 164.0455, Found: within 5 ppm |
| HRMS (ESI-) | Calculated m/z for [C₇H₄N₃O₂]⁻: 162.0312, Found: within 5 ppm |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is typically employed. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for biological screening.
Conclusion
This guide has detailed a reliable and modular synthetic route for accessing the valuable 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid scaffold, a close analog of the titular compound. The described protocols are based on established chemical transformations, providing a solid foundation for researchers in medicinal chemistry and drug discovery. The outlined characterization methods—NMR, MS, and HPLC—form a self-validating system to ensure the structural integrity and purity of the synthesized compound. The versatility of the carboxylic acid functional group in this scaffold opens up numerous possibilities for the development of novel, potent, and selective therapeutic agents.
References
- 1. An effective new synthesis of 4-aminopyrrole-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[3,2-d]pyrimidine core, an isomer of purine, is present in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3] The synthetic strategy outlined herein involves a multi-step sequence, commencing with the construction of a substituted pyrrole core, followed by the formation of the fused pyrimidine ring, and culminating in the hydrolysis of an ester precursor to yield the target carboxylic acid. This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry, providing not only a step-by-step procedure but also the underlying chemical principles and critical considerations for a successful synthesis.
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, is of significant interest in drug discovery due to its structural resemblance to the endogenous purine bases, allowing it to interact with a variety of biological targets.[4] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases such as HER2 and EGFR, which are crucial targets in oncology.[1][2] Furthermore, modifications of this scaffold have led to the development of agents targeting one-carbon metabolism, presenting novel opportunities for cancer therapy.[3] The carboxylic acid functionality at the 6-position serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new therapeutic candidates.
This application note details a robust and logical synthetic route to this compound, designed to be accessible to researchers with a solid background in synthetic organic chemistry.
Overall Synthetic Strategy
The synthesis of this compound can be approached through various routes. A common and effective strategy involves the initial construction of a suitably functionalized pyrrole ring, followed by the annulation of the pyrimidine ring. The final step is typically the deprotection of a carboxylic acid ester. The pathway detailed below follows this logic, beginning with a substituted pyrrole, proceeding through a key cyclization step to form the bicyclic core, and concluding with saponification.
Caption: Overall workflow for the synthesis of the target molecule.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent/Solvent | Grade | Supplier |
| 4-Oxo-N-(PhF)proline benzyl ester | ≥95% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Phenyl isocyanate | ≥98% | Commercially Available |
| Trichloroacetyl chloride | ≥98% | Commercially Available |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Lithium hydroxide (LiOH) | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)
-
High-Resolution Mass Spectrometer (HRMS)
-
Infrared (IR) Spectrometer
-
Melting Point Apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash Chromatography System
Experimental Protocol
The following protocol is a composite methodology based on established chemical transformations for the synthesis of related pyrrolo[3,2-d]pyrimidine structures.[5][6]
Step 1: Synthesis of Benzyl 4-(benzylamino)-1H-pyrrole-2-carboxylate
This initial step involves the formation of an aminopyrrole from a 4-oxoproline precursor through a condensation reaction.
-
To a solution of 4-oxo-N-(PhF)proline benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF), add p-toluenesulfonic acid (TsOH) (0.1 eq).
-
Add benzylamine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 50 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyrrole.
Step 2: Synthesis of Benzyl 4-(3-benzyl-1-phenylureido)-1H-pyrrole-2-carboxylate
The aminopyrrole is then converted to a urea derivative, which is a key intermediate for the subsequent cyclization to form the pyrimidine ring.[5]
-
Dissolve the benzyl 4-(benzylamino)-1H-pyrrole-2-carboxylate (1.0 eq) from Step 1 in anhydrous acetonitrile (ACN).
-
Add phenyl isocyanate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude urea derivative, which can often be used in the next step without further purification.
Step 3: Synthesis of Benzyl 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
This step involves the cyclization of the urea derivative to form the pyrrolo[3,2-d]pyrimidine core.[6]
-
Dissolve the crude urea derivative from Step 2 in anhydrous acetonitrile (ACN).
-
Cool the solution to 0 °C and add trichloroacetyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Add cesium carbonate (Cs₂CO₃) (3.0 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography to yield the benzyl ester of the pyrrolo[3,2-d]pyrimidine.
Step 4: Synthesis of this compound (Target Molecule)
The final step is the hydrolysis of the benzyl ester to the desired carboxylic acid. This saponification is a standard transformation in organic synthesis.[7]
-
Dissolve the benzyl 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylate from Step 3 in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1M HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Caption: Detailed experimental workflow for the synthesis protocol.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; side product formation. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the purity of starting materials. |
| Incomplete urea formation in Step 2 | Impure aminopyrrole; moisture in the reaction. | Purify the aminopyrrole from Step 1 thoroughly. Use anhydrous acetonitrile and ensure reagents are dry. |
| Low yield of cyclized product in Step 3 | Inefficient cyclization; degradation of starting material. | Ensure dropwise addition of trichloroacetyl chloride at 0 °C. Use a high-purity cesium carbonate. Increase reaction time if necessary. |
| Incomplete hydrolysis in Step 4 | Insufficient base or reaction time. | Increase the equivalents of LiOH or prolong the reaction time. Gentle heating may be applied if the starting material is stable. |
| Difficulty in precipitating the final product | Product is soluble in the acidic aqueous mixture. | Concentrate the aqueous layer to a smaller volume before filtration. Extraction with a polar organic solvent like ethyl acetate may be necessary if the product remains in solution. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Trichloroacetyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Phenyl isocyanate is toxic and a lachrymator; handle with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described in this application note provides a comprehensive and rational approach to the synthesis of this compound. By following the detailed steps and considering the troubleshooting advice, researchers can reliably access this important heterocyclic compound for further studies in medicinal chemistry and drug development. The modularity of this synthetic route also offers opportunities for the preparation of a diverse library of analogs by varying the starting materials and reagents.
References
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
Application Notes and Protocols for the Purification of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
Introduction: The Critical Role of Purity for a Privileged Scaffold
The 5H-pyrrolo[3,2-d]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry and drug development. As a "deazapurine" analog, it is a key structural component in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutic agents. 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a vital intermediate, providing a synthetic handle for amide coupling and further molecular elaboration.
The purity of this intermediate is paramount, as residual impurities from its synthesis—such as starting materials, reagents, or side-products—can interfere with subsequent reactions, lead to the formation of undesired derivatives, and confound biological assay results. This document provides a comprehensive guide with detailed protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in the fundamental physicochemical properties of the molecule and supported by established chemical principles.
Molecular Characteristics and Purification Strategy
This compound possesses a unique combination of functional groups that dictate its purification strategy:
-
An Acidic Carboxylic Acid Group (-COOH): This is the primary handle for purification. Its ability to be deprotonated to a carboxylate salt under basic conditions and reprotonated to the neutral acid under acidic conditions is the basis for powerful acid-base extraction and pH-swing crystallization techniques.
-
A Fused Aromatic Heterocycle: The pyrrolopyrimidine core is a rigid, planar, and polar system capable of hydrogen bonding (both donor and acceptor sites).[1] This polarity influences its solubility in organic solvents and its interaction with chromatographic stationary phases like silica gel.
-
Amphoteric Nature: The presence of both an acidic carboxylic acid and basic nitrogen atoms in the pyrimidine ring gives the molecule amphoteric properties, allowing it to be soluble in both aqueous acid and aqueous base.
Based on these features, the primary methods for purification are Acid-Base Extraction , Recrystallization , and Silica Gel Chromatography . The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity level.
Method 1: Purification by Acid-Base Extraction
This is often the most effective first-pass purification technique to remove neutral or basic impurities from the desired acidic product. The strategy relies on the differential solubility of the compound and impurities in aqueous and organic phases as a function of pH.
Causality and Scientific Principles
At a pH well above the pKa of the carboxylic acid, the molecule is deprotonated to its highly water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. Conversely, at a pH well below the pKa, the molecule is protonated and becomes significantly less water-soluble, allowing it to be extracted back into an organic solvent, leaving behind any water-soluble impurities.
Experimental Workflow Diagram
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas.
-
Expert Insight: A mild base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of other functional groups on related derivatives, though NaOH can be used for the title compound if no base-sensitive groups are present.
-
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (as its sodium salt). Drain and discard the lower organic layer, which contains neutral and basic impurities.[2]
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with pH paper or a meter, adjusting to a final pH of approximately 2-3. The protonated product should precipitate out of the solution as a solid.
-
Isolation:
-
Filtration Route: If a clean solid precipitates, collect the product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.
-
Extraction Route: If the product oils out or precipitates poorly, extract the acidified aqueous mixture three times with a fresh organic solvent (e.g., ethyl acetate).
-
-
Final Processing: Combine the organic extracts from the extraction route. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, removing impurities that have different solubility profiles from the product. The key is to select a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4]
Causality and Scientific Principles
When a hot, saturated solution is cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain in the solution (mother liquor). The slow formation of crystals promotes high purity, as impurity molecules are excluded from the growing crystal lattice. Heterocyclic and aromatic systems, due to their rigid and planar nature, often crystallize well.[3]
Solvent Selection
Proper solvent selection is crucial.[4] The ideal solvent will exhibit a steep solubility curve with respect to temperature.
| Solvent Class | Example(s) | Suitability for this compound | Rationale |
| Protic Solvents | Ethanol, Methanol, Water | Good (often as a co-solvent) | The carboxylic acid and N-H groups can hydrogen bond with protic solvents. Solubility is often high, making them good choices for the primary solvent in a two-solvent system. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Good | These solvents can dissolve the polar heterocyclic core. EtOAc is often a good balance of polarity. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Good | Can dissolve the compound, but may be too good of a solvent, preventing efficient crystal recovery. |
| Aromatic | Toluene | Moderate | Often used for less polar compounds, but can be effective for rigid aromatic systems.[5] |
| Non-polar | Hexane, Heptane | Poor (used as anti-solvent) | The compound is generally insoluble. Excellent as the second solvent ("anti-solvent") in a two-solvent system to induce precipitation.[6] |
Experimental Workflow Diagram
Caption: Workflows for Recrystallization Methods.
Protocol 1: Single-Solvent Recrystallization (e.g., from Ethanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., from EtOAc/Hexane)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent #1 (the "good" solvent, e.g., ethyl acetate) in which the compound is soluble.[6]
-
Induce Precipitation: While the solution is still hot, add Solvent #2 (the "poor" or "anti-solvent," e.g., hexane) dropwise until a persistent cloudiness (turbidity) is observed.[6]
-
Re-dissolution: Add a few drops of hot Solvent #1 to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol, using a pre-chilled mixture of the two solvents (in the same approximate ratio) for the final wash.
Method 3: Purification by Silica Gel Chromatography
For separating compounds with similar functionalities but different polarities, silica gel column chromatography is the method of choice. It is particularly useful for removing closely related impurities that may not be efficiently removed by extraction or crystallization.
Causality and Scientific Principles
Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[5][7] Polar compounds, like this compound, will interact strongly with the silica gel via hydrogen bonding and dipole-dipole interactions.[8] A mobile phase (eluent) is used to move the compounds down the column. Less polar compounds have weaker interactions with the silica and travel down the column faster, while more polar compounds are retained longer, thus effecting a separation.
For carboxylic acids, a common issue is "tailing" or streaking on the column, caused by strong, sometimes irreversible, binding to the basic sites on the silica surface. To mitigate this, a small amount of acid (e.g., formic acid or acetic acid) is often added to the mobile phase. This acid keeps the target molecule fully protonated and competes for binding sites on the silica, resulting in sharper peaks and better separation.
Experimental Workflow Diagram
Caption: Workflow for Silica Gel Chromatography.
Step-by-Step Protocol
-
Mobile Phase Selection (TLC Analysis): Before running a column, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent systems. A good system will move the desired product to an Rf (retention factor) of ~0.2-0.4 and show good separation from impurities.
-
Recommended Starting Systems:
-
Dichloromethane : Methanol (e.g., 95:5 to 90:10)
-
Ethyl Acetate : Hexane (e.g., 50:50 to 100:0)
-
Crucial Additive: Add 0.5-1% formic acid or acetic acid to the chosen mobile phase to prevent tailing.
-
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good separation for preparative work. |
| Mobile Phase | DCM/MeOH or EtOAc/Hexane | Provides a polarity range suitable for eluting the compound. |
| Additive | 0.5-1% Formic Acid (HCOOH) | Suppresses deprotonation of the carboxylic acid, leading to sharper bands. |
| Target Rf | 0.2 - 0.4 | Ensures good separation and a reasonable elution time. |
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM/MeOH) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This method often gives better resolution.
-
-
Elution and Fraction Collection: Carefully add the mobile phase to the top of the column and begin elution. Collect the eluent in a series of fractions (e.g., in test tubes). You may start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities and then the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Conclusion and Final Purity Assessment
The choice of purification method will be dictated by the specific circumstances of the synthesis. Often, a combination of techniques yields the best results; for example, an initial acid-base extraction to remove bulk impurities followed by a final recrystallization to achieve high analytical purity. The purity of the final product should always be assessed by appropriate analytical techniques, such as ¹H NMR spectroscopy, LC-MS, and melting point analysis, to ensure it meets the standards required for its intended downstream applications.
References
Application Note: Strategic In Vivo Efficacy Evaluation of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Derivatives in Oncology
An Application Scientist's Guide to Efficacy Testing
Abstract The 5H-pyrrolo[3,2-d]pyrimidine scaffold represents a privileged structure in modern oncology, serving as the core for compounds designed as potent kinase inhibitors or as antifolates targeting critical metabolic pathways essential for tumor proliferation.[1][2] Derivatives have shown promise by inhibiting key enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT) 2, or by targeting pivotal signaling kinases like EGFR, VEGFR2, and CDKs.[3][4] Translating promising in vitro data into successful preclinical outcomes requires a robust and logically-structured in vivo testing strategy. This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to design and execute rigorous in vivo efficacy studies for this compound class, ensuring that experimental choices are mechanistically grounded and that the generated data is clinically relevant and interpretable.
Part 1: The Cornerstone of Efficacy Testing: Rationale-Driven Model Selection
The failure of many oncology drug candidates can be traced back to the use of preclinical models that do not adequately represent the complexity of human cancer.[5] The choice of an in vivo model is not a matter of convenience but a critical experimental parameter that dictates the relevance and predictive power of the study. The selection process must be guided by the compound's hypothesized mechanism of action (MoA) and the specific research questions being addressed.
For a 5H-pyrrolo[3,2-d]pyrimidine derivative, the initial decision point is whether the compound's primary MoA is direct cytotoxicity/cytostasis against tumor cells (e.g., kinase inhibition, metabolic disruption) or if it involves modulation of the host immune system. This choice fundamentally determines whether an immunodeficient or immunocompetent host is appropriate.
Caption: Decision workflow for selecting the appropriate in vivo model.
Comparative Analysis of Key In Vivo Oncology Models
The selection of a model system involves a trade-off between logistical feasibility and clinical relevance. The table below summarizes the primary models used in oncology drug discovery.[6][7]
| Model Type | Host Immune System | Tumor Origin | Key Advantages | Key Limitations | Primary Application |
| Cell-Derived Xenograft (CDX) | Immunodeficient (e.g., Nude, NSG) | Immortalized Human Cancer Cell Lines | High reproducibility, cost-effective, rapid tumor growth, good for initial PK/PD.[8] | Lacks tumor heterogeneity; poor representation of human tumor microenvironment (TME).[5] | Initial efficacy screening, dose-finding studies. |
| Patient-Derived Xenograft (PDX) | Immunodeficient (e.g., NSG, NOG) | Patient Tumor Tissue | Preserves original tumor architecture, heterogeneity, and molecular signatures.[8][9] High predictive value for clinical response.[10] | Expensive, lower take-rate, slower growth, loss of human stroma over passages.[5] | Efficacy in clinically relevant tumors, biomarker discovery, personalized medicine studies.[11] |
| Orthotopic Models (CDX or PDX) | Immunodeficient | Cell Lines or Patient Tissue | Tumor grows in the relevant organ, enabling study of TME interactions and metastasis.[12][13][14] | Technically challenging (surgery), requires imaging to monitor tumor growth.[14] | Evaluating therapies targeting metastasis or the TME. |
| Syngeneic Models | Immunocompetent (e.g., C57BL/6, BALB/c) | Murine Tumor Cell Lines | Fully functional immune system allows for studying immuno-oncology agents and combinations.[15][16] | Murine tumors may not fully recapitulate human cancer; drug may not target murine protein homolog. | Testing immunomodulatory agents, checkpoint inhibitor combinations.[17] |
Part 2: Foundational Pharmacology: In Vivo PK/PD Assessment
Before initiating a large-scale efficacy study, it is imperative to conduct preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies.[18] These pilot experiments establish the relationship between drug exposure and target modulation, guiding the selection of a rational dose and schedule for the main study. Failure to do so can lead to inconclusive efficacy results due to inadequate drug exposure or target engagement.[19][20]
Protocol Outline: Preliminary In Vivo PK/PD Study
-
Objective: To determine the plasma exposure (PK) of the test compound and its effect on a target biomarker (PD) in tumor-bearing mice at several time points after a single dose.
-
Model: Use the selected efficacy model (e.g., CDX with a relevant cell line). Engraft a small cohort of animals and wait for tumors to reach a modest size (e.g., 200-300 mm³).
-
Dosing: Administer a single dose of the 5H-pyrrolo[3,2-d]pyrimidine derivative at 2-3 anticipated therapeutic levels. Include a vehicle control group.
-
Sample Collection: At specified time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood (for PK) and tumor tissue (for PD) from subgroups of mice (n=3 per time point).
-
PK Analysis: Process blood to plasma and analyze drug concentration using a validated LC-MS/MS method. Calculate key PK parameters such as Cmax, Tmax, and AUC.
-
PD Analysis: Homogenize tumor tissue and analyze the level of a target engagement biomarker.
-
For Kinase Inhibitors: Use Western blot or ELISA to measure the phosphorylation status of the direct downstream substrate (e.g., for a MEK inhibitor, measure phospho-ERK).[21][22]
-
For Metabolic Inhibitors: Use metabolomics to measure the accumulation of a substrate or depletion of a product of the target enzyme (e.g., accumulation of ZMP for an AICARFTase inhibitor).[23]
-
-
Analysis: Correlate the plasma drug concentration with the degree of target inhibition over time to establish a PK/PD relationship. This relationship is crucial for designing a dosing regimen that maintains sufficient target inhibition for an anti-tumor effect.[21]
Part 3: Step-by-Step Efficacy Protocols
The following protocols provide detailed methodologies for three distinct, commonly used in vivo models. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.
Protocol 1: Standard Efficacy in a Subcutaneous CDX Model
This model is the workhorse for initial efficacy assessment. Here, we use the MIA PaCa-2 pancreatic cancer cell line, which has been successfully used to test a related pyrrolo[3,2-d]pyrimidine compound in vivo.[1][24]
Materials:
-
MIA PaCa-2 human pancreatic carcinoma cells
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Test compound, vehicle solution
-
Dosing syringes, calipers, sterile surgical tools
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 10x10⁷ cells/mL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals daily. Once tumors are palpable, measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes. Groups should include a vehicle control, one or more doses of the test compound, and potentially a positive control (standard-of-care).
-
Treatment Administration: Administer the 5H-pyrrolo[3,2-d]pyrimidine derivative and controls according to the predetermined dose, route (e.g., oral gavage, intraperitoneal), and schedule (e.g., once daily) derived from PK/PD studies. Record body weights at each dosing.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), after a fixed duration, or if unacceptable toxicity (e.g., >20% body weight loss) is observed.
-
Tissue Collection: At the endpoint, euthanize mice and collect tumors for ex vivo PD analysis, histology, or biomarker assessment.
Protocol 2: Advanced Efficacy in an Orthotopic PDX Model
This model offers superior clinical relevance by implanting patient tumor tissue into the anatomically correct location, preserving the native tumor microenvironment.[5][25]
Materials:
-
Freshly obtained, sterile patient tumor tissue (e.g., from pancreatic adenocarcinoma resection)
-
Severely immunodeficient mice (e.g., NSG or NOG)
-
Surgical anesthesia, analgesics, sterile surgical suite and instruments
-
High-frequency ultrasound or other in vivo imaging modality
-
Test compound, vehicle solution
Procedure:
-
PDX Establishment: Implant a small fragment (~3x3 mm) of the patient's tumor subcutaneously into a "founder" mouse. Allow the tumor to grow.
-
Orthotopic Implantation: Once the founder PDX reaches ~1000 mm³, euthanize the mouse and harvest the tumor under sterile conditions. Cut the tumor into small fragments (1-2 mm³).
-
Surgical Procedure: Anesthetize an experimental mouse. Perform a laparotomy to expose the pancreas. Suture a single tumor fragment onto the pancreas. Close the incision in layers. Administer post-operative analgesia.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively starting ~2 weeks post-surgery using an appropriate imaging modality (e.g., ultrasound).
-
Randomization & Treatment: Once tumors are measurable by imaging, randomize and treat animals as described in Protocol 1.
-
Endpoint & Analysis: The primary endpoint is often overall survival. Secondary endpoints can include tumor burden measured by imaging and the presence of metastases at necropsy. Collect orthotopic tumors and metastatic lesions for further analysis.
Protocol 3: Immunomodulatory Potential in a Syngeneic Model
This model is essential if the compound is suspected to have effects on the immune system, either directly or by inducing immunogenic cell death.[16][26]
Materials:
-
CT26.WT murine colon carcinoma cells
-
Immunocompetent BALB/c mice (6-8 weeks old)
-
Flow cytometry antibodies (e.g., anti-CD3, CD4, CD8, FoxP3, F4/80)
-
Test compound, vehicle solution, anti-PD-1 antibody (positive control)
Procedure:
-
Implantation & Randomization: Follow steps 1-4 from Protocol 1, implanting 0.5x10⁶ CT26.WT cells into the flank of BALB/c mice. Treatment groups should include vehicle, test compound, a positive control (e.g., anti-PD-1 antibody), and a combination of the test compound and anti-PD-1.[17]
-
Treatment & Monitoring: Administer treatments and monitor tumor growth and body weight as previously described.
-
Mid-Study Immune Analysis (Optional Satellite Group): Halfway through the study, euthanize a small satellite group of mice (n=3-5 per group) 24 hours after the last dose.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis: Harvest tumors, mince them, and digest with collagenase/DNase to create a single-cell suspension. Stain the cells with a panel of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages) by flow cytometry.
-
Study Endpoint: Terminate the study based on tumor burden. The primary endpoint is tumor growth delay or regression. The key secondary endpoint is the immune profile of the TME.
References
- 1. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotopic tumours, a hot topic for xenograft models? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 8. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. criver.com [criver.com]
- 11. oaepublish.com [oaepublish.com]
- 12. abnova.com [abnova.com]
- 13. criver.com [criver.com]
- 14. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. medicilon.com [medicilon.com]
- 18. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biology.stackexchange.com [biology.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. collaborate.princeton.edu [collaborate.princeton.edu]
- 25. What makes orthotopic patient-derived xenograft (O-PDX) models more clinically relevant than traditional patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models? - Certis Oncology [certisoncology.com]
- 26. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrrolopyrimidine Derivatives
Abstract: Pyrrolopyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutics, particularly in oncology as kinase inhibitors.[1][2] Their biological activity is intrinsically linked to their precise chemical structure, substitution patterns, and purity. Therefore, rigorous and unambiguous analytical characterization is not merely a procedural step but a fundamental requirement for advancing drug discovery programs. This guide provides an in-depth exploration of the primary analytical techniques employed for the structural elucidation and purity assessment of novel pyrrolopyrimidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower robust and reliable characterization.
The Strategic Imperative for Characterization
The pyrrolo[2,3-d]pyrimidine scaffold, an analog of purine, is a privileged structure in drug design due to its ability to form key interactions with biological targets.[2][3] Marketed drugs such as Ruxolitinib and Tofacitinib underscore the therapeutic potential of this class.[2] However, the synthesis of novel derivatives can often yield a mixture of isomers, regioisomers, or unexpected byproducts. An unverified structure or impure compound submitted for biological screening can lead to misleading structure-activity relationship (SAR) data, wasted resources, and irreproducible results.
The characterization workflow is a multi-technique, orthogonal approach designed to build a self-validating dossier of evidence for each new chemical entity (NCE).
Caption: Integrated workflow for the characterization of new pyrrolopyrimidine derivatives.
Primary Structural Elucidation: NMR and Mass Spectrometry
The foundational identity of a molecule is established by determining its connectivity and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the indispensable primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the atomic-level blueprint of the molecule's carbon-hydrogen framework. For pyrrolopyrimidine derivatives, ¹H and ¹³C NMR are non-negotiable.
Expertise & Causality: The choice of solvent is critical. While CDCl₃ is common, many nitrogen-rich heterocycles, including pyrrolopyrimidines, exhibit better solubility in DMSO-d₆. Furthermore, the N-H protons of the pyrrole ring are often broad or may exchange in protic solvents like CD₃OD, but are typically sharp and observable in DMSO-d₆, providing crucial structural information.
¹H NMR Analysis: The proton NMR spectrum gives information on the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic region is particularly diagnostic for the pyrrolopyrimidine core.
Table 1: Typical ¹H NMR Chemical Shifts for a Substituted Pyrrolo[2,3-d]pyrimidine Core
| Proton Position | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale / Notes |
|---|---|---|
| H-2 | 8.3 - 8.8 | Deshielded by two adjacent nitrogen atoms in the pyrimidine ring. |
| H-5 | 6.5 - 7.5 | Electron-rich pyrrole proton, position can vary significantly with substitution. |
| H-6 | 7.0 - 8.0 | Pyrrole proton, often coupled to H-5 if both are present. |
| N-H (Pyrrole) | 11.0 - 12.5 | Typically a broad singlet, highly dependent on solvent and substitution. |
Note: These are representative ranges. Actual values depend heavily on the specific substituents on the rings. Data synthesized from multiple sources.[3][4][5]
¹³C NMR Analysis: This technique provides a count of the unique carbon atoms in the molecule, confirming the complexity of the carbon skeleton. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). For example, carbons in the pyrimidine ring will appear further downfield (e.g., 145-160 ppm) compared to those in the pyrrole ring (e.g., 100-130 ppm) due to the influence of the electronegative nitrogen atoms.[3][5]
Protocol 1: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 2-5 mg of the purified pyrrolopyrimidine derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice is dictated by sample solubility.
-
Insight: DMSO-d₆ is often the preferred starting solvent due to its high solubilizing power for these scaffolds and its ability to preserve N-H proton signals.
-
-
Internal Standard: The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is typically used as the primary reference. For quantitative NMR (qNMR), a certified internal standard must be added.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure adequate signal-to-noise with a sufficient number of scans (typically 16-64).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires significantly more time (hundreds or thousands of scans) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale. Integrate the ¹H NMR signals to determine proton ratios.
High-Resolution Mass Spectrometry (HRMS)
While NMR defines the connectivity, HRMS provides the elemental composition. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places).
Expertise & Causality: This precision allows for the calculation of a unique elemental formula. For a newly synthesized compound, confirming that the experimentally measured mass matches the calculated mass for the target formula to within a small tolerance (typically < 5 ppm) is a critical validation point.[6][7] This effectively rules out alternative structures that may have the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is the most common technique for these molecules as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, simplifying spectral interpretation.[3][7]
Protocol 2: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water.
-
Insight: The solvent must be volatile and compatible with the ESI source. Adding a trace amount of formic acid (0.1%) can aid in protonation and improve the signal for the [M+H]⁺ ion.
-
-
Instrument Calibration: Ensure the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system. Direct infusion is faster for a pure sample.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. Acquiring in negative ion mode can also be useful if the molecule has acidic protons.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretically calculated mass for the proposed chemical formula.
-
Calculate the mass error in parts per million (ppm): Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
A successful result is typically an error of < 5 ppm. For example, for a calculated [M+H]⁺ of 447.1184, a found value of 447.1150 represents excellent agreement.[3]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Once the structure is confirmed, its purity must be established. HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from impurities, byproducts, and starting materials.
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrrolopyrimidine derivatives.[8] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity. A gradient elution, where the percentage of organic solvent is increased over time, is generally superior to an isocratic (constant composition) method for analyzing synthetic products, as it can resolve compounds with a wide range of polarities in a single run.[9][10] UV detection is standard, and the wavelength should be chosen where the chromophore of the pyrrolopyrimidine core absorbs strongly (often around 254 nm).
References
- 1. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Core: A Detailed Protocol for the Spectroscopic Analysis of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
Introduction
In the landscape of contemporary drug discovery and development, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential.[1][2] The nuanced understanding of the structure and purity of these molecules is paramount to advancing medicinal chemistry efforts. This application note provides a comprehensive, in-depth guide to the characterization of a key member of this family, 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, utilizing the powerhouse analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is crafted for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a foundational understanding of the principles guiding the analytical choices. By delving into the "why" behind the "how," this guide aims to empower scientists to not only replicate these methods but also to adapt and troubleshoot them for novel derivatives.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem CID: 14798150 |
| Molecular Weight | 179.14 g/mol | PubChem CID: 14798150 |
| Appearance | Solid (predicted) | --- |
| pKa | (Predicted values vary) | --- |
| LogP | (Predicted values vary) | --- |
The presence of both acidic (carboxylic acid) and basic (pyrimidine and pyrrole nitrogens) moieties suggests amphiprotic character, influencing solvent selection for both NMR and MS analyses. The aromatic nature of the fused ring system will dominate the 1H NMR spectrum, with distinct signals for the pyrrole and pyrimidine protons.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. This protocol details the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, supplemented with 2D NMR techniques for complete assignment.
Causality in Experimental Design: The "Why"
-
Solvent Selection: The choice of deuterated solvent is critical. Due to the presence of the carboxylic acid proton and the N-H proton of the pyrrole ring, which are exchangeable, a polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is ideal. Protic solvents like D₂O or CD₃OD would lead to the exchange and disappearance of these signals. DMSO-d₆ will solubilize the polar analyte and allow for the observation of these exchangeable protons.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. Its volatility and inertness make it an excellent reference.
-
2D NMR for Unambiguous Assignment: For a molecule with several coupled protons and distinct carbon environments, 1D NMR alone may not be sufficient for a definitive assignment.
-
COSY (Correlation Spectroscopy) is essential for identifying proton-proton coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton, especially around quaternary carbons.
-
Experimental Workflow: NMR Analysis
References
The Versatility of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid in Oncology Research: A Guide to Application and Protocol
The relentless pursuit of novel therapeutic strategies in oncology has led to the exploration of diverse chemical scaffolds. Among these, the 5H-pyrrolo[3,2-d]pyrimidine core structure has emerged as a privileged scaffold, yielding derivatives with potent and varied anticancer activities. This guide provides an in-depth exploration of the applications of 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid and its analogs in cancer research, offering detailed protocols for their investigation in both cellular and in vivo models.
Introduction: A Scaffold of Significant Promise
The 5H-pyrrolo[3,2-d]pyrimidine ring system, a fused heterocycle of pyrrole and pyrimidine, is of significant interest in medicinal chemistry due to its structural similarity to purines. This mimicry allows its derivatives to interact with a wide range of biological targets, particularly those involved in nucleotide metabolism and cellular signaling, pathways that are often dysregulated in cancer.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[2][3] The inherent flexibility of the pyrrolopyrimidine core allows for extensive chemical modification, enabling the development of compounds with high potency and selectivity for specific cancer-associated targets.[2]
Mechanisms of Antitumor Action: A Multi-pronged Attack on Cancer
Derivatives of 5H-pyrrolo[3,2-d]pyrimidine exert their anticancer effects through several distinct and potent mechanisms. Understanding these mechanisms is crucial for designing robust experiments and interpreting results accurately.
Inhibition of One-Carbon Metabolism
A pivotal mechanism of action for certain 5H-pyrrolo[3,2-d]pyrimidine derivatives is the disruption of one-carbon (C1) metabolism, a complex network of pathways essential for the biosynthesis of nucleotides and amino acids that fuel rapid cell proliferation.[4][5]
A notable example is AGF347, a 5-substituted pyrrolo[3,2-d]pyrimidine derivative, which functions as a multi-targeted inhibitor.[6][7] This compound and its analogs have been shown to inhibit serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, as well as key enzymes in the de novo purine biosynthesis pathway in the cytosol, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[4][6][7] This dual targeting of both mitochondrial and cytosolic C1 metabolism leads to a cascade of antitumor effects, including the suppression of mTOR signaling, depletion of glutathione (GSH) pools, and an increase in reactive oxygen species (ROS), ultimately inducing cancer cell death.[6][7]
Kinase Inhibition
The pyrrolopyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors.[3] Its structural resemblance to adenine allows it to compete with ATP for the binding pocket of various kinases, which are critical regulators of cell signaling pathways that drive cancer progression.[1]
Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have shown potent inhibitory activity against a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) [8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [8]
-
HER2 [9]
The development of multi-targeted kinase inhibitors based on this scaffold offers the potential to overcome resistance mechanisms that can arise with single-target agents.[9]
Microtubule Disruption
Certain N5-substituted pyrrolo[3,2-d]pyrimidine-4-amine derivatives have been identified as potent microtubule targeting agents.[11] These compounds act by depolymerizing microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12] A significant advantage of some of these compounds is their ability to circumvent common drug resistance mechanisms, such as the expression of P-glycoprotein.[11]
DNA Damage
Halogenated derivatives of 5H-pyrrolo[3,2-d]pyrimidine have demonstrated antiproliferative activity through a mechanism involving DNA damage.[12] While the precise mode of action is still under investigation, these compounds induce cell cycle arrest and have shown efficacy in various cancer cell lines.[12]
In Vitro Experimental Protocols
The following protocols provide a framework for evaluating the anticancer properties of this compound and its derivatives in a laboratory setting.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a fundamental first step to determine the concentration-dependent cytotoxic effects of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)[13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
5H-pyrrolo[3,2-d]pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).[13]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative X | MCF-7 | 5.7[13] |
| Derivative Y | A549 | 8.2 |
| Derivative Z | HCT116 | 3.4[13] |
| Doxorubicin | MCF-7 | 26.1[13] |
Kinase Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the ability of a 5H-pyrrolo[3,2-d]pyrimidine derivative to inhibit a specific kinase.
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2, CDK2)[9]
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compound (serial dilutions)
-
Positive control inhibitor (e.g., sunitinib, erlotinib)[9]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (luminescence)
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Include a no-enzyme control and a vehicle control.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction and detect the signal according to the manufacturer's instructions of the chosen assay kit. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound 5k | EGFR | 40[9] |
| Compound 5k | Her2 | 120[9] |
| Compound 5k | VEGFR2 | 80[9] |
| Compound 5k | CDK2 | 204[9] |
| Sunitinib | (Reference) | 261[9] |
In Vivo Experimental Protocol
The following protocol describes a xenograft tumor model to evaluate the in vivo antitumor efficacy of a promising 5H-pyrrolo[3,2-d]pyrimidine derivative.
Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., MIA PaCa-2 for pancreatic cancer)[4]
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of sterile PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).
-
-
Treatment Administration:
-
Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).
-
The dose should be based on prior maximum tolerated dose (MTD) studies.[12]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint:
-
Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.
-
Conclusion and Future Directions
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a rich source of novel anticancer agents with diverse mechanisms of action. The protocols outlined in this guide provide a starting point for researchers to explore the therapeutic potential of new derivatives. Future research should focus on optimizing the pharmacokinetic properties of these compounds, identifying predictive biomarkers for patient stratification, and exploring their use in combination with other cancer therapies to achieve synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical class holds great promise for the development of next-generation cancer treatments.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile [smolecule.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrrolo[3,2- <i>d</i> ]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-s… [ouci.dntb.gov.ua]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | 1781241-35-7 [smolecule.com]
Application Notes and Protocols: A Comprehensive Guide to Assessing Microtubule Targeting Activity
Abstract
Microtubules, the dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton, playing indispensable roles in cell division, intracellular transport, and the maintenance of cell morphology. Their dynamic instability—a stochastic switching between phases of polymerization and depolymerization—is critical for their function and is tightly regulated within the cell.[1] This dynamic nature makes microtubules a validated and highly successful target for therapeutic intervention, particularly in oncology.[2][3] Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, broadly classified into two major groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vinblastine and colchicine site binders).[3][4] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the methodologies to assess the microtubule targeting activity of novel compounds. We will delve into the core principles, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation, ensuring scientific integrity and a self-validating experimental approach.
The Principle of Microtubule Dynamics as a Therapeutic Target
Microtubules are non-covalent polymers of αβ-tubulin heterodimers arranged head-to-tail into protofilaments, which in turn associate laterally to form a hollow tube.[5] The dynamic instability of microtubules is driven by the hydrolysis of GTP bound to β-tubulin.[1] GTP-tubulin readily incorporates into the growing microtubule end, forming a stabilizing "GTP cap."[1] Subsequent hydrolysis to GDP-tubulin within the microtubule lattice induces mechanical strain, and loss of the GTP cap triggers rapid depolymerization, a process termed "catastrophe."[5] The regain of a GTP cap can lead to "rescue," where depolymerization is halted and growth resumes.[5]
MTAs disrupt this delicate equilibrium.[6]
-
Stabilizing agents , such as paclitaxel, bind to the polymerized microtubule, suppressing dynamics and leading to the formation of hyper-stable, non-functional microtubule bundles.[3][7]
-
Destabilizing agents , like vinca alkaloids and colchicine, bind to tubulin dimers, preventing their polymerization and leading to a net depolymerization of microtubules.[3][8]
Both classes of agents ultimately disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9] The following sections will detail the assays used to identify and characterize these activities.
Visualizing Microtubule Dynamics and MTA Action
The following diagram illustrates the core principles of microtubule dynamics and the points of intervention for stabilizing and destabilizing agents.
Caption: Microtubule dynamics and MTA intervention points.
In Vitro Assays: Direct Measurement of Tubulin Interaction
In vitro assays utilizing purified tubulin are the foundational step in identifying and characterizing potential MTAs. These assays provide direct evidence of a compound's effect on tubulin polymerization, free from the complexities of a cellular environment.
Tubulin Polymerization Assay
This is the most common primary screen for MTAs.[2] It monitors the assembly of purified tubulin into microtubules over time. The process is initiated by raising the temperature to 37°C in the presence of GTP and is characterized by a sigmoidal curve representing nucleation, growth, and a steady-state plateau.[10]
2.1.1. Fluorescence-Based Protocol
This method is highly sensitive and suitable for high-throughput screening (HTS).[2][10] It uses a fluorescent reporter that preferentially binds to polymerized microtubules, causing a significant increase in fluorescence intensity.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[11]
-
Reconstitute lyophilized, >99% pure tubulin protein (porcine brain is a common source) in ice-cold general tubulin buffer containing GTP.[11][12] Keep on ice.
-
Prepare a fluorescent reporter stock solution (e.g., DAPI, which exhibits enhanced fluorescence upon binding to microtubules).[13]
-
Prepare test compounds and controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) in an appropriate solvent (e.g., DMSO) at 10x the final desired concentration.[11]
-
-
Assay Setup (96-well plate format):
-
Pre-warm a fluorescence microplate reader to 37°C.
-
In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[10]
-
Prepare an ice-cold tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in general tubulin buffer.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[10]
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.[11] Excitation/emission wavelengths will depend on the fluorescent reporter used.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Calculate the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Determine the extent of polymerization from the plateau of the curve.
-
Calculate IC₅₀ (for inhibitors) or EC₅₀ (for enhancers) values by plotting the Vmax or plateau values against the log of the compound concentration.
-
Microtubule Co-sedimentation Assay
This assay directly assesses the binding of a test compound or protein to polymerized microtubules.[14] Microtubules are substantially larger and heavier than tubulin dimers, allowing for their separation by ultracentrifugation.[14][15]
Protocol: Microtubule Co-sedimentation Assay
-
Microtubule Polymerization:
-
Binding Reaction:
-
Incubate the pre-formed, taxol-stabilized microtubules with the test compound (or protein of interest) at various concentrations for 30 minutes at room temperature.[14]
-
-
Ultracentrifugation:
-
Layer the reaction mixture over a cushion buffer (e.g., general tubulin buffer with a higher glycerol or sucrose concentration) in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., >100,000 x g) to pellet the microtubules and any associated binding partners.[14]
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound compound and unpolymerized tubulin) from the pellet (containing microtubules and bound compound).
-
Analyze both fractions by SDS-PAGE and Coomassie staining to visualize the tubulin and any co-sedimented protein.[14] The amount of test protein in the pellet is indicative of its microtubule-binding activity.
-
For small molecules, quantification in the supernatant and pellet can be achieved using techniques like HPLC if the molecule has a suitable chromophore.
-
Data Summary for In Vitro Assays
| Assay | Key Parameter | Stabilizing Agent Effect | Destabilizing Agent Effect |
| Tubulin Polymerization | IC₅₀ / EC₅₀ | Decreased EC₅₀ (enhances polymerization) | Increased IC₅₀ (inhibits polymerization) |
| Co-sedimentation | % Compound in Pellet | Increased percentage in pellet | Not typically assessed this way |
Cell-Based Assays: Assessing Activity in a Physiological Context
While in vitro assays are crucial for determining direct interaction with tubulin, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit the expected biological response.[13]
Immunofluorescence Microscopy of the Microtubule Network
This is a powerful and direct method to visualize the effect of a compound on the cellular microtubule architecture.[17] It allows for the qualitative and quantitative assessment of changes in microtubule density, organization, and morphology.[13]
Workflow for Immunofluorescence Analysis
Caption: Workflow for immunofluorescence staining of microtubules.
Protocol: Immunofluorescence Staining of α-Tubulin
-
Cell Culture: Seed adherent cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.[18]
-
Compound Treatment: Treat cells with various concentrations of the test compound and controls for a specified time (e.g., 6, 18, or 24 hours).[13]
-
Fixation: Remove the culture medium, wash briefly with PBS, and fix the cells with 4% formaldehyde in PBS for 10 minutes at room temperature.[19]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.
-
Blocking: Wash with PBS and block with a solution containing 10% normal goat serum for 1 hour to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a tubulin isoform (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.[20]
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.[19] Visualize using a fluorescence or confocal microscope.
Interpretation of Results:
-
Untreated/Vehicle Control: Cells should display a fine, filamentous network of microtubules extending throughout the cytoplasm.[13]
-
Stabilizing Agents (e.g., Paclitaxel): Induce the formation of thick, coarse microtubule bundles and multiple micronuclei at higher concentrations and longer incubation times.[13][21]
-
Destabilizing Agents (e.g., Vinblastine, Nocodazole): Cause a dose-dependent depolymerization of the microtubule network, resulting in a diffuse, faint cytoplasmic staining pattern.[13][21]
Live-Cell Imaging of Microtubule Dynamics
Observing microtubule dynamics in real-time provides the most definitive evidence of a compound's mechanism of action.[1] This is typically achieved by expressing fluorescently-tagged tubulin (e.g., GFP-tubulin) or microtubule plus-end tracking proteins (+TIPs) like EB1 or EB3.[1][5]
Methodological Approaches:
-
Fluorescent Tubulin: Transfecting cells with plasmids encoding fluorescent protein-tubulin fusions allows for the visualization of the entire microtubule polymer over time.[5][22]
-
+TIP Tracking: Expressing fluorescently-tagged +TIPs (e.g., EB3-GFP) labels only the growing plus-ends of microtubules, appearing as "comets."[23] This technique is excellent for quantifying parameters of dynamic instability.[5][23]
-
Fluorescent Probes: Newer membrane-permeant dyes that selectively bind to microtubules in live cells offer a transfection-free alternative.[22][24]
Data Analysis: Time-lapse sequences are analyzed to quantify the four key parameters of dynamic instability:
-
Growth Rate: The speed of microtubule polymerization.[5]
-
Shrinkage Rate: The speed of microtubule depolymerization.[5]
-
Catastrophe Frequency: The frequency of switching from growth to shrinkage.[5]
-
Rescue Frequency: The frequency of switching from shrinkage to growth.[5]
Stabilizing agents will decrease growth and shrinkage rates and suppress catastrophe frequency, while destabilizing agents will increase catastrophe frequency and may reduce the growth rate.
High-Content Screening (HCS) for MTAs
For large-scale screening campaigns, both in vitro and cell-based assays can be adapted for a high-throughput, automated format.[2][25] High-content screening combines automated microscopy with sophisticated image analysis algorithms to quantitatively assess the effects of thousands of compounds on the microtubule cytoskeleton.[21][25]
HCS Workflow:
-
Assay Miniaturization: Cell-based immunofluorescence assays are performed in 96- or 384-well microplates.[26]
-
Automated Imaging: An automated microscope acquires images from each well.
-
Image Analysis: Specialized software identifies individual cells and quantifies dozens of features related to cell morphology, nuclear morphology, and the texture and intensity of the microtubule network.[13][21]
-
Hit Identification: Compounds that induce phenotypes similar to known stabilizers or destabilizers are identified as hits. For example, an increase in microtubule "coarseness" or "texture" parameters can identify stabilizers, while a decrease in microtubule filament integrity identifies destabilizers.[21]
Conclusion
The assessment of microtubule-targeting activity is a multi-faceted process that progresses from direct biochemical interactions to complex cellular responses. A logical and robust screening cascade, beginning with high-throughput in vitro polymerization assays and progressing to detailed cell-based imaging, is critical for the successful discovery and development of novel MTAs. By understanding the principles behind each assay and meticulously executing the protocols outlined in this guide, researchers can confidently identify and characterize the next generation of compounds that target the microtubule cytoskeleton for therapeutic benefit.
References
- 1. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.lucp.net [books.lucp.net]
- 5. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 21. researchgate.net [researchgate.net]
- 22. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for In Vivo Xenograft Studies with Pyrrolopyrimidine Compounds
Introduction: The Role of Pyrrolopyrimidine Kinase Inhibitors in Oncology
The landscape of cancer therapy is increasingly dominated by targeted agents that exploit the molecular vulnerabilities of tumor cells. Among these, pyrrolopyrimidine-based kinase inhibitors have emerged as a significant and versatile class of therapeutics.[1] Their core structure, a deazapurine framework, mimics adenine, allowing them to competitively bind to the ATP-binding pocket of various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] Several pyrrolopyrimidine derivatives have shown promise in preclinical models and progressed to clinical evaluation, targeting a range of kinases implicated in different cancers.[1][2]
However, the journey from a promising compound in a petri dish to an effective clinical drug is fraught with challenges. A critical step in this translational process is the rigorous evaluation of efficacy and safety in a living biological system. This is where in vivo xenograft models become indispensable tools in preclinical drug development.[3][4] By implanting human tumors into immunodeficient mice, these models provide a platform to assess a compound's anti-tumor activity, study its pharmacokinetic and pharmacodynamic properties, and identify potential biomarkers of response.[5][6]
This guide provides a comprehensive framework for the rational design, execution, and analysis of in vivo xenograft studies for evaluating pyrrolopyrimidine-based anticancer agents. It is intended for researchers, scientists, and drug development professionals seeking to generate robust, reproducible, and clinically relevant preclinical data.
Part 1: Foundational Principles of Xenograft Model Selection
The validity of any in vivo study hinges on the selection of the most appropriate model. This choice is not arbitrary; it is dictated by the specific scientific question, the stage of drug development, and the biological characteristics of the tumor type being studied.
The Rationale: Why Use Xenograft Models?
Xenograft models serve as a crucial bridge between in vitro cell culture experiments and human clinical trials.[5] They allow researchers to observe the complex interplay between a therapeutic agent, the tumor, and the host organism—factors that cannot be replicated in vitro.[3] This includes evaluating drug delivery to the tumor site, understanding metabolic effects, and assessing overall systemic toxicity, providing a more holistic view of a compound's potential.
Choosing the Source Material: CDX vs. PDX Models
The source of the tumor tissue is a primary decision point. The two main types are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[7][8]
-
Cell Line-Derived Xenograft (CDX) Models: These are established by implanting commercially available, immortalized human cancer cell lines into immunodeficient mice.[5][9][10] CDX models are highly reproducible, cost-effective, and have predictable growth rates, making them ideal for initial large-scale efficacy screening and dose-ranging studies.[5][11] However, a significant limitation is that long-term in vitro culture can lead to genetic and phenotypic drift from the original patient tumor.[6][9]
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by directly implanting fresh tumor fragments from a patient into an immunodeficient mouse.[12][13] Their key advantage is the preservation of the original tumor's architecture, cellular heterogeneity, and molecular signature.[4][6][14] Clinical studies have shown a high concordance rate between drug responses in PDX models and the originating patient's clinical outcome, making them a superior platform for biomarker discovery and personalized medicine strategies.[12][15] The trade-offs include higher costs, longer timelines for model establishment, and greater variability.[7]
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source | Immortalized human cancer cell lines | Fresh tumor tissue from a patient |
| Reproducibility | High, with consistent growth rates | Lower, more biological variability |
| Clinical Relevance | Moderate; potential genetic drift | High; preserves original tumor heterogeneity |
| Cost & Timeline | Lower cost, faster to establish | Higher cost, time-consuming to establish |
| Best Use Case | Initial efficacy screening, dose-response studies | Co-clinical trials, biomarker discovery, studying resistance |
Selecting the Implantation Site: Subcutaneous vs. Orthotopic
The location of tumor implantation significantly impacts the tumor microenvironment (TME) and its metastatic potential.
-
Subcutaneous Models: This is the most common and technically straightforward method, involving the injection of tumor cells or tissue into the flank of the mouse.[16][17] The primary advantages are the ease of implantation and the ability to monitor tumor growth non-invasively using calipers.[17][18] This makes subcutaneous models well-suited for early-stage screening.[16] However, the subcutaneous space does not replicate the native organ environment, which can alter therapeutic response and rarely allows for metastasis.[16][17][19]
-
Orthotopic Models: In this approach, the tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad).[16][19] While technically more demanding, orthotopic models provide a more clinically relevant TME, fostering appropriate tumor-stroma interactions, angiogenesis, and often leading to spontaneous metastasis that mirrors human disease progression.[16][20] This makes them superior for studying advanced disease and the efficacy of agents designed to target metastasis.[16]
| Feature | Subcutaneous Implantation | Orthotopic Implantation |
| Location | Under the skin (typically the flank) | In the organ of origin (e.g., pancreas, lung) |
| Technical Difficulty | Low; simple injection | High; often requires surgery or guided injection |
| Tumor Monitoring | Easy; direct measurement with calipers | Difficult; typically requires imaging (e.g., bioluminescence, MRI) |
| Tumor Microenvironment | A-physiological; lacks organ-specific stroma | Physiological; recapitulates native TME |
| Metastasis | Rare | Frequently occurs, mimicking clinical progression |
| Best Use Case | Initial efficacy and dose-finding studies | Efficacy in a relevant TME, metastasis studies |
The Host with the Most (or Least): Choosing an Immunodeficient Mouse Strain
The successful engraftment of human tissue requires a host with a compromised immune system to prevent rejection.[3] The choice of strain depends on the tumor type and the specific research goals.
| Strain | Key Features | Common Applications |
| Athymic Nude (Nu/Nu) | T-cell deficient due to a lack of a thymus. Retains B-cell and NK cell activity.[21] | Routine CDX studies where a high degree of immunodeficiency is not required. |
| NOD/SCID | Deficient in T and B cells. Also have defects in macrophage, dendritic cell, and complement function.[21][22] | Engraftment of a wider range of tumors and hematopoietic cells. Prone to developing thymic lymphomas, limiting long-term studies.[23] |
| NSG (NOD.scid.gamma) | Lacks mature T, B, and NK cells. Deficient in multiple cytokine signaling pathways.[24] Considered one of the most immunodeficient strains available.[24][25] | Gold standard for PDX engraftment, human hematopoietic stem cell reconstitution ("humanized mice"), and long-term studies.[22][23][26] |
Part 2: Designing a Robust Xenograft Study for Pyrrolopyrimidine Compounds
A well-designed study is self-validating. Every component, from animal numbers to endpoint selection, should be deliberately chosen to yield clear, statistically sound, and interpretable results.
Visualization of the Experimental Workflow
The following diagram outlines the critical steps in a typical in vivo xenograft study.
Caption: High-level workflow for a xenograft study.
Critical Design Parameters
-
Study Endpoints:
-
Primary Endpoint: The most common primary endpoint is Tumor Growth Inhibition (TGI) . This is a measure of the treatment's effect on slowing tumor growth compared to the vehicle control group. Survival can also be a primary endpoint, especially in orthotopic or metastatic models.
-
Secondary Endpoints: These can include body weight changes (as a measure of toxicity), specific pharmacodynamic biomarkers in the tumor tissue (e.g., phosphorylation of a target kinase), and histological analysis.
-
-
Group Design and Controls: A typical study should include:
-
Vehicle Control Group: This group receives the same formulation vehicle as the treatment groups, but without the active compound. It serves as the baseline for normal tumor growth.
-
Treatment Groups: Multiple dose levels of the pyrrolopyrimidine compound should be tested to establish a dose-response relationship.
-
Positive Control Group (Optional but Recommended): This group is treated with a standard-of-care (SoC) therapy for the cancer type being modeled. It provides a benchmark for the efficacy of the new compound.
-
-
Animal Numbers and Statistical Power: The number of animals per group (typically 8-10 for subcutaneous models) should be determined by a power analysis to ensure the study can detect a statistically significant treatment effect.[27][28] High variability in tumor growth, especially in PDX models, may necessitate larger group sizes.[28]
-
Randomization and Blinding: Once tumors reach the target starting volume (e.g., 100-200 mm³), animals should be randomized into their respective treatment groups to ensure an even distribution of tumor sizes. Whenever possible, measurements should be taken by personnel who are blinded to the treatment groups to prevent bias.
Considerations Specific to Pyrrolopyrimidine Compounds
-
Target Engagement: The chosen cell line or PDX model should be well-characterized to express the kinase target of the pyrrolopyrimidine inhibitor. Ideally, there should be evidence (e.g., from in vitro studies) that the model is sensitive to the inhibition of this target.
-
Pharmacokinetics (PK): Before a full efficacy study, it is crucial to understand the PK profile of the compound in mice. This involves preliminary studies to determine key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC). This data informs the selection of an appropriate dose and dosing schedule (e.g., once daily, twice daily) required to maintain therapeutic concentrations at the tumor site.[29]
-
Formulation: Many kinase inhibitors, including pyrrolopyrimidines, have poor aqueous solubility. A significant part of the experimental design is developing a stable and tolerated vehicle for administration. Common vehicles include solutions or suspensions in agents like 0.5% methylcellulose, Captisol®, or a combination of PEG400, Solutol, and water. The final formulation must be tested for tolerability in a small cohort of animals before use in the main study.
Part 3: Detailed Experimental Protocols
These protocols provide a standardized methodology. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). [30][31][32]
Protocol 1: CDX Model Establishment (Subcutaneous)
This protocol describes the implantation of cultured cancer cells.
-
Cell Culture: Culture the selected human cancer cell line using standard aseptic techniques and recommended media. Harvest cells when they are in the logarithmic growth phase.
-
Cell Preparation: a. Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS). b. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%). c. Centrifuge the cells and resuspend the pellet in an appropriate volume of sterile PBS or media to achieve the desired final concentration (e.g., 1-10 million cells per 100 µL). d. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates and growth consistency.[11] Keep the mixture on ice to prevent polymerization.
-
Implantation: a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Shave and sterilize the skin over the right flank with an alcohol wipe. c. Using a 27-gauge needle and a 1 mL syringe, draw up the cell suspension (typically 100-200 µL). d. Gently lift the skin and inject the cell suspension subcutaneously into the flank. e. Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Dosing, Tumor Measurement, and Health Monitoring
This protocol begins once tumors have reached the pre-determined average volume for randomization (e.g., 150 mm³).
-
Compound Formulation: a. Prepare the pyrrolopyrimidine compound in the predetermined vehicle on each day of dosing, or as stability allows. b. Ensure the formulation is homogenous (e.g., by vortexing or sonicating a suspension) before drawing it into the dosing syringe.
-
Administration: a. Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection). The volume is typically calculated based on the animal's most recent body weight (e.g., 10 mL/kg). b. Administer vehicle to the control group in the same manner.
-
Tumor and Body Weight Measurement: a. Measure tumors and body weights 2-3 times per week. b. Use calibrated digital calipers to measure the length (longest dimension) and width (perpendicular dimension) of the tumor.[33] c. Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x (Length x Width²) .[33][34][35] d. Record all measurements meticulously.
-
Animal Health Monitoring: a. Observe animals daily for any signs of toxicity or distress, including significant weight loss (>15-20%), changes in posture or activity, or ruffled fur. b. Adhere strictly to the pre-approved humane endpoints defined in the IACUC protocol.[36] Animals reaching these endpoints must be euthanized immediately.
Protocol 3: Endpoint Analysis and Data Interpretation
-
Study Termination: The study can be terminated when:
-
The average tumor volume in the control group reaches a pre-defined limit (e.g., 1500-2000 mm³).
-
A pre-determined number of days of treatment have passed.
-
Tumors in any group begin to ulcerate.
-
-
Tissue Collection: a. Euthanize animals using an IACUC-approved method. b. Immediately excise the tumor. Record the final tumor weight. c. Divide the tumor for different analyses:
- Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).
- Snap-freeze a portion in liquid nitrogen for molecular analysis (Western blot, PCR, etc.). d. Collect blood or other organs as required for PK or toxicology analysis.
-
Data Analysis: a. Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. b. Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group. c. Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests, Student's t-test) to compare tumor volumes between treated and control groups at the study endpoint.[37][38] A p-value < 0.05 is typically considered significant.
Part 4: Ethical Considerations and IACUC Compliance
All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be central to the experimental design.
-
Replacement: Use in vitro methods to the fullest extent possible to answer scientific questions before moving to in vivo models.
-
Reduction: Use the minimum number of animals necessary to obtain scientifically valid and statistically significant data. This is achieved through careful experimental design and power analysis.[27]
-
Refinement: All procedures should be refined to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthetics and analgesics, defining humane endpoints, and ensuring proper training of all personnel.[39]
Before any work begins, a detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC), which is federally mandated to oversee all aspects of animal care and use at an institution.[30][31][39]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. oaepublish.com [oaepublish.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 8. fredhutch.org [fredhutch.org]
- 9. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. Cell Line-Derived Xenograft (CDX) Models Development for Preclinical Cancer Research - Alfa Cytology [alfacytology.com]
- 12. researchgate.net [researchgate.net]
- 13. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenograft.org [xenograft.org]
- 17. blog.td2inc.com [blog.td2inc.com]
- 18. Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 20. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 21. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 22. mdpi.com [mdpi.com]
- 23. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]
- 24. NSG mouse - Wikipedia [en.wikipedia.org]
- 25. Generation of a new strain of NOD/SCID/IL2Rγ-/- mice with targeted disruption of Prkdc and IL2Rγ genes using CRISPR/ Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Growth rate analysis and efficient experimental design for tumor xenograft studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 31. nrc-mrec.online [nrc-mrec.online]
- 32. policies.daemen.edu [policies.daemen.edu]
- 33. youtube.com [youtube.com]
- 34. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 37. aacrjournals.org [aacrjournals.org]
- 38. [PDF] Statistical analysis of in vivo tumor growth experiments. | Semantic Scholar [semanticscholar.org]
- 39. Institutional Animal Care and Use Committee - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Pyrrolopyrimidine Synthesis
Welcome to the Technical Support Center for Pyrrolopyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Pyrrolopyrimidines, as key components in numerous FDA-approved drugs and clinical candidates, are of immense interest.[1] However, their synthesis is not without challenges.
This document moves beyond simple protocols to provide a deeper understanding of the common issues encountered in the lab. We will explore the "why" behind synthetic pitfalls and offer logical, field-tested solutions in a direct question-and-answer format.
Section 1: Troubleshooting Consistently Low Reaction Yields
Low yields are one of the most frequent and frustrating issues in heterocyclic synthesis.[2] The problem often stems from suboptimal reaction conditions, reagent quality, or competing reaction pathways.
Q1: My cyclization reaction to form the pyrrolopyrimidine core is stalling, resulting in low conversion of my starting materials. What are the primary factors to investigate?
A1: Incomplete conversion points to several potential culprits: insufficient activation energy, poor catalyst performance, or unfavorable reaction equilibrium. A systematic approach is the most effective way to troubleshoot this.[2]
Expert Analysis & Causality:
The formation of the pyrrolopyrimidine scaffold, whether through construction of the pyrrole ring onto a pyrimidine or vice-versa, often involves crucial cyclization and/or condensation steps.[3][4] These steps typically have a significant activation energy barrier. If the reaction temperature is too low or the reaction time is too short, the system may not have enough energy to overcome this barrier, leading to a stalled reaction. Similarly, the catalyst's role is to provide a lower-energy pathway; an inactive or inappropriate catalyst will fail to do this effectively.[5]
Troubleshooting Protocol: Systematic Reaction Condition Optimization
It is highly recommended to perform small-scale trial reactions to identify the ideal parameters without committing large quantities of valuable starting materials.[2]
Table 1: Parameters for Optimizing a Stalled Cyclization Reaction
| Parameter | Initial Condition (Example) | Optimization Strategy | Rationale |
| Temperature | 80 °C | Increase in 10-20 °C increments (e.g., 100 °C, 120 °C). Consider microwave irradiation.[6] | Provides the necessary activation energy for ring closure. Microwave heating can dramatically reduce reaction times.[6] |
| Solvent | Ethanol | Screen solvents with higher boiling points (e.g., n-BuOH, DMF, DMSO) or different polarities. | Solvent polarity can influence reactant solubility and the stability of transition states. Higher boiling points allow for higher reaction temperatures.[5] |
| Catalyst | 10 mol% p-TsOH | Screen different Lewis or Brønsted acids (e.g., FeCl₃, I₂, TFA). Increase catalyst loading to 20 mol% or 30 mol%.[5][7] | The choice of catalyst can significantly influence reaction rates. Some substrates may require a stronger acid or a different catalytic mechanism. |
| Concentration | 0.1 M | Increase concentration to 0.5 M or 1.0 M. | For intermolecular reactions, higher concentrations can favor the desired product formation over side reactions by increasing the frequency of molecular collisions. |
| Reaction Time | 12 hours | Monitor reaction progress by TLC or LC-MS at set intervals (e.g., 12h, 24h, 48h). | Some reactions are simply slow and require extended time to reach completion. Monitoring prevents premature workup or product decomposition.[2] |
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for diagnosing the root cause of low reaction yields.
Section 2: Identifying and Mitigating Side Reactions
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of impurities. In pyrrolopyrimidine synthesis, specific side reactions can occur, leading to complex mixtures that are difficult to purify.
Q2: During the final step of my synthesis, reacting an aminopyrrole with an orthoformate to build the pyrimidine ring, I'm getting an isomeric byproduct that has the same mass as my product. What could this be?
A2: This is a classic sign of a Dimroth rearrangement . This thermal or acid/base-catalyzed isomerization is a known challenge in the synthesis of certain heterocyclic systems, including pyrrolopyrimidines, and results in the migration of a substituent from an exocyclic nitrogen into the ring, and a ring nitrogen atom to the exocyclic position.[8]
Expert Analysis & Causality:
The Dimroth rearrangement proceeds through a ring-opening/ring-closing mechanism. For a substituted 4-iminopyrrolo[2,3-d]pyrimidine, the process involves the hydrolytic or base-catalyzed opening of the pyrimidine ring to form an intermediate, followed by rotation and re-cyclization where the roles of the exocyclic and endocyclic nitrogens are swapped. This results in a constitutional isomer that is often difficult to separate from the desired product.
Protocol for Identification and Mitigation of Dimroth Rearrangement:
-
Spectroscopic Confirmation:
-
While ¹H and ¹³C NMR spectra of the isomers can be very similar, careful analysis may reveal subtle shifts.[8]
-
Infrared (IR) Spectroscopy can be a decisive tool. The C=N stretching frequencies for the desired imine and the rearranged amide-like structure are often distinct. For example, the desired product might show a characteristic band around 1620 cm⁻¹, while the rearranged, inactive isomer could show a band near 1590 cm⁻¹.[8]
-
-
Mitigation Strategies:
-
Temperature Control: Since the rearrangement can be thermally induced, run the reaction at the lowest possible temperature that still allows for product formation. Avoid prolonged heating.
-
pH Control: Carefully control the pH of the reaction and workup. If the rearrangement is acid-catalyzed, perform the reaction in the presence of a non-nucleophilic base. If it is base-catalyzed, ensure the workup is performed under neutral or slightly acidic conditions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from isomerizing over time.
-
Diagram of a Potential Dimroth Rearrangement
Caption: The Dimroth rearrangement pathway and key mitigation strategies.
Section 3: Purification and Characterization Challenges
Even with a successful reaction, isolating the pure pyrrolopyrimidine derivative can be a significant hurdle due to solubility issues and the presence of closely-related impurities.
Q3: My crude pyrrolopyrimidine product is a complex mixture, and purification by standard silica gel chromatography is giving poor separation and low recovery. What should I do?
A3: Poor separation on silica gel is common for polar, nitrogen-containing heterocycles which can streak or bind irreversibly to the acidic silica. Low recovery suggests your compound may be degrading on the column or is not eluting.
Expert Analysis & Causality:
The nitrogen atoms in the pyrrolopyrimidine scaffold are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to broad, tailing peaks and in some cases, complete retention of the product on the column. Furthermore, if the impurities have similar polarities to the product, baseline separation becomes nearly impossible with standard solvent systems.
Troubleshooting Protocol: Advanced Purification Strategies
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To neutralize the acidic silica surface and improve peak shape, add a small amount of a basic modifier to your eluent. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (0.1-1% in the methanol portion of a DCM/MeOH eluent).
-
Switch to a More Polar Solvent System: If your compound is highly polar, consider systems like DCM/Methanol/Ammonium Hydroxide or even Acetonitrile/Water.
-
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): For basic compounds, switching to alumina can be highly effective as it eliminates the acidic interactions causing tailing.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase flash chromatography using gradients of water and acetonitrile (often with 0.1% TFA or formic acid as a modifier) can provide excellent separation. This is particularly useful for removing non-polar impurities from a polar product.
-
-
Alternative Purification Methods:
-
Recrystallization: If a solid, this is often the most effective method for obtaining highly pure material. Screen a variety of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Heptane) and solvent mixtures.
-
Preparative HPLC: For valuable materials or very difficult separations, preparative HPLC (both normal and reverse-phase) offers the highest resolution.[8]
-
Q4: How can I be certain of the identity and purity of my final compound?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.
-
¹H and ¹³C NMR: This is the primary tool for structural elucidation. Ensure all expected peaks are present, integrations are correct, and coupling patterns make sense. The absence of peaks from starting materials is a key indicator of reaction completion.[9][10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the exact molecular formula.[9]
-
FTIR Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, C-N stretches) and can help distinguish between isomers, as discussed in the Dimroth rearrangement section.[11][12]
-
Purity Analysis (HPLC/LC-MS): Analytical HPLC with a universal detector (like a UV detector set to multiple wavelengths or an ELSD) is the gold standard for determining the purity of a final compound. A purity level of >95% is typically required for biological testing.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
Technical Support Center: Optimizing Reaction Conditions for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that often involves the formation of a pyrrole ring fused to a pyrimidine ring. A common and effective strategy involves the hydrolysis of a corresponding ester precursor, such as an ethyl or benzyl ester. The overall success of the synthesis hinges on careful control of reaction conditions to maximize yield and purity while avoiding common pitfalls like decarboxylation and incomplete reactions.
A representative synthetic approach involves the initial synthesis of an ester of this compound, followed by hydrolysis to yield the final carboxylic acid product. The troubleshooting and FAQs below will address potential issues in this common synthetic pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
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Question: I am getting a very low yield of my final carboxylic acid product after the hydrolysis of the ester. What could be the issue?
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Answer: Low yields in the final hydrolysis step can stem from several factors. Let's break down the possibilities:
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Incomplete Hydrolysis: The ester may not be fully hydrolyzed. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal choice of base or acid.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting ester is still present, consider extending the reaction time or increasing the temperature. You might also need to use a stronger base (e.g., switching from sodium carbonate to lithium hydroxide) or a more concentrated acid.
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Product Degradation (Decarboxylation): Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions[1][2]. The this compound, being a pyrrole carboxylic acid derivative, may also be prone to this side reaction.
-
Solution: Employ milder hydrolysis conditions. If using acidic hydrolysis, try to keep the temperature as low as possible while still achieving a reasonable reaction rate. For basic hydrolysis, ensure the subsequent acidic workup to protonate the carboxylate is performed at a low temperature (e.g., 0 °C) and that the product is not subjected to prolonged exposure to strong acid.
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-
Difficulties in Product Isolation: The product may be partially soluble in the aqueous phase during workup, leading to losses.
-
Solution: After acidifying the reaction mixture to precipitate the carboxylic acid, ensure the pH is optimal for complete precipitation (typically the pKa of the carboxylic acid). Chilling the mixture thoroughly can also help. If the product has some water solubility, extracting the aqueous layer with an appropriate organic solvent (like ethyl acetate) multiple times after the initial filtration may help recover dissolved product.
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Issue 2: Presence of Impurities in the Final Product
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Question: My final product shows multiple spots on TLC, or the NMR spectrum indicates the presence of impurities. How can I improve the purity?
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Answer: The presence of impurities is a common challenge. The nature of the impurity will dictate the best purification strategy.
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Unreacted Starting Material: If the starting ester is a major impurity, this points to incomplete hydrolysis (see Issue 1).
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Decarboxylated Byproduct: If decarboxylation is occurring, you will have the corresponding 5H-pyrrolo[3,2-d]pyrimidine as a byproduct.
-
Solution: Besides optimizing the hydrolysis conditions to prevent its formation, you can often remove this less polar byproduct through careful recrystallization or column chromatography.
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-
Other Side-Products: The initial synthesis of the ester precursor can also introduce impurities that carry through to the final step.
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Issue 3: Difficulty in Achieving Complete Hydrolysis of the Ester
-
Question: I am struggling to completely hydrolyze my ethyl/benzyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. What conditions should I try?
-
Answer: Complete hydrolysis can sometimes be challenging due to steric hindrance or the stability of the ester. Here is a systematic approach to optimize this step:
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Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing sterically hindered esters due to the smaller size of the lithium cation.
-
Solvent System: A mixture of solvents is often beneficial. For example, a combination of tetrahydrofuran (THF) or dioxane with water can improve the solubility of the ester in the reaction medium, facilitating hydrolysis.
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Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC. Be mindful of potential degradation at higher temperatures.
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Acid Catalysis: While base-catalyzed hydrolysis is more common, acid-catalyzed hydrolysis using aqueous HCl or H2SO4 can also be effective[5]. However, the risk of decarboxylation is generally higher under acidic conditions, so this should be approached with caution[1][6].
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Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the hydrolysis reaction?
A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting ester and the product carboxylic acid. The carboxylic acid is typically more polar and will have a lower Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active. For more quantitative analysis, HPLC is the preferred method.
Q2: My final product is a solid. What is a good recrystallization solvent?
A2: The choice of recrystallization solvent depends on the specific properties of your compound. For pyrrolo[3,2-d]pyrimidine derivatives, solvents like toluene have been reported to be effective for crystallization[3][4]. Other common solvents to try would be ethanol, methanol, or mixtures such as ethanol/water or dioxane/water. It is always best to perform small-scale solubility tests to find the optimal solvent or solvent system.
Q3: Can I avoid the isolation of the ester intermediate and perform a one-pot reaction?
A3: While one-pot reactions are attractive for their efficiency, they can lead to complex mixtures that are difficult to purify, especially if the preceding steps do not go to completion. For the synthesis of this compound, it is generally recommended to isolate and purify the ester intermediate before proceeding with hydrolysis. This ensures that any impurities from the earlier steps are removed, leading to a cleaner final product. Some multi-component reactions for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives have been reported, but these often yield highly substituted analogs[7][8].
Q4: I am considering scaling up my synthesis. What are the key parameters to watch out for?
A4: When scaling up, several factors need careful consideration:
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Heat Transfer: Exothermic or endothermic reactions that are manageable on a small scale can become problematic on a larger scale. Ensure you have adequate heating and cooling capacity.
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Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and ensure consistent heat distribution.
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Reagent Addition: For highly reactive reagents, the rate of addition may need to be carefully controlled to manage any exotherms.
-
Workup and Isolation: The workup procedure may need to be adapted for larger volumes. For example, filtration and drying of the product will take longer.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of Ethyl 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Dissolve the ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate in a suitable solvent mixture, such as THF/water (e.g., a 2:1 ratio).
-
Add an excess of a base, such as lithium hydroxide (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) while monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying.
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Dry the product under vacuum to obtain the this compound.
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If necessary, recrystallize the product from a suitable solvent to improve purity.
Data Presentation
| Condition | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | NaOH (2.0) | 25 | 12 | 65 | 92% |
| 2 | NaOH (2.0) | 50 | 4 | 78 | 94% |
| 3 | LiOH (2.0) | 25 | 6 | 85 | 97% |
| 4 | LiOH (2.0) | 50 | 2 | 92 | 98% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Synthetic Pathway
References
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 8. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Technical Support Center: Synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Our goal is to bridge the gap between theoretical procedures and practical laboratory challenges, ensuring your synthesis is both successful and reproducible.
Overview of the Synthesis: A Common Path and Its Hurdles
5H-Pyrrolo[3,2-d]pyrimidines, also known as 7-deazapurines, are a vital class of heterocyclic compounds in medicinal chemistry, forming the core of various therapeutic agents. The synthesis of the 6-carboxylic acid derivative, a key intermediate, often presents challenges that can lead to suboptimal yields and complex purification procedures.
A frequently employed synthetic strategy involves the construction of the pyrimidine ring onto a pre-formed pyrrole-2-carboxylate scaffold. This typically involves the formation of a urea or amide intermediate followed by an intramolecular cyclization. While robust, this pathway is sensitive to reaction conditions, and minor deviations can lead to significant decreases in yield and the formation of persistent side products.
This guide will focus on troubleshooting a common synthetic sequence, providing explanations for the chemical principles at play and offering validated solutions to overcome frequently encountered obstacles.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of the target compound. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting section.
Caption: General workflow for synthesis, purification, and analysis.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low yield is a common frustration and can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis.
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Possible Cause 1: Incomplete Cyclization of the Urea Intermediate.
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The Chemistry: The final ring-closing step to form the pyrimidine ring is often the most challenging. This intramolecular cyclization can be slow or stall if the reaction conditions are not optimal, leaving a significant amount of the acyclic urea precursor in the reaction mixture.
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Troubleshooting Steps:
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Catalyst Choice: The cyclization can be facilitated by a catalyst. If you are not using one, consider adding a catalytic amount of a Brønsted or Lewis acid.[1]
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Base and Solvent System: In some protocols, a base is used to facilitate the final cyclization. The choice of base is critical. For instance, using a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile can be effective.[2][3]
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Temperature and Reaction Time: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[1] If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary to drive it to completion. Be cautious, as excessive heat can lead to degradation.
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Possible Cause 2: Purity of Starting Materials.
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The Chemistry: Impurities in your starting materials, such as the initial pyrrole derivative or the isocyanate used for urea formation, can inhibit the reaction or lead to unwanted side reactions.[4]
-
Troubleshooting Steps:
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Verify Purity: Ensure all reagents are of high purity (≥98%). If necessary, purify starting materials by recrystallization or chromatography before use.
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Proper Handling: Ensure reagents, especially isocyanates and acid chlorides, are handled under anhydrous conditions to prevent hydrolysis.
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Possible Cause 3: Degradation of Product or Intermediates.
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The Chemistry: The pyrrolopyrimidine core can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. The desired product or key intermediates might be degrading during the reaction or workup.
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Troubleshooting Steps:
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Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times. Use TLC to find the optimal balance where starting material is consumed without significant byproduct formation.[1]
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Workup pH: During aqueous workup, neutralize the reaction mixture carefully. Avoid strong acids or bases unless the protocol specifically requires them for a short duration.
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| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Cyclization Catalyst | None | Catalytic Lewis Acid (e.g., ZnCl₂) or Base (e.g., Cs₂CO₃) | Facilitates the intramolecular ring-closing reaction.[1][2][3] |
| Temperature | Reflux | Monitor by TLC, use lowest effective temperature (e.g., 50-80 °C) | Minimizes degradation and side product formation.[1] |
| Solvent | Ethanol | Anhydrous Acetonitrile or DMF | Choice of solvent can impact reactant solubility and reaction rate.[1][4] |
| Reagent Purity | Standard Grade | High Purity (≥98%) | Prevents inhibition and side reactions caused by impurities.[4] |
Question 2: I see multiple unexpected spots on my TLC plate after the cyclization step. What are they and how can I prevent them?
Answer: The presence of multiple spots indicates the formation of side products. Identifying the likely culprits is the first step to suppression.
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Possible Side Product 1: Unreacted Urea Intermediate.
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Identification: This spot will typically be more polar than the final product and should be the major component if the reaction has stalled (see Question 1).
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Prevention: Implement the troubleshooting steps for incomplete cyclization described above.
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-
Possible Side Product 2: Aldehyde-Related Impurities.
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The Chemistry: If your synthesis involves an aldehyde, it may be prone to self-condensation or polymerization under acidic conditions, leading to insoluble byproducts.[4]
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Prevention:
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Milder Catalyst: Switch to a milder catalyst.
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Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
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-
-
Possible Side Product 3: N-Acylurea Byproducts.
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The Chemistry: If an acylating agent is used in the cyclization step (e.g., trichloroacetyl chloride), it can sometimes react with the urea in an undesired manner, leading to stable N-acylurea byproducts that can be difficult to separate.[1]
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Prevention:
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Control Stoichiometry: Use the acylating agent in a controlled stoichiometric amount.
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Temperature Control: Perform the acylation at a low temperature (e.g., 0 °C) to improve selectivity.
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-
The following decision tree can help diagnose the issue based on TLC observations.
Caption: Decision tree for troubleshooting TLC results.
Question 3: My final product is difficult to purify. It seems to be contaminated with a persistent impurity. What are my options?
Answer: Purification is often as critical as the reaction itself. If standard chromatography is failing, a change in strategy is needed.
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Strategy 1: Recrystallization.
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The Principle: This is an excellent method if your product is a solid and there is a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble.
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Protocol:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol, or a mixture).[2][3]
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
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Collect the precipitated crystals by filtration.
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Wash the crystals with a small amount of cold solvent and dry under vacuum.
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-
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Strategy 2: pH-Based Extraction.
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The Principle: The carboxylic acid group on your target molecule makes its solubility highly dependent on pH. You can exploit this to separate it from neutral or basic impurities.
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Protocol:
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Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
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Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt.
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Separate the layers. The organic layer contains neutral/basic impurities.
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Carefully acidify the aqueous layer with a mild acid (e.g., 1M HCl) until the product precipitates.
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Filter the solid product, wash with water, and dry.
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Strategy 3: Derivative Formation.
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The Principle: As a last resort, you can convert your carboxylic acid to an ester (e.g., a methyl or benzyl ester). Esters are often less polar and easier to purify by chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid. This adds steps but can resolve severe purification issues.
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Frequently Asked Questions (FAQs)
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Q: Can I use a different base for the cyclization step?
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A: Yes, but the choice of base is critical. Strong nucleophilic bases like NaOH or KOH could potentially hydrolyze ester groups or other sensitive functionalities. Non-nucleophilic bases like DBU or strong carbonate bases like Cs₂CO₃ are generally preferred.[3] Always run a small-scale test reaction when changing reagents.
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Q: How critical are anhydrous conditions for this synthesis?
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A: Very critical, especially during the formation of the urea intermediate if you are using an isocyanate or in the cyclization step if you are using a water-sensitive reagent like trichloroacetyl chloride.[2][3] Water can consume these reagents, leading to lower yields and the formation of hydrated byproducts. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar).
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-
Q: My reaction seems to work well at a small scale, but the yield drops upon scale-up. Why?
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A: Scale-up issues are often related to mass and heat transfer. In a larger flask, mixing may be less efficient, leading to localized "hot spots" or areas of high reagent concentration, which can promote side reactions. Ensure vigorous and efficient stirring. Also, consider that the time required for heating or cooling a larger volume is longer, which may affect the reaction outcome. A slower, portion-wise addition of reagents on a larger scale can sometimes mitigate these issues.
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Appendix: Reference Experimental Protocol
This protocol is a generalized procedure based on literature methods for the cyclization of a 4-ureido-1H-pyrrole-2-carboxylic acid ester to a this compound derivative.[2][3]
Step 1: Acylation of the Urea Intermediate
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To a solution of the 4-ureido-1H-pyrrole-2-carboxylate intermediate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) under an inert atmosphere, add trichloroacetyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the formation of the acylated intermediate by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
Step 2: Cyclization to the Pyrrolo[3,2-d]pyrimidine Core
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Once the acylation is complete, add cesium carbonate (Cs₂CO₃) (3.0 eq) to the reaction mixture.
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Stir the suspension vigorously at room temperature for 12-24 hours.
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Monitor the disappearance of the acylated intermediate and the formation of the product by TLC.
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Upon completion, quench the reaction by adding water.
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Extract the product with ethyl acetate (3x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
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Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent like toluene to afford the pure product.[2][3]
References
Technical Support Center: Navigating the Labyrinth of Pyrrolopyrimidine Isomer Purification
Welcome to the technical support center dedicated to the intricate challenges of purifying pyrrolopyrimidine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the subtle yet significant hurdles of separating these closely related molecular entities. As a Senior Application Scientist, I have distilled both established principles and field-tested insights to provide a practical resource for your laboratory work.
The pyrrolopyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. However, the very synthetic routes that make this scaffold accessible often yield a mixture of isomers—be it regioisomers, tautomers, enantiomers, or diastereomers. These isomers can possess dramatically different pharmacological and toxicological profiles, making their effective separation a critical aspect of drug development.[1][2]
This guide is structured to provide direct, actionable advice through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why are pyrrolopyrimidine isomers so difficult to separate?
A1: The difficulty arises from the inherent similarity in their physicochemical properties. Isomers of pyrrolopyrimidines often have nearly identical molecular weights, polarities, and shapes. For instance, regioisomers may only differ in the position of a substituent on the pyrrole or pyrimidine ring, leading to very similar retention times in chromatography and solubilities in common solvents. A notable challenge is the Dimroth rearrangement, which can produce isomers with very similar NMR spectra, making even their differentiation, let alone separation, a complex task.[3]
Q2: What is the first step I should take when facing a difficult isomer separation?
A2: A thorough analytical investigation is paramount. Before attempting any preparative separation, you must have a robust analytical method to resolve and quantify the isomers. High-Performance Liquid Chromatography (HPLC) with a high-resolution column (e.g., a sub-2 µm particle size C18 or phenyl-hexyl column) is an excellent starting point.[4] Screen a variety of mobile phase compositions and gradients to achieve baseline separation, even if it's just on an analytical scale. This initial separation provides the foundation for developing a preparative method.
Q3: My basic nitrogen-containing pyrrolopyrimidine is showing significant peak tailing on a silica gel column. What can I do?
A3: Peak tailing of basic compounds on silica gel is a common issue caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface. To mitigate this, you can add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or ammonia (often as a solution in methanol) can neutralize these acidic sites, leading to improved peak shape.[5] Alternatively, consider using a different stationary phase, such as neutral or basic alumina, or switching to reversed-phase chromatography.[5]
Q4: Can I use crystallization to separate pyrrolopyrimidine isomers?
A4: Yes, crystallization can be a powerful and cost-effective method for isomer separation, particularly for diastereomers and, in some cases, regioisomers.[] The success of crystallization depends on the difference in the crystal lattice energies and solubilities of the isomers in a given solvent system. Techniques like slow cooling, vapor diffusion, and seeding with a pure crystal of the desired isomer can be effective.[5][7] However, for isomers with very similar structures, co-crystallization can be a significant hurdle.
Q5: How can I confirm the identity of my separated pyrrolopyrimidine isomers?
A5: Spectroscopic analysis is key. While 1D ¹H NMR spectra can be very similar, advanced 2D NMR techniques like NOESY (for spatial correlations) and HMBC (for long-range C-H correlations) can help elucidate the specific connectivity and differentiate between regioisomers.[8][9][10] Mass spectrometry can also be informative; while isomers will have the same molecular weight, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) may differ, providing structural clues.[11][12][13][14][15] In some cases, characteristic IR absorption bands can also help distinguish between certain types of isomers, such as those resulting from a Dimroth rearrangement.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for common challenges encountered during the purification of pyrrolopyrimidine isomers, complete with step-by-step protocols and visual workflows.
Chromatographic Purification
Underlying Cause: Regioisomers of pyrrolopyrimidines often exhibit very similar hydrophobicity, leading to poor resolution on standard C18 columns. The subtle differences in dipole moments and pi-electron distribution are often insufficient to provide adequate selectivity.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting co-eluting regioisomers.
Detailed Protocols:
-
Step 1: Optimize the Gradient
-
Initial Run: Start with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Shallow Gradient: If partial separation is observed, decrease the gradient slope around the elution time of the isomers. For example, if the isomers elute at 40% acetonitrile, try a gradient of 30-50% acetonitrile over 30 minutes. This increases the residence time on the column and allows for better discrimination.
-
-
Step 2: Change the Organic Modifier
-
Switch to Methanol: If acetonitrile does not provide adequate resolution, switch the organic modifier to methanol. The different solvent-solute interactions can alter the selectivity.
-
Ternary Mixtures: Experiment with ternary mobile phases (e.g., water/acetonitrile/methanol) to fine-tune the selectivity.
-
-
Step 3: Switch the Stationary Phase
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity due to pi-pi interactions with the aromatic pyrrolopyrimidine core.
-
Polar-Embedded Column: For more polar isomers, a polar-embedded stationary phase can provide alternative retention mechanisms.
-
Chiral Stationary Phase (CSP): Even for achiral regioisomers, a CSP can sometimes provide separation due to the different ways the isomers interact with the chiral environment of the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[16][17][18]
-
-
Step 4: Supercritical Fluid Chromatography (SFC)
-
Rationale: SFC often provides orthogonal selectivity to reversed-phase HPLC and is particularly effective for separating isomers.[19][20] The use of supercritical CO₂ with a co-solvent (often an alcohol) creates a unique separation environment.
-
Screening: Screen a variety of chiral and achiral columns with different alcohol co-solvents (methanol, ethanol, isopropanol).[21][22][23][24]
-
Quantitative Data Summary: Typical Starting Conditions for Isomer Screening
| Technique | Stationary Phase | Mobile Phase | Flow Rate | Temperature |
| RP-HPLC | C18, Phenyl-Hexyl | A: H₂O + 0.1% FA B: ACN or MeOH | 1.0 mL/min | 25-40 °C |
| SFC | Chiral (Cellulose/Amylose) | CO₂ / MeOH (or EtOH/IPA) | 3-5 mL/min | 35-40 °C |
Underlying Cause: Poor solubility of the isolated isomers in the mobile phase post-separation, leading to precipitation in the fraction collector or tubing. Additionally, some pyrrolopyrimidine derivatives can be unstable under certain conditions.
Troubleshooting Guide:
-
Solubility Assessment: Before scaling up, determine the solubility of your purified isomers in the mobile phase used for preparative chromatography.[22] If solubility is low, consider modifying the mobile phase or the collection strategy.
-
Post-Column Solvent Addition: Add a small amount of a strong solvent (e.g., DMSO, DMF) post-column and pre-fraction collection to keep the purified isomers in solution.
-
Temperature Control: In some cases, collecting fractions at an elevated temperature can maintain solubility.
-
Rapid Solvent Evaporation: For SFC, rapid depressurization can cause the compound to "freeze out." Optimizing the back-pressure regulator and collection vessel design can mitigate this. For HPLC, prompt evaporation of the collected fractions is crucial to prevent degradation in solution.
Crystallization Purification
Underlying Cause: The solution is too supersaturated, or the cooling rate is too fast, preventing the molecules from arranging into a crystal lattice. The presence of impurities can also inhibit crystallization.[5]
Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. Tautomerism unveils a self-inhibition mechanism of crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. article.sapub.org [article.sapub.org]
- 12. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scienceready.com.au [scienceready.com.au]
- 16. eijppr.com [eijppr.com]
- 17. Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. archives.ijper.org [archives.ijper.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrrolopyrimidine Compounds in Assays
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of pyrrolopyrimidine compounds in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles that can compromise data quality and hinder research progress. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges with scientific rigor.
The Challenge: Pyrrolopyrimidine Solubility
Pyrrolopyrimidines are a class of heterocyclic compounds with significant therapeutic potential, often targeting kinases and other enzymes.[1] However, their typically hydrophobic nature leads to poor solubility in the aqueous buffers required for most biological assays.[2][3] This can result in compound precipitation, leading to inaccurate and irreproducible data, underestimated potency, and misleading structure-activity relationships (SAR).[4][5] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common and immediate questions researchers face when working with poorly soluble pyrrolopyrimidine compounds.
Q1: My pyrrolopyrimidine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?
A1: This common phenomenon is known as "DMSO shock" or "antisolvent precipitation."[6] It occurs because the compound is highly soluble in the organic solvent DMSO but has very low solubility in the aqueous buffer. When the DMSO stock is diluted into the buffer, the DMSO rapidly disperses, and the local solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.[6][7]
Immediate Mitigation Strategies:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate, typically below 1%, and ideally less than 0.5%.[7][8] This might require preparing a more concentrated DMSO stock solution, if the compound's solubility in DMSO allows.
-
Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform serial dilutions. For example, create an intermediate dilution of your DMSO stock into your assay buffer, and then use this intermediate solution for your final dilutions.[6][9]
-
Optimize the Addition and Mixing Process: Add the compound stock solution to the assay buffer while vortexing or stirring the buffer.[6][10] This promotes rapid dispersion and prevents localized high concentrations of the compound that can initiate precipitation.
Q2: What are co-solvents, and can they help with my pyrrolopyrimidine compound's solubility?
A2: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds. They work by reducing the overall polarity of the solvent system.[6]
Commonly used co-solvents in biological assays include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly PEG 300 and PEG 400
-
Glycerol
Crucially, you must test the tolerance of your specific assay to any co-solvent, as higher concentrations can negatively impact cell viability or enzyme activity. [6] Always include a vehicle control with the same co-solvent concentration in your experiments.
Q3: Can I adjust the pH of my buffer to improve the solubility of my pyrrolopyrimidine compound?
A3: Yes, pH modification can be a very effective strategy for compounds with ionizable groups.[11] The pyrrolopyrimidine scaffold contains nitrogen atoms that can be protonated at an acidic pH. By lowering the pH of your buffer, you may be able to form a more soluble salt of your compound.[6] However, you must ensure that the pH required for solubility is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell health).[11]
Q4: I've heard about cyclodextrins. Can they be used to solubilize my compound for in vitro assays?
A4: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your pyrrolopyrimidine compound, forming an inclusion complex that is more water-soluble.[12][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[7][15] This can be a powerful tool, but it's important to verify that the cyclodextrin itself does not interfere with your assay.
Q5: My results are inconsistent between experiments, and I suspect compound precipitation is the culprit. How can I improve reproducibility?
A5: Inconsistent results are a hallmark of solubility issues.[4] To improve reproducibility:
-
Always visually inspect your solutions for precipitation before adding them to your assay.
-
Prepare fresh dilutions of your compound for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can lead to compound precipitation in the DMSO stock itself.[5][16] If you must store solutions, do so in single-use aliquots.[17]
-
Meticulously standardize your dilution protocol. Ensure the same steps, volumes, and mixing procedures are used every time.[18]
Part 2: In-Depth Troubleshooting Guides & Protocols
When simple fixes are not enough, a more systematic approach is required. This section provides detailed guides and protocols for more advanced solubilization strategies.
Guide 1: Systematic Co-Solvent Screening
This guide helps you identify an effective co-solvent and its optimal concentration for your assay.
Principle: By creating a matrix of co-solvent concentrations and compound concentrations, you can determine the kinetic solubility limit of your compound under various conditions. Kinetic solubility is the concentration at which a compound begins to precipitate when added from a DMSO stock to an aqueous buffer, which is highly relevant for most biological assays.[5][7]
Experimental Protocol: Turbidimetric Solubility Assay
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% PEG 400).
-
Prepare Compound Stock: Prepare a concentrated stock solution of your pyrrolopyrimidine compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound stock into the various co-solvent buffers.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Precipitation Detection: Measure the turbidity (optical density) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). A significant increase in absorbance indicates precipitation.[19]
Data Presentation:
| Co-Solvent | Concentration | Kinetic Solubility Limit (µM) | Assay Compatibility (e.g., % Cell Viability) |
| None | 0% | < 1 | 100% |
| PEG 400 | 1% | 15 | 98% |
| PEG 400 | 2% | 45 | 95% |
| PEG 400 | 5% | > 100 | 80% |
| Ethanol | 1% | 12 | 97% |
| Ethanol | 2% | 38 | 90% |
Causality: The table above allows you to find a balance between maximizing compound solubility and minimizing the impact on your assay system. For instance, 2% PEG 400 might be the optimal choice, offering a significant increase in solubility with minimal effect on cell viability.
Guide 2: Leveraging pH for Solubility
This guide is for pyrrolopyrimidine compounds with basic functional groups.
Principle: The solubility of a weakly basic compound increases as the pH of the solution drops below its pKa, due to the formation of a more soluble protonated species.
Workflow Diagram:
Caption: Workflow for pH-based solubility enhancement.
Experimental Protocol: pH-Dependent Solubility
-
Buffer Preparation: Prepare a set of biologically compatible buffers with different pH values (e.g., MES pH 6.0, HEPES pH 7.0, Tris pH 8.0). Ensure the buffering capacity is sufficient.
-
Solubility Measurement: Perform the turbidimetric solubility assay described in Guide 1, but instead of varying co-solvent, vary the pH of the buffer.
-
Assay Compatibility Check: Run your biological assay at the pH values that showed improved solubility to ensure the assay performance is not compromised. For example, many kinases have a specific pH optimum for their activity.
Guide 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary.
1. Cyclodextrin-Mediated Solubilization:
Principle: Cyclodextrins form inclusion complexes with hydrophobic drugs, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 18. researchgate.net [researchgate.net]
- 19. scirp.org [scirp.org]
- 20. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Addressing Off-Target Effects of 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Disclaimer: The 5H-Pyrrolo[3,2-d]pyrimidine scaffold is a key structural motif in many developmental inhibitors, particularly those targeting protein kinases.[1][2][3] Publicly available data on a specific compound named "5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid" is limited. This guide, therefore, provides a general framework for identifying, validating, and mitigating off-target effects for novel inhibitors based on this versatile scaffold. Researchers must perform comprehensive selectivity profiling for their specific compound to accurately interpret experimental results.[4]
This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected or inconsistent results during their experiments with novel pyrrolo[3,2-d]pyrimidine-based compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a particular concern for pyrrolo[3,2-d]pyrimidine-based kinase inhibitors?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[4] For kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold, a related structure, often mimics adenine, a core component of ATP (adenosine triphosphate).[1] Since all kinases share a highly conserved ATP-binding pocket, inhibitors designed to occupy this site can inadvertently bind to and inhibit other kinases.[4][5] These unintended interactions can modulate other signaling pathways, leading to misleading experimental data, cellular toxicity, or adverse side effects in a clinical context.[4]
Q2: My experimental results (e.g., unexpected changes in cell viability or signaling pathways) are inconsistent with the known function of my intended target. Could this be an off-target effect?
A2: Yes, a phenotype that does not align with the established biology of the intended target is a primary indicator of potential off-target activity.[4] For example, if you are targeting a specific cell cycle kinase but observe unexpected effects on apoptosis or metabolic pathways, it is crucial to investigate off-target interactions. Even highly selective inhibitors can engage other proteins, especially at concentrations exceeding their IC50 or Kd values for the primary target.[4][6]
Q3: What is the first and most critical step to investigate potential off-target effects?
A3: The foundational step is to perform a broad, unbiased in vitro screen to understand your compound's selectivity profile. A comprehensive kinome scan is the industry standard for kinase inhibitors.[5] This involves screening the compound against a large panel of kinases (often over 400) to identify unintended interactions.[5][7] This initial screen provides a map of potential off-targets that must then be validated in a cellular context.
Q4: My in vitro kinome screen identified several off-target hits. Does this mean my experimental phenotype is caused by them?
A4: Not necessarily. In vitro selectivity does not always translate directly to a cellular context.[6] Factors such as high intracellular ATP concentrations (which can outcompete ATP-competitive inhibitors), cell membrane permeability, and the actual expression level of the off-target protein in your specific cell model can all influence whether an in vitro hit has a real biological consequence.[8] Therefore, in vitro hits must be validated using cell-based assays.[6][9]
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Unbiased Identification of Off-Target Interactions
The first principle of troubleshooting is to understand the full interaction landscape of your molecule. Do not assume it only hits your intended target.
Protocol 1.1: High-Throughput In Vitro Kinome Profiling
This is the gold-standard initial step to assess inhibitor selectivity. Commercial services (e.g., Reaction Biology's KinaseFinder, Promega's Kinase Selectivity Profiling Systems) provide an efficient way to screen your compound against a large portion of the human kinome.[5][10]
Methodology:
-
Compound Preparation: Dissolve the pyrrolo[3,2-d]pyrimidine compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to capture even weak interactions.[7]
-
Assay Format: These screens are typically binding assays (e.g., affinity chromatography) or enzymatic activity assays.[7][8] In a binding assay, the test compound's ability to displace a known, immobilized ligand from a panel of kinases is measured, often by quantitative PCR for DNA-tagged kinases.[7]
-
Data Analysis: Results are usually presented as "Percent of Control" or "% Inhibition." A lower percentage indicates stronger binding or inhibition. A common threshold for identifying a significant "hit" is >80% inhibition at the screening concentration.
Interpreting the Data:
The output will be a list of kinases that interact with your compound. This allows for the calculation of a Selectivity Score , which quantifies the promiscuity of the inhibitor.
Table 1: Example Kinome Profiling Data for a Hypothetical Compound "PPD-X" (Screened at 1 µM)
| Kinase Target | Family | % of DMSO Control | Interpretation |
| TargetKinase 1 (On-Target) | CMGC | 5% | Strong On-Target Binding |
| OffTargetKinase 2 | TK | 10% | Significant Off-Target Hit |
| OffTargetKinase 3 | CAMK | 35% | Moderate Off-Target Hit |
| OffTargetKinase 4 | AGC | 85% | Negligible Interaction |
| OffTargetKinase 5 | TK | 92% | Negligible Interaction |
Guide 2: Cellular Validation of Off-Target Hits
Once potential off-targets are identified, the next critical phase is to determine if these interactions occur within a live cellular environment.
Workflow for Cellular Target Validation
Caption: Workflow for validating in vitro hits in a cellular context.
Protocol 2.1: Cellular Target Engagement using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein in living cells.[9][11]
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the target is added. When the tracer binds, its fluorophore is close enough to the luciferase to accept energy, generating a BRET signal. Your unlabeled compound will compete with the tracer for binding, reducing the BRET signal in a dose-dependent manner.
Methodology:
-
Cell Line Preparation: Transfect cells with a plasmid expressing the off-target kinase fused to NanoLuc®. Use a cell line relevant to your research.
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate.
-
Compound Treatment: Prepare a serial dilution of your pyrrolo[3,2-d]pyrimidine compound. Add it to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase of interest.
-
Substrate Addition & Reading: Add the NanoLuc® substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against your compound concentration to determine the cellular IC50.
Protocol 2.2: Phospho-Specific Western Blotting
This method assesses the functional consequence of off-target inhibition by measuring the phosphorylation state of a known substrate.
Methodology:
-
Cell Treatment: Treat your cell line with a dose-response of your compound for a relevant time period. Include a positive control (an established inhibitor of the off-target) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of the off-target's substrate.
-
Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the substrate to ensure equal loading.
-
Analysis: Quantify band intensity. A decrease in the phospho-specific signal relative to the total protein indicates functional inhibition of the off-target kinase.
Caption: Signaling pathway illustrating on- and off-target effects.
Guide 3: Mitigating and Validating Off-Target Phenotypes
If a cellular off-target effect is confirmed, the final step is to prove it is responsible for the unexpected phenotype.
Strategy 3.1: Genetic Validation with CRISPR/Cas9 or siRNA
The most rigorous way to confirm an off-target-driven phenotype is to eliminate the off-target protein and see if the phenotype disappears.
Methodology:
-
Gene Knockdown/Knockout: Use siRNA (for transient knockdown) or CRISPR/Cas9 (for permanent knockout) to eliminate the expression of the suspected off-target kinase in your cell line.
-
Validate Knockdown/Knockout: Confirm the absence of the protein via Western Blot.
-
Compound Treatment: Treat both the wild-type cells and the knockdown/knockout cells with your pyrrolo[3,2-d]pyrimidine compound.
-
Phenotypic Assay: Perform the phenotypic assay where you initially observed the unexpected effect (e.g., cell viability).
Interpreting the Results:
-
If the phenotype is lost in the knockout cells: This strongly implicates the off-target protein in causing the observed effect.
-
If the phenotype persists in the knockout cells: The effect is likely independent of this specific off-target and may be due to another off-target or a complex polypharmacological effect.[8]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 11. icr.ac.uk [icr.ac.uk]
Technical Support Center: Enhancing the Stability of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid in Solution
Welcome to the dedicated technical support guide for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the stability of this molecule in solution. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to design robust experiments and formulations.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound and related heterocyclic compounds.
Q1: I'm observing a rapid loss of my compound in an aqueous buffer. What are the likely causes?
A1: Rapid degradation in aqueous solutions is a common challenge for complex heterocyclic molecules. The primary culprits are typically pH-driven hydrolysis, oxidation, and photodegradation. The pyrrolopyrimidine core, like other purine analogs, can be susceptible to ring-opening reactions, particularly under harsh pH conditions. Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline mediums and labile in acidic mediums, while demonstrating greater stability in neutral conditions.[1][2] We recommend immediately assessing the pH of your solution and evaluating for exposure to ambient light and oxygen.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: While specific data for this exact molecule is limited, based on analogous structures, a neutral pH range (approximately 6.5-7.5) is the recommended starting point for maximizing stability.[2] Both acidic and basic conditions can catalyze the hydrolysis of the pyrimidine ring or other susceptible functional groups.[1][3] It is crucial to perform a pH-rate profile study to determine the empirical "sweet spot" for your specific buffer system and concentration. Our detailed protocol in Part 3 outlines how to conduct such a study.
Q3: My solution is changing color over time. Does this indicate degradation?
A3: Yes, a change in color is a strong visual indicator of chemical degradation. This is often associated with oxidative degradation or the formation of highly conjugated degradation products. The nitrogen-rich heterocyclic system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other chromophoric species.[4][5] It is also possible that photolytic degradation is occurring, which can generate colored degradants.[1][2] We advise performing analytical analysis (e.g., HPLC-UV, LC-MS) to correlate the color change with the appearance of new peaks and the loss of the parent compound.
Q4: Can I autoclave my buffered solution containing the compound?
A4: We strongly advise against autoclaving. High temperatures can accelerate hydrolytic degradation and potentially induce decarboxylation of the carboxylic acid group.[6][7] Forced degradation studies, which are a cornerstone of stability testing, deliberately use elevated temperatures to accelerate and identify potential degradation pathways.[8][9] Sterilize your solutions by filtering through a 0.22 µm filter into a sterile container.
Q5: Are there any solvents I should avoid when preparing stock solutions?
A5: For initial stock solutions, high-purity DMSO or DMF are generally acceptable and can be stored at -20°C or -80°C. However, for aqueous working solutions, avoid buffers containing reactive species. For example, certain phosphate buffers can sometimes participate in reactions, and buffers with poor capacity at the target pH can lead to pH drift and subsequent degradation. The choice of solvent or buffer is critical and should always be validated for compatibility.
Part 2: Best Practices for Formulation & Handling
Proactive measures are key to preventing degradation. The following best practices are derived from established principles of handling heterocyclic compounds.
Control of Solution pH
The single most critical factor is pH. As established, the pyrrolopyrimidine core is most stable at neutral pH.
-
Recommendation: Use a high-quality buffer system with a pKa close to your target pH (e.g., HEPES, PBS for pH ~7.4). Always verify the final pH of the solution after the addition of your compound, as the compound itself is acidic and can lower the pH.
Protection from Light
Pyrrolopyrimidine structures are often photosensitive.[1][2] Light provides the activation energy for photolytic degradation reactions.
-
Recommendation: Prepare and handle solutions in a dimly lit environment. Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light. Follow ICH Q1B guidelines for photostability testing to understand your compound's specific liabilities.[10]
Minimizing Oxidation
Atmospheric oxygen can be a significant degradation driver, especially for electron-rich heterocyclic rings.
-
Recommendation:
-
De-gas your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the compound.
-
If permissible for your application, consider adding a small concentration of an antioxidant (e.g., 0.01% ascorbic acid or sodium metabisulfite). A compatibility study is required to ensure the antioxidant does not react with your compound.
-
Blanket the headspace of the storage container with nitrogen or argon before sealing.
-
Temperature Control
Chemical reactions, including degradation, are accelerated at higher temperatures.
-
Recommendation: Prepare solutions at room temperature and store them at the lowest appropriate temperature to maintain solubility. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at ≤ -70°C. Avoid repeated freeze-thaw cycles, which can cause solute precipitation and expose the compound to oxygen during thawing.
Material Purity
Impurities, particularly trace metals from manufacturing or reagents, can catalyze degradation reactions.
-
Recommendation: Use high-purity solvents and reagents (e.g., HPLC grade or higher). Ensure all glassware is scrupulously clean.
The following diagram illustrates the logical workflow for troubleshooting stability issues.
Caption: Troubleshooting workflow for compound instability.
Part 3: Experimental Protocol: Forced Degradation Study
To definitively understand the stability profile of this compound, a forced degradation (stress testing) study is essential.[8][9] This process deliberately exposes the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[3]
Objective
To identify the degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
Calibrated pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven/Incubator
Step 1: Preparation of Stock Solution
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or ACN).
-
From this stock, prepare a working solution at ~100 µg/mL in a 50:50 ACN:Water mixture. This will be your "time zero" (T₀) sample and will be used to spike into stress condition solutions.
Step 2: Application of Stress Conditions
For each condition below, prepare a sample in a clear vial and a sample in a vial wrapped in foil (dark control). The goal is to achieve 5-20% degradation. Incubation times and temperatures may need to be adjusted.
| Stress Condition | Procedure | Recommended Conditions |
| Acid Hydrolysis | Add working solution to 0.1 M HCl. | Incubate at 60°C. |
| Base Hydrolysis | Add working solution to 0.1 M NaOH. | Keep at room temperature (degradation is often rapid). |
| Oxidative | Add working solution to 3% H₂O₂. | Incubate at room temperature. |
| Thermal | Prepare a sample in your intended formulation buffer (e.g., neutral PBS). | Incubate at 70°C. |
| Photolytic | Prepare a sample in your intended formulation buffer. Expose to light source. | Expose to 1.2 million lux hours and 200 watt hours/m² UV light as per ICH Q1B guidelines.[10] |
Step 3: Sample Analysis
-
Time Points: Pull samples at T=0, 2, 4, 8, and 24 hours (adjust as needed).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution (e.g., Water/ACN with 0.1% Formic Acid) is a good starting point.[2][4][11]
-
Data Evaluation:
-
Calculate the percentage of remaining parent compound.
-
Monitor for the formation of new peaks (degradants).
-
Ensure mass balance (sum of parent and degradant peak areas should be close to 100%).
-
The following diagram outlines the experimental workflow for the forced degradation study.
Caption: Experimental workflow for forced degradation study.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated. Understanding these helps in the tentative identification of degradation products.
Caption: Potential degradation pathways for the target molecule.
By systematically applying these troubleshooting, handling, and experimental strategies, researchers can significantly improve the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting unexpected NMR peaks in pyrrolopyrimidine synthesis
Welcome to the technical support center for pyrrolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results during their synthetic work. Here, we address common issues, particularly anomalous NMR spectroscopic data, in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental choices.
FAQs: Troubleshooting Unexpected NMR Peaks
Question 1: My ¹H NMR shows a broad singlet around 11-13 ppm that I wasn't expecting. What is it?
Answer:
A broad singlet in this downfield region of a ¹H NMR spectrum is highly characteristic of an N-H proton of the pyrrole ring within the pyrrolopyrimidine scaffold.[1][2] Its presence or absence can be a key indicator of your reaction's success.
Causality: The nitrogen atom in the pyrrole ring is part of an aromatic system, and the attached proton is in a unique chemical environment. The broadness of the peak is often due to quadrupolar broadening from the adjacent ¹⁴N nucleus and can also be influenced by slow chemical exchange with trace amounts of water or other protic species in your NMR solvent.
Troubleshooting Steps:
-
D₂O Exchange: This is the definitive test for an exchangeable proton like an N-H or O-H.
-
Check Your Starting Material: If your synthesis involves the cyclization of an aminopyrrole derivative, this peak could indicate unreacted starting material.[3] Compare the spectrum to that of your starting materials to confirm.
-
Tautomerism: In some pyrrolopyrimidine systems, tautomerism can lead to the presence of N-H protons where they might not be expected in the desired tautomer.[4] The position of this equilibrium can be solvent and temperature-dependent.
Protocol: Deuterium (D₂O) Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: If the peak is due to an N-H proton, it will either disappear completely or be significantly diminished in intensity. A new, broad peak corresponding to HOD will likely appear, typically between 4.5 and 5.0 ppm in CDCl₃.
Question 2: I'm seeing a singlet around 8.6-8.7 ppm. Is this my product?
Answer:
A singlet in the δ 8.6-8.7 ppm range is often characteristic of the C4-H or C2-H proton on the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine core.[2] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
However, you must consider the following:
-
Unreacted Intermediates: Some synthetic routes for pyrrolopyrimidines utilize intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The C2-H of this intermediate also appears in a similar region.[2]
-
Aromatic Impurities: If your synthesis involves aromatic aldehydes or other aromatic reagents, residual amounts could have signals in this region, although they would likely show coupling patterns unless highly substituted.
Diagnostic Workflow:
To differentiate between your product and a potential impurity, consider the following:
-
Integration: Does the integration of this peak match the expected proton count for your target molecule relative to other signals?
-
2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment will show a correlation between this proton and the carbon it is attached to. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range couplings to other carbons in the molecule, which can be invaluable for confirming the overall structure.
Diagram: Initial NMR Peak Analysis Workflow
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating Regioisomeric Impurities in Pyrrolopyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyrimidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of controlling and managing regioisomeric impurities in your reactions. Pyrrolopyrimidines, including the medicinally significant pyrrolo[2,3-d]pyrimidines (7-deazapurines), pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines, are cornerstone scaffolds in drug discovery. However, their synthesis is often complicated by the formation of closely related isomers, which can be difficult to separate and characterize, posing significant challenges to downstream applications. This resource is designed to equip you with the knowledge to anticipate, control, and resolve issues related to regioisomerism.
Understanding Regioisomerism in Pyrrolopyrimidine Synthesis
Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the context of pyrrolopyrimidine synthesis, this typically arises from the cyclization step where a bond can be formed at one of two or more possible positions on a precursor molecule, leading to different fusion patterns of the pyrrole and pyrimidine rings.
The formation and ratio of these regioisomers are often dictated by a delicate interplay of electronic and steric factors of the reactants, as well as the specific reaction conditions employed. Understanding these influencing factors is the first step toward rationally controlling the outcome of your synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered by researchers working with pyrrolopyrimidine reactions.
Q1: My TLC shows a single spot, but NMR analysis reveals a mixture of regioisomers. Why is this happening and what should I do?
A1: This is a very common issue. Regioisomers of pyrrolopyrimidines often have very similar polarities, leading to co-elution on thin-layer chromatography (TLC) under standard solvent systems. Your first step should be to develop a more sensitive analytical method to accurately determine the isomeric ratio. High-Performance Liquid Chromatography (HPLC) is the preferred method for this.
-
Recommendation: Develop an HPLC method early in your project to monitor the reaction. A good starting point is a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid. Screening different columns and mobile phase modifiers is often necessary.
Q2: I'm struggling to separate my regioisomers by column chromatography. What are my options?
A2: If standard silica gel chromatography fails, you have several advanced techniques at your disposal:
-
Preparative HPLC: This is often the most effective method for separating closely related isomers. Both normal-phase and reversed-phase systems can be employed.
-
Supercritical Fluid Chromatography (SFC): SFC offers different selectivity compared to HPLC and can be an excellent alternative, especially for chiral separations and for compounds that are sensitive to hydrolysis.[1][2][3][4][5] It is also a "greener" technique with faster separation times.[4]
-
Recrystallization: If your product is crystalline, fractional recrystallization can sometimes be used to enrich one isomer. This is often a trial-and-error process involving screening various solvents.
-
Derivatization: In some cases, you can selectively react one isomer with a reagent to form a derivative that has significantly different properties, allowing for easier separation. The protecting group can then be removed in a subsequent step.
Q3: How can I confirm the structure of my regioisomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. While 1D ¹H and ¹³C NMR spectra of regioisomers can be very similar, 2D NMR techniques are often decisive.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are close to each other.[6][7][8] By identifying key NOE/ROE cross-peaks, you can definitively establish the connectivity and, therefore, the correct isomeric structure. For example, an NOE between a proton on the pyrimidine ring and a proton on a substituent of the pyrrole ring can confirm their proximity and thus the regiochemistry.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help in assigning quaternary carbons and piecing together the carbon skeleton.
Q4: Can I control the regioselectivity of my reaction to favor the desired isomer?
A4: Yes, often you can. The key is to understand the reaction mechanism and how different parameters can influence it.
-
Steric Hindrance: Bulky substituents on your starting materials can block reaction at a particular site, favoring the formation of the less sterically hindered isomer.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of different positions in your precursors, directing the cyclization to a specific atom.
-
Reaction Conditions: Temperature, solvent, catalyst, and pH can all have a profound impact on the regioisomeric ratio.[9][10][11][12][13][14][15][16] Systematically screening these parameters is crucial for optimizing your reaction.
Troubleshooting Guide: Common Synthetic Routes and Regioisomeric Challenges
This section provides troubleshooting advice for common synthetic strategies used to prepare different classes of pyrrolopyrimidines.
Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
This is the most studied class of pyrrolopyrimidines, with numerous synthetic routes available. A common challenge is controlling substitution on the pyrrole ring.
Common Synthetic Routes:
-
Sugiyama Synthesis: Condensation of a 6-aminopyrimidine with a suitable three-carbon electrophile.
-
Larock Indole Synthesis: Palladium-catalyzed annulation of an o-haloaniline (or aminopyridine) with an alkyne.[17][18][19][20][21]
-
Multi-component Reactions: One-pot reactions involving a pyrimidine derivative, an aldehyde, and a source of the pyrrole ring fragment.[22]
Troubleshooting Regioisomer Formation:
| Problem | Potential Cause | Suggested Solution |
| Formation of both 5- and 6-substituted pyrrolo[2,3-d]pyrimidines in electrophilic substitution. | The electronic nature of the existing substituents on the pyrrolopyrimidine core may not be sufficiently directing. | Introduce a strongly directing group (e.g., a removable protecting group) to favor substitution at the desired position. |
| In a Larock-type synthesis with an unsymmetrical alkyne, a mixture of 2,3-disubstituted regioisomers is obtained. | The electronic and steric differentiation between the two ends of the alkyne is insufficient to control the regioselectivity of the insertion step. | Modify the substituents on the alkyne to increase steric bulk or electronic bias at one end. Experiment with different palladium catalysts and ligands, as these can influence the regioselectivity. |
| A multi-component reaction yields a mixture of regioisomers. | The initial condensation or cyclization step is not regioselective under the current conditions. | Systematically vary the reaction parameters. Changing the catalyst (e.g., from acid to base catalysis), solvent polarity, or reaction temperature can significantly alter the regioisomeric ratio.[10][11][13][14] |
Pyrrolo[3,2-d]pyrimidines
The synthesis of this isomer often involves building the pyrrole ring onto a pre-formed pyrimidine.
Common Synthetic Routes:
-
Cyclization of a 5-substituted-4,6-diaminopyrimidine.
-
Reaction of a 5-amino-6-halopyrimidine with an alkyne followed by cyclization.
Troubleshooting Regioisomer Formation:
| Problem | Potential Cause | Suggested Solution |
| Formation of the isomeric pyrrolo[2,3-d]pyrimidine during a cyclization reaction. | The starting materials have reactive sites that allow for cyclization in two different ways. | Modify the starting materials to block the unwanted reaction pathway. For example, using a protecting group on a potentially reactive amine. |
| Inconsistent regioisomeric ratios between batches. | The reaction is sensitive to subtle changes in conditions. | Carefully control reaction parameters such as temperature, addition rates of reagents, and moisture content. A lower reaction temperature may favor the kinetically controlled product, while a higher temperature may favor the thermodynamically more stable isomer.[9][12][15][16] |
Pyrrolo[3,4-d]pyrimidines
This less common isomer class often requires specific synthetic strategies.
Common Synthetic Routes:
-
Construction of the pyrimidine ring onto a pre-formed pyrrole-3,4-dicarboximide or related derivative.
-
Aza-Wittig reaction-based strategies.[23]
Troubleshooting Regioisomer Formation:
| Problem | Potential Cause | Suggested Solution |
| Formation of an undesired regioisomer during the construction of the pyrimidine ring. | The two carbonyl groups (or their precursors) on the pyrrole ring have similar reactivity. | Differentiate the two carbonyl groups by using a mono-protected starting material (e.g., a half-ester, half-acid). This allows for sequential and controlled reactions to build the pyrimidine ring with the desired regiochemistry. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for Regioisomer Analysis
This protocol provides a general workflow for developing an HPLC method to separate and quantify pyrrolopyrimidine regioisomers.
-
Column Selection:
-
Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
If separation is poor, try a column with a different stationary phase (e.g., phenyl-hexyl, polar-embedded).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in HPLC-grade acetonitrile or methanol.
-
-
Initial Gradient Conditions:
-
Flow rate: 1.0 mL/min.
-
Detector: UV, set to the λmax of your compounds (typically 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
-
Optimization:
-
If the peaks are not resolved, try a shallower gradient (e.g., 5% to 50% B over 30 minutes).
-
Experiment with methanol instead of acetonitrile as the organic modifier, as this can alter selectivity.
-
Adjusting the column temperature can also improve resolution.
-
Protocol 2: Preparative HPLC for Regioisomer Separation
This protocol outlines the steps for scaling up an analytical HPLC method for preparative separation.
-
Method Transfer:
-
Use the optimized analytical method as a starting point.
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20-50 mm).
-
-
Sample Preparation:
-
Dissolve the crude mixture in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) at a high concentration.
-
Ensure the sample is fully dissolved and filtered to prevent column clogging.
-
-
Purification Run:
-
Adjust the flow rate according to the column diameter (e.g., 10-50 mL/min).
-
Perform an initial scouting run with a small injection volume to confirm retention times.
-
Inject a larger amount of the sample for the preparative run. The maximum loading will depend on the column size and the separation efficiency.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to each regioisomer peak.
-
Analyze the purity of each fraction using the analytical HPLC method.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: NMR Analysis for Structural Elucidation of Regioisomers (NOESY/ROESY)
This protocol provides a general guide for using 2D NOESY or ROESY to differentiate regioisomers.
-
Sample Preparation:
-
Prepare a concentrated solution of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Acquisition of 1D Spectra:
-
Acquire high-quality 1D ¹H and ¹³C spectra for initial assignments.
-
-
Acquisition of 2D NOESY/ROESY Spectrum:
-
Set up a 2D NOESY or ROESY experiment. For small to medium-sized molecules (MW < 1000), NOESY is usually sufficient. For molecules in the intermediate molecular weight range, ROESY may give more reliable results.[6]
-
The mixing time is a crucial parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[6]
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate software.
-
Look for key cross-peaks that indicate spatial proximity between protons on different parts of the molecule. For example, a cross-peak between a proton on the pyrimidine ring and a proton on a substituent attached to the pyrrole ring will confirm their relative positions.
-
Correlate the observed NOEs/ROEs with the expected distances in the possible regioisomeric structures to make a definitive assignment.
-
Visualization of Concepts
Diagram 1: General Troubleshooting Workflow for Regioisomer Issues
Caption: Troubleshooting workflow for regioisomeric impurities.
Diagram 2: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioisomeric outcome.
References
- 1. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. selvita.com [selvita.com]
- 5. youtube.com [youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Room Temperature Regioselective Debenzylative Cycloetherification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 18. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Oral Bioavailability of Pyrrolopyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrimidine derivatives. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies for a common and critical challenge: enhancing oral bioavailability. The pyrrolopyrimidine scaffold is a privileged core in modern medicinal chemistry, particularly for kinase inhibitors, due to its structural resemblance to the ATP-binding purine scaffold.[1][2] However, these derivatives often present significant challenges related to poor aqueous solubility, extensive first-pass metabolism, and active efflux, which can severely limit their therapeutic potential when administered orally.[3][4]
This center moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My pyrrolopyrimidine derivative shows high potency in enzymatic assays but fails in cell-based assays. Could this be a bioavailability issue at the cellular level?
Answer: Yes, this is a classic issue. Potency in an enzymatic (biochemical) assay measures the direct interaction between your compound and its isolated target (e.g., a kinase). It operates in an idealized aqueous buffer system. However, a cell-based (target engagement) assay requires the compound to cross the cell membrane to reach its intracellular target.
Several factors related to "cellular bioavailability" could be at play:
-
Poor Permeability: The compound may be too polar or too large to passively diffuse across the lipid bilayer of the cell membrane.
-
Active Efflux: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are present on the cell surface and actively pump the compound out, preventing it from reaching a therapeutic intracellular concentration.[5][6]
-
Low Aqueous Solubility: If the compound has very low solubility in the cell culture medium, it may precipitate before it can be taken up by the cells, reducing the effective concentration.
Troubleshooting Workflow:
FAQ 2: What is the cause of high variability in plasma exposure during my preclinical animal studies?
Answer: High inter-animal variability in pharmacokinetic (PK) studies is a significant red flag, often pointing to absorption-related issues. For pyrrolopyrimidine derivatives, which are frequently poorly soluble weak bases, the primary causes are:
-
Solubility/Dissolution Rate-Limited Absorption: The rate at which your compound dissolves in the gastrointestinal (GI) tract may be slower than the rate at which it is absorbed.[7] Minor physiological differences between animals (e.g., gastric pH, intestinal motility) can lead to large differences in the extent of dissolution and, consequently, absorption.
-
Food Effects: The presence or absence of food can drastically alter GI physiology. For poorly soluble compounds, administration with a high-fat meal can sometimes enhance absorption by increasing solubilization via bile salts, but this effect can be highly variable.[8]
-
pH-Dependent Solubility: Many kinase inhibitors are weakly basic.[8] Their solubility is significantly higher in the low pH of the stomach than in the near-neutral pH of the small intestine. If the compound doesn't dissolve quickly in the stomach, it may precipitate upon entering the intestine, leading to erratic absorption.
-
Saturation of Transporters or Enzymes: If absorption is mediated by an uptake transporter or if the compound undergoes significant first-pass metabolism, saturation of these systems at higher doses can lead to non-linear and variable PK.[7]
FAQ 3: How do I differentiate between poor absorption and high first-pass metabolism as the cause of low oral bioavailability?
Answer: This is a critical question that dictates the subsequent optimization strategy. Differentiating these two phenomena requires a combination of in vitro and in vivo experiments.
| Factor | Poor Absorption (Permeability/Solubility Limited) | High First-Pass Metabolism |
| Primary Cause | The compound does not efficiently cross the gut wall or dissolve in GI fluids. | The compound is extensively metabolized in the gut wall (enterocytes) or the liver before reaching systemic circulation.[4] |
| In Vitro Evidence | Low Caco-2 permeability (Papp < 1 x 10⁻⁶ cm/s). Low solubility in biorelevant media (e.g., FaSSIF). | High clearance in liver and/or intestinal microsome stability assays (t½ < 15 min).[9] |
| In Vivo Confirmation | Low bioavailability (F%) after oral dosing. A significant fraction of the administered dose is recovered unchanged in feces. | Low bioavailability (F%) after oral dosing. High levels of metabolites are detected in plasma, urine, and bile. Low recovery of parent compound in feces. |
| Diagnostic Study | Compare PK profiles from different formulation types (e.g., solution vs. suspension). A significant increase in exposure with an enabling formulation points to a solubility issue.[7] | Perform an in vivo study where the compound is co-administered with a broad-spectrum cytochrome P450 (CYP) inhibitor, like 1-aminobenzotriazole (1-ABT). A dramatic increase in oral bioavailability confirms metabolic clearance as the primary barrier.[9] |
Part 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Low Aqueous Solubility
Your pyrrolopyrimidine derivative shows solubility <10 µg/mL in pH 6.8 buffer, indicating that absorption will likely be dissolution-rate limited.
Causality
The rigid, planar, and often crystalline nature of the pyrrolopyrimidine scaffold contributes to strong intermolecular forces in the solid state (high lattice energy), making it difficult for water molecules to solvate and dissolve the compound.
Troubleshooting Strategy & Protocols
Step 1: Comprehensive Solubility Profiling The goal is to understand the compound's behavior in a simulated GI environment, not just simple buffers.
-
Protocol: pH-Solubility Profile
-
Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Add an excess amount of your compound to each buffer in a glass vial.
-
Shake at 37°C for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC-UV or LC-MS/MS method.[9] Causality Insight: This profile will reveal if your compound is a weak base (higher solubility at low pH) or acid, which is crucial for predicting its behavior as it transits from the stomach to the intestine.[10]
-
-
Protocol: Biorelevant Media Solubility (FaSSIF/FeSSIF)
-
Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) using commercially available powders (e.g., from Biorelevant.com). These media contain bile salts and lecithin to mimic the composition of human intestinal fluid.
-
Perform the equilibrium solubility experiment as described above, using FaSSIF and FeSSIF. Causality Insight: Comparing solubility in buffer vs. FaSSIF/FeSSIF indicates the potential for food effects. A significant increase in solubility suggests that lipid-based formulations may be a viable strategy.[9]
-
Step 2: Formulation Approaches If solubility is confirmed as the key issue, formulation strategies are the most direct path forward.
-
Strategy A: Amorphous Solid Dispersions (ASDs)
-
Principle: Convert the stable, low-energy crystalline form of the drug into a high-energy amorphous form, dispersed within a polymer matrix. This circumvents the lattice energy barrier, allowing for rapid dissolution to a supersaturated state, which enhances the driving force for absorption.
-
Screening Protocol:
-
Select a range of polymers (e.g., PVP, HPMC-AS, Soluplus®).
-
Prepare ASDs at different drug loadings (e.g., 10%, 25%, 50%) using a solvent evaporation or spray-drying method.
-
Confirm amorphicity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Perform in vitro dissolution tests in biorelevant media to identify the formulation that provides the highest and most sustained supersaturation.
-
-
-
Strategy B: Lipid-Based Formulations
-
Principle: Dissolve the lipophilic compound in a mixture of lipids, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), these systems form fine emulsions or micellar solutions, presenting the drug in a solubilized state for absorption. This is particularly effective for highly lipophilic kinase inhibitors.[3][8]
-
Screening Protocol:
-
Screen the solubility of your compound in various lipid excipients (oils, surfactants, co-solvents).
-
Construct a pseudo-ternary phase diagram to identify regions that form stable self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
-
Evaluate lead formulations for droplet size, emulsification efficiency, and in vitro dissolution/dispersion performance.
-
-
Issue 2: Suspected High First-Pass Metabolism
Your compound has good solubility and permeability, but in vivo oral bioavailability is less than 5%.
Causality
Pyrrolopyrimidine derivatives often contain sites susceptible to metabolic attack by Cytochrome P450 enzymes (primarily CYP3A4 in the liver and gut wall), such as aromatic rings or alkyl groups.[4] This presystemic clearance can be so efficient that very little active drug reaches the bloodstream.
Troubleshooting Strategy & Protocols
Step 1: In Vitro Metabolic Stability Assessment This is the first step to confirm and quantify the metabolic liability.
-
Protocol: Liver Microsomal Stability Assay
-
Incubate your compound (typically at 1 µM) with liver microsomes (from relevant species: rat, dog, human) and a necessary cofactor, the NADPH regenerating system, at 37°C.[9]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Causality Insight: A short half-life (e.g., < 15 minutes) is indicative of high metabolic clearance and likely first-pass metabolism. Comparing rates across species can help select the most relevant animal model for PK studies.
-
Step 2: Metabolite Identification (MetID) Knowing where the molecule is being metabolized is key to guiding medicinal chemistry efforts.
-
Protocol: Metabolite Identification in Microsomes or Hepatocytes
-
Perform a scaled-up version of the metabolic stability assay.
-
Analyze the samples using high-resolution mass spectrometry (HRMS), looking for masses corresponding to common metabolic transformations (e.g., +16 for oxidation, +14 for N-demethylation, +76 for glucuronidation).
-
Use tandem MS (MS/MS) to fragment the potential metabolites and pinpoint the site of modification on the pyrrolopyrimidine scaffold.
-
Step 3: Medicinal Chemistry Strategies (Metabolic Soft Spot Mitigation)
Issue 3: Suspected Efflux by Intestinal Transporters
Your compound shows high solubility and metabolic stability, but Caco-2 permeability is low and/or in vivo absorption is poor.
Causality
Efflux transporters in the apical membrane of intestinal epithelial cells act as "gatekeepers," recognizing a wide range of xenobiotics and pumping them back into the GI lumen, thereby limiting absorption.[6] Pyrrolopyrimidine derivatives, being structurally similar to many kinase inhibitors, are often substrates for P-gp and BCRP.
Troubleshooting Strategy & Protocols
Step 1: In Vitro Transporter Substrate Assessment The Caco-2 permeability assay is the industry standard for this assessment.
-
Protocol: Bidirectional Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for ~21 days until they form a differentiated, polarized monolayer with well-defined tight junctions.
-
Measure permeability in two directions:
-
Apical to Basolateral (A-to-B): Add the compound to the top (apical) chamber and measure its appearance in the bottom (basolateral) chamber over time. This represents absorption.
-
Basolateral to Apical (B-to-A): Add the compound to the bottom chamber and measure its appearance in the top chamber. This represents efflux.
-
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). Causality Insight: An efflux ratio > 2 is a strong indicator that your compound is a substrate of an active efflux transporter.[9]
-
Step 2: Confirming Specific Transporters To confirm which transporter (e.g., P-gp, BCRP) is responsible, the Caco-2 assay is repeated in the presence of known transporter inhibitors.
-
Protocol: Caco-2 Assay with Inhibitors
-
Run the bidirectional Caco-2 assay as described above.
-
In a parallel set of wells, pre-incubate the cell monolayers with a specific inhibitor before adding your compound.
-
Verapamil or Zosuquidar: P-gp inhibitors
-
Ko143: BCRP inhibitor
-
-
If your compound is a substrate for the inhibited transporter, you will observe a significant decrease in the B-to-A Papp value and a reduction of the efflux ratio towards 1. Causality Insight: This experiment confirms the specific transporter interaction, which is critical information for predicting potential drug-drug interactions (DDIs) and for guiding medicinal chemistry efforts to design around the efflux recognition motifs.[9]
-
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 腸管排出系トランスポーターと薬物吸収 [sigmaaldrich.com]
- 7. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Predicting the Changes in Oral Absorption of Weak Base Drugs Under Elevated Gastric pH Using an In Vitro-In Silico-In Vivo Approach: Case Examples-Dipyridamole, Prasugrel, and Nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Target of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused framework for validating the molecular target(s) of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust workflow. Our approach is grounded in established methodologies and will objectively compare the compound's performance with relevant alternatives, supported by experimental data.
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases and enzymes involved in metabolic pathways.[1][2][3][4] Therefore, our validation strategy will focus on two primary, putative target classes: Protein Kinases and One-Carbon Metabolism Enzymes .
Part 1: Initial Target Hypothesis and Triage
Based on the core structure of this compound, a logical starting point is to hypothesize its potential targets. The pyrrolo[3,2-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP, suggesting it may act as a competitive inhibitor for ATP-binding proteins, most notably kinases.[3][4] Indeed, various derivatives have been shown to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[5][6][7][8][9]
Furthermore, distinct 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been identified as potent inhibitors of enzymes in the folate-dependent one-carbon (C1) metabolic pathway.[2][10][11][12] Key enzymes in this pathway include mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) and cytosolic enzymes crucial for de novo purine biosynthesis.[2][11][13]
Our validation workflow will, therefore, be bifurcated to investigate both possibilities, beginning with broad screening and progressing to specific, mechanistic assays.
Experimental Workflow Overview
Here is a logical flow for the target validation process:
Caption: High-level workflow for validating the target of this compound.
Part 2: Biochemical Assays - Is the Target a Kinase?
The first step is to ascertain if this compound directly inhibits the catalytic activity of any protein kinases. A broad kinase panel screen is the most efficient initial approach.
Experiment 1: Broad Kinase Panel Screen
Rationale: Screening against a large, diverse panel of kinases provides an unbiased view of the compound's selectivity profile. This is crucial for identifying primary targets and potential off-target effects that could lead to toxicity.
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method that measures the amount of ADP produced during the kinase reaction.[14]
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
-
Plate Preparation: Dispense 2.5 µL of a 4x concentration of this compound (e.g., at a screening concentration of 10 µM) or a known kinase inhibitor (e.g., Staurosporine as a positive control) into a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add 2.5 µL of a 4x concentration of each kinase from the panel to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinases.[14]
-
Reaction Initiation: Add 5 µL of a 2x ATP and substrate solution (at their respective Km values for each kinase) to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 1-2 hours at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure luminescence using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, kinase activity.
Data Interpretation and Comparison: The percentage of inhibition for each kinase is calculated relative to the DMSO control. Hits are typically defined as kinases showing >50% inhibition at the screening concentration.
| Compound | Target Kinase | % Inhibition (at 10 µM) |
| This compound | VEGFR2 (KDR) | 85% |
| " | PDGFRβ | 78% |
| " | CDK2/Cyclin A | 62% |
| " | EGFR | 25% |
| Sunitinib (Control) | VEGFR2 (KDR) | 92% |
| Palbociclib (Control) | CDK4/Cyclin D1 | 95% |
This is example data for illustrative purposes.
From this initial screen, VEGFR2, PDGFRβ, and CDK2 emerge as potential primary targets. The next logical step is to determine the potency of inhibition for these hits.
Experiment 2: IC50 Determination for Lead Kinase Targets
Rationale: Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency against the identified kinase hits.
Methodology: A similar biochemical assay as the initial screen is used, but with a serial dilution of the test compound.
Step-by-Step Protocol:
-
Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).
-
Follow the ADP-Glo™ Kinase Assay protocol as described above for the selected kinases (VEGFR2, PDGFRβ, CDK2).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Table:
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | CDK2 IC50 (nM) |
| This compound | 50 | 120 | 500 |
| Sunitinib (Reference) | 10[6] | 25 | >10,000 |
| Roscovitine (Reference) | >10,000 | >10,000 | 45 |
This is example data for illustrative purposes.
These results suggest that this compound is a potent inhibitor of VEGFR2 and PDGFRβ, and a moderately potent inhibitor of CDK2.
Part 3: Cell-Based Assays - Confirming Target Engagement and Function in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, they do not confirm that a compound can enter a cell, engage its target in the presence of high endogenous ATP concentrations, and elicit a functional response.[15] Cell-based assays are therefore a critical validation step.
Experiment 3: Cellular Target Phosphorylation Assay
Rationale: For kinase inhibitors, a direct measure of target engagement in cells is to assess the phosphorylation status of the kinase's downstream substrate. Inhibition of the kinase should lead to a decrease in substrate phosphorylation.[16][17]
Methodology: We will use a human umbilical vein endothelial cell (HUVEC) model, which endogenously expresses VEGFR2. We will stimulate these cells with VEGF to induce VEGFR2 autophosphorylation and measure the effect of our compound.
Caption: Workflow for the cellular VEGFR2 phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 12-16 hours to reduce basal receptor phosphorylation.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or Sunitinib for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to induce VEGFR2 autophosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Quantify the levels of phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 using a sandwich ELISA kit or by Western Blot analysis.
-
Data Analysis: Normalize the p-VEGFR2 signal to the total VEGFR2 signal. Calculate the percentage of inhibition relative to the VEGF-stimulated, DMSO-treated control. Determine the cellular IC50 value.
Comparative Data Table:
| Compound | Cellular p-VEGFR2 IC50 (nM) |
| This compound | 150 |
| Sunitinib (Reference) | 30 |
This is example data for illustrative purposes.
A potent cellular IC50 confirms that the compound is cell-permeable and effectively inhibits the kinase activity of VEGFR2 in a physiological setting. The slight rightward shift in potency from the biochemical to the cellular assay is expected due to factors like cell membrane permeability and competition with high intracellular ATP levels.[15]
Experiment 4: Downstream Functional Assay - Endothelial Tube Formation
Rationale: To link target inhibition to a functional cellular outcome, we can assess the effect of the compound on VEGF-driven angiogenesis, a key process mediated by VEGFR2. The tube formation assay is a classic in vitro model for angiogenesis. A novel pyrrolo[3,2-d]pyrimidine derivative has previously been shown to potently inhibit VEGF-induced tube formation.[5]
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Suspension: Prepare a suspension of HUVECs in a low-serum medium containing VEGF.
-
Treatment: Add serial dilutions of this compound or Sunitinib to the cell suspension.
-
Seeding: Seed the treated HUVEC suspension onto the Matrigel-coated plate.
-
Incubation: Incubate the plate for 6-12 hours at 37°C to allow for the formation of capillary-like structures (tubes).
-
Imaging and Analysis: Stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images using a microscope. Quantify the extent of tube formation by measuring parameters like total tube length or the number of branch points using image analysis software.
Comparative Data Table:
| Compound | Tube Formation Inhibition IC50 (nM) |
| This compound | 200 |
| Sunitinib (Reference) | 50 |
This is example data for illustrative purposes.
Inhibition of tube formation provides strong evidence that the compound's anti-VEGFR2 activity translates into a functional anti-angiogenic effect.
Part 4: Investigating a Potential Secondary Target Class - One-Carbon Metabolism
Given that some pyrrolo[3,2-d]pyrimidine derivatives target one-carbon metabolism, it is prudent to investigate this possibility, especially if the compound shows broad anti-proliferative activity not fully explained by its kinase inhibition profile.
Experiment 5: Targeted Metabolomics with Stable Isotope Tracing
Rationale: This is a powerful technique to directly probe the activity of the one-carbon metabolic pathway inside cells. By supplying cells with a labeled precursor like [2,3,3-²H]L-serine, we can trace the path of the labeled atoms through the network. Inhibition of an enzyme like SHMT2 will cause a "backup" of the labeled serine and a reduction in the label's incorporation into downstream metabolites.[13]
Caption: Simplified schematic of serine tracing to assess SHMT2 activity.
Step-by-Step Protocol:
-
Cell Culture: Culture a cancer cell line known to be reliant on one-carbon metabolism (e.g., MIA PaCa-2 pancreatic cancer cells) in a custom medium lacking serine and glycine.
-
Labeling: Supplement the medium with [2,3,3-²H]L-serine and dialyzed serum.
-
Treatment: Treat the cells with this compound or a known SHMT inhibitor (e.g., AGF347 as a reference) for 24 hours.[11]
-
Metabolite Extraction: Rapidly quench metabolism and extract polar metabolites from the cells.
-
LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the levels and isotopic labeling patterns of key metabolites (serine, glycine, purine nucleotides).
-
Data Analysis: Compare the fractional labeling of downstream metabolites like glycine and ATP in treated vs. untreated cells. A significant decrease in the M+2 glycine or M+1 ATP fraction indicates inhibition of the pathway.
Comparative Data Interpretation:
If treatment with this compound results in a significant accumulation of labeled serine and a decrease in labeled glycine and purines, this would strongly suggest inhibition of the SHMT2/one-carbon metabolism pathway. Comparing the metabolic signature to that produced by the reference compound AGF347 would provide further validation.
Conclusion
This guide outlines a comprehensive and logically structured approach to validating the target of this compound. By starting with broad, unbiased biochemical screens and progressively moving to more complex and physiologically relevant cell-based functional and mechanistic assays, researchers can build a robust data package to confidently identify the primary molecular target(s). The comparative nature of this approach, benchmarking against known inhibitors like Sunitinib or AGF347, is essential for contextualizing the compound's potency and selectivity. This rigorous, multi-faceted validation strategy is critical for making informed decisions in the drug discovery and development process.
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 5. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. domainex.co.uk [domainex.co.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of Pyrrolopyrimidine Derivatives in Targeted Therapy
Introduction: The Pyrrolopyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural mimicry of the core component of adenosine triphosphate (ATP) allows derivatives of this class to competitively bind to the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, pyrrolopyrimidine derivatives have been extensively developed as potent and often selective kinase inhibitors.[5][6]
This guide provides a comparative analysis of the efficacy of various pyrrolopyrimidine derivatives, focusing on their activity as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs). We will delve into the experimental data supporting their performance, provide detailed protocols for validating their efficacy, and explore the structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this versatile class of compounds in their own research.
Comparative Efficacy of Pyrrolopyrimidine Derivatives
The therapeutic potential of a pyrrolopyrimidine derivative is fundamentally defined by its potency and selectivity against its intended target. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. Below, we compare the efficacy of representative derivatives against several key kinase families.
I. Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7] Mutations in EGFR are common drivers in non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[8] Pyrrolopyrimidines have emerged as a powerful class of EGFR inhibitors, including those effective against resistance-conferring mutations like T790M and C797S.[9]
Table 1: Comparative Efficacy of Pyrrolopyrimidine Derivatives as EGFR Inhibitors
| Compound/Derivative | Target EGFR Mutant(s) | Assay System | IC50 Value | Reference |
| Avitinib | EGFR T790M | Kinase Assay | Commercially Approved | [8] |
| Compound 78 | Wild-Type EGFR | Kinase Assay | 0.3 µM | [8] |
| Compound 31r | EGFR19del/T790M/C797S | Ba/F3 Cells | Subnanomolar | [9] |
| Compound 31r | EGFRL858R/T790M/C797S | Ba/F3 Cells | Subnanomolar | [9] |
| PKI-166 | Wild-Type EGFR | Kinase Assay | In Clinical Trials | [5] |
| AEE-788 | EGFR / VEGFR | Kinase Assay | In Clinical Trials | [5] |
Causality Behind Experimental Choices: The development of fourth-generation EGFR inhibitors like compound 31r was a direct response to the clinical challenge of resistance to third-generation drugs.[9] The C797S mutation alters the covalent binding site of inhibitors like osimertinib. Researchers, therefore, designed non-covalent, potent inhibitors capable of targeting this triple-mutant form of EGFR, while maintaining selectivity over wild-type EGFR to minimize toxicity. The use of Ba/F3 isogenic cell lines, which are dependent on the expressed kinase for survival, provides a clean and robust system to assess the cellular potency of inhibitors against specific EGFR mutations.
II. Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a primary conduit for cytokine signaling, playing a pivotal role in immunity and inflammation.[10][11] Aberrant JAK activity is implicated in autoimmune diseases and myeloproliferative neoplasms.[12] Several pyrrolopyrimidine-based JAK inhibitors (jakinibs) have been developed, with a key challenge being the attainment of selectivity among the four highly homologous JAK family members (JAK1, JAK2, JAK3, TYK2) to achieve a desired therapeutic effect while avoiding off-target toxicities.[12] For instance, inhibiting JAK2 is beneficial for myeloproliferative disorders, but can also lead to anemia and thrombocytopenia, making selectivity for other JAKs desirable for treating autoimmune conditions.[12]
Table 2: Comparative Efficacy of Pyrrolopyrimidine Derivatives as JAK Inhibitors
| Compound/Derivative | Target JAK Isoform(s) | Assay System | IC50 Value | Reference |
| Tofacitinib | JAK1/JAK3 > JAK2 | Kinase Assay | FDA Approved | [5] |
| Baricitinib | JAK1/JAK2 | Kinase Assay | FDA Approved | [5][13] |
| Compound 23a | JAK1 | Kinase Assay | 72 nM | [12][14] |
| Compound 15d | JAK1/2/3 & HDAC1/6 | Kinase Assay | Potent Dual Inhibitor | [15] |
| Compound 15h | JAK1/2/3 & HDAC1/6 | Kinase Assay | Potent Dual Inhibitor | [15] |
| Compound 16c | JAK2 | Kinase Assay | 6 nM | [16] |
Causality Behind Experimental Choices: The quest for JAK isoform selectivity drives medicinal chemistry efforts. For compound 23a , researchers designed novel 4-(1,5-triazole)-pyrrolopyrimidine derivatives to explore interactions that could confer JAK1 selectivity.[12][14] Molecular docking studies suggested a key interaction between an iodine atom on the compound and a specific histidine residue (His-885) in JAK1, explaining its >12-fold selectivity over other JAKs.[12] This highlights a structure-based design approach where specific chemical modifications are rationally introduced to exploit subtle differences in the ATP-binding pockets of the kinase isoforms. The development of dual JAK/HDAC inhibitors like 15d and 15h is a strategy to overcome resistance to HDAC inhibitors in some cancers, where feedback activation of the JAK-STAT pathway is a known escape mechanism.[15]
III. Other Kinase and Anticancer Targets
The versatility of the pyrrolopyrimidine scaffold extends to other important cancer targets, including the notoriously difficult-to-inhibit KRAS oncogene.
Table 3: Efficacy of Pyrrolopyrimidine Derivatives Against Other Targets
| Compound/Derivative | Target | Target Cell Line | IC50 Value | Reference |
| SK-17 | KRAS G12C | Cellular Assays | Potent Inhibitor | [17] |
| Compound 50 | KRAS G12C | KRAS/SOS1 Assay | 0.21 µM | [18] |
| Compound 8f | Unknown (Antiproliferative) | HT-29 (Colon Cancer) | 4.55 µM | [19] |
| Compound 8g | Unknown (Antiproliferative) | HT-29 (Colon Cancer) | 4.01 µM | [19] |
| 18p | ENPP1 | Biochemical Assay | 25.0 nM | [20] |
Causality Behind Experimental Choices: Targeting the KRAS G12C mutant became feasible with the discovery of a druggable pocket (the switch-II pocket) that is accessible in the mutant protein.[18] Compounds like SK-17 and 50 were designed as covalent inhibitors that form an irreversible bond with the mutant cysteine residue, providing high potency and selectivity.[17][18] The antiproliferative activity of compounds 8f and 8g against the HT-29 colon cancer cell line demonstrates the broader utility of the scaffold in cancer research, even when the precise molecular target is not initially known.[19] Such compounds are often identified through phenotypic screens and can serve as starting points for target identification studies.
Key Signaling Pathways and Inhibition Mechanisms
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the simplified signaling pathways for EGFR and JAK-STAT, indicating the point of intervention by pyrrolopyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Experimental Protocols for Efficacy Validation
Scientific integrity demands that claims of efficacy are supported by robust, reproducible experimental data. The following protocols are self-validating systems for assessing the performance of pyrrolopyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF® Format)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying kinase activity in a high-throughput format.[1][21] It measures the phosphorylation of a substrate by detecting the FRET signal between a europium-labeled antibody and a streptavidin-conjugated fluorophore.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Biotinylated peptide substrate (e.g., Poly-GT-biotin)
-
ATP solution
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT)
-
Test compound (serially diluted in DMSO)
-
HTRF Detection Buffer containing EDTA (to stop the reaction)
-
Europium-labeled anti-phospho-tyrosine antibody (e.g., PT66-K)
-
Streptavidin-XL665
-
Low-volume 384-well assay plates (white)
-
HTRF-compatible microplate reader
Workflow Diagram:
Caption: High-level workflow for an HTRF kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5.5 µL of the kinase, diluted in kinase reaction buffer, to each well.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[1]
-
Reaction Initiation: Add a 4 µL mixture of substrate and ATP to each well to start the kinase reaction. The final concentrations of ATP should be at or near its Km value for the kinase to ensure competitive binding.
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature. The reaction time should be optimized to remain in the linear range.
-
Reaction Termination and Detection: Add 10 µL of HTRF detection mix (containing EDTA, Europium-labeled antibody, and SA-XL665) to stop the reaction and initiate detection.
-
Detection Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Europium reference) and 665 nm (FRET signal).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Cell Viability MTT Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[2][22] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Objective: To determine the IC50 of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound (serially diluted)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[22]
-
Solubilization solution (e.g., DMSO)[2]
-
Multichannel pipette and microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compound. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking for 15 minutes.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control [(Abs_treated / Abs_control) * 100]. Plot the percentage viability against the logarithm of compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][24]
Objective: To quantify the induction of apoptosis by a test compound.
Materials:
-
Cells treated with the test compound
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Cell Washing: Wash the cells twice by resuspending the pellet in cold PBS and centrifuging.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often considered an artifact in this assay)
-
Conclusion and Future Perspectives
The pyrrolopyrimidine scaffold has unequivocally demonstrated its value in the development of targeted therapies, particularly as kinase inhibitors. The comparative efficacy data presented herein showcases the remarkable potency and evolving selectivity that medicinal chemists have achieved, from broad-spectrum anticancer agents to highly specific inhibitors of wild-type and mutant kinases. The provided protocols offer a robust framework for researchers to validate and compare the efficacy of novel derivatives in their own laboratories.
The future of pyrrolopyrimidine research lies in several exciting directions. The development of fourth-generation inhibitors capable of overcoming all known clinical resistance mechanisms remains a high priority.[9] Furthermore, the design of dual-target or multi-target inhibitors, such as the JAK/HDAC compounds, offers a promising strategy to combat complex diseases and tumor resistance mechanisms.[15] Finally, expanding the application of this versatile scaffold beyond oncology into areas like neurodegenerative diseases and inflammatory disorders continues to be an area of active and fruitful investigation.[25][26] The continued application of structure-based drug design, coupled with rigorous biological evaluation, will undoubtedly cement the legacy of pyrrolopyrimidines as a cornerstone of modern medicinal chemistry.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comparative Guide to the Cross-Reactivity Profiling of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Introduction: The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular enzymes, including cyclin-dependent kinases (CDKs) and metabolic enzymes like serine hydroxymethyltransferase (SHMT).[1][2] This guide focuses on a specific analogue, 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, providing a framework for its comprehensive cross-reactivity profiling. In drug discovery, establishing the selectivity of a compound is as crucial as determining its on-target potency. Off-target interactions can lead to unforeseen toxicities or desirable polypharmacology, making early, systematic profiling an indispensable step in preclinical development.[3][4]
For the purpose of this illustrative guide, we will hypothesize that our lead compound, This compound (termed 'Compound P6C') , has been identified as a potent inhibitor of CDK2. This document will outline the strategic approach and experimental methodologies to build a comprehensive selectivity profile for Compound P6C, comparing it against established kinase inhibitors with varying selectivity profiles: the first-generation, broadly selective CDK inhibitor Roscovitine , and the highly selective second-generation CDK4/6 inhibitor, Palbociclib .[5][6] We will also consider a metabolic enzyme inhibitor with a related scaffold, Pemetrexed , to explore potential cross-reactivity beyond the kinome.
The Rationale for Comprehensive Cross-Reactivity Profiling
The journey of a hit compound to a clinical candidate is paved with rigorous testing to ensure both efficacy and safety. A narrow, target-focused approach in early development is fraught with peril, as unforeseen off-target activities are a primary cause of late-stage attrition.[3] Broad-scale in vitro safety pharmacology profiling is now an essential tool to de-risk drug candidates by identifying potential adverse effects early.[3][7] This proactive approach allows for:
-
Early Hazard Identification: Uncovering potential liabilities such as cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, or neurological effects.
-
Mechanism of Action Elucidation: Distinguishing between on-target and off-target driven cellular phenotypes.
-
Structure-Activity Relationship (SAR) Guidance: Guiding medicinal chemistry efforts to optimize selectivity and minimize undesirable activities.
-
Revealing Polypharmacology: Identifying additional targets that may contribute to the compound's therapeutic effect or offer opportunities for indication expansion.
This guide provides a roadmap for generating a robust cross-reactivity dataset for Compound P6C, enabling a data-driven assessment of its therapeutic potential.
Comparative Compounds: A Spectrum of Selectivity
To contextualize the cross-reactivity profile of Compound P6C, we have selected three well-characterized drugs as benchmarks:
-
Roscovitine (Seliciclib): A first-generation CDK inhibitor, known for its relatively broad selectivity profile, inhibiting CDK1, CDK2, CDK5, CDK7, and CDK9 with sub-micromolar potency.[4] Its promiscuity provides a useful baseline for what a less selective compound profile looks like.
-
Palbociclib (Ibrance): A second-generation, FDA-approved inhibitor highly selective for CDK4 and CDK6.[8][9] It serves as an example of a highly optimized and selective kinase inhibitor, representing the "gold standard" for selectivity that many drug discovery programs aim for.
-
Pemetrexed (Alimta): An antifolate drug with a pyrrolo[2,3-d]pyrimidine core that targets multiple enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFTase).[2] Including Pemetrexed in our comparison encourages a broader view of potential off-target effects beyond the kinome.
Experimental Strategy for Profiling Compound P6C
A tiered approach is recommended for efficient and comprehensive cross-reactivity profiling. This typically begins with broad, high-throughput screens, followed by more focused dose-response studies on identified hits.
Tier 1: Broad Panel Screening
The initial step involves screening Compound P6C at a single, high concentration (e.g., 10 µM) against a large panel of targets to identify potential off-target interactions.
1. Kinome-Wide Profiling: Given the pyrrolopyrimidine scaffold's known propensity for kinase inhibition, a comprehensive kinome scan is paramount. Commercial services like Eurofins DiscoverX's KINOMEscan® or Reaction Biology's Kinase HotSpot™ offer panels covering over 400 human kinases.[5] These assays are typically competition binding assays that measure the ability of the test compound to displace a ligand from the kinase active site.
2. General Safety Pharmacology Profiling: To assess interactions with other major target classes, a broad safety panel screen is crucial. Services such as Eurofins' SafetyScreen47 panel or ICE Bioscience's Safety Panel™ evaluate activity against a curated set of GPCRs, ion channels, transporters, and non-kinase enzymes known to be implicated in adverse drug reactions.[7]
Tier 2: Dose-Response and Functional Validation
Any "hits" identified in Tier 1 screening (e.g., >50% inhibition at 10 µM) should be subjected to follow-up studies to confirm the interaction and determine its potency.
1. IC50/Kd Determination: Generate 10-point dose-response curves for each validated off-target hit to determine the IC50 (for enzymatic assays) or Kd (for binding assays). This quantitative data is essential for assessing the selectivity window between the on-target (CDK2) and off-target activities.
2. Functional Assays: For hits on receptors or ion channels, it is critical to move from binding assays to functional assays (e.g., calcium flux for GPCRs, patch-clamp electrophysiology for ion channels). A compound may bind to a target without modulating its function, or it could be an agonist, antagonist, or allosteric modulator. Functional assays provide this crucial mechanistic insight.[7]
Data Presentation and Comparative Analysis
The power of cross-reactivity profiling lies in the clear and comparative presentation of data. The following tables illustrate how the profiling data for Compound P6C could be presented alongside the comparator compounds.
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | Compound P6C (Hypothetical) | Roscovitine | Palbociclib |
| CDK2/CycE | 98% | 99% | 15% |
| CDK1/CycB | 75% | 98% | <10% |
| CDK4/CycD1 | 25% | 40% | 95% |
| CDK5/p25 | 60% | 97% | <10% |
| CDK6/CycD3 | 20% | 35% | 92% |
| CDK9/CycT1 | 45% | 90% | <10% |
| Aurora A | 15% | 25% | <10% |
| PLK1 | <10% | 18% | <10% |
| VEGFR2 | 30% | 55% | <10% |
| ... (additional kinases) | ... | ... | ... |
Data for Roscovitine and Palbociclib are illustrative and based on their known selectivity profiles.[5][6]
Table 2: Comparative Safety Pharmacology Profile (% Inhibition at 10 µM)
| Target | Target Class | Compound P6C (Hypothetical) | Pemetrexed | Potential Clinical Implication |
| hERG | Ion Channel | 8% | N/A | Cardiotoxicity (arrhythmia) |
| 5-HT2B | GPCR | 55% | N/A | Valvular heart disease |
| M1 | GPCR | <10% | N/A | Anticholinergic effects |
| DHFR | Enzyme | 15% | 92% | Myelosuppression |
| TS | Enzyme | <10% | 88% | Myelosuppression, GI toxicity |
| ... (additional targets) | ... | ... | ... | ... |
Data for Pemetrexed is illustrative based on its known multi-targeted mechanism.[2]
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex experimental workflows and biological pathways.
Caption: Tiered workflow for cross-reactivity profiling.
Caption: Simplified G1/S cell cycle transition pathway.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. Below is a representative protocol for a kinase activity assay.
Protocol: In Vitro Kinase Activity Assay (e.g., for CDK2/CycE)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound P6C in 100% DMSO.
-
Prepare a serial dilution plate (1:3 dilutions) in DMSO to create a 10-point concentration range (e.g., 100 µM to 5 nM final assay concentration).
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Thaw recombinant active CDK2/CycE enzyme and substrate (e.g., Histone H1) on ice. Dilute to working concentrations in kinase buffer.
-
Prepare ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, approximating physiological ATP levels).
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of kinase buffer containing 0.5 µL of the appropriate compound dilution from the serial dilution plate to each well. Include DMSO-only wells for 0% inhibition (high signal) and a known potent inhibitor for 100% inhibition (low signal) controls.
-
Add 2.5 µL of the 2x enzyme/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect product formation using a suitable method (e.g., ADP-Glo™, HTRF®, or radiometric [³³P]-ATP filter binding).
-
-
Data Analysis:
-
Normalize the raw data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a strategic framework for the comprehensive cross-reactivity profiling of this compound (Compound P6C). By systematically evaluating its activity against a broad range of kinases and other safety-relevant targets, and by benchmarking it against compounds with known selectivity profiles, researchers can build a robust data package. The hypothetical data presented herein illustrates how Compound P6C, while potent on its primary target CDK2, may possess additional off-target activities (e.g., against CDK1, CDK5, and the 5-HT2B receptor) that warrant further investigation.
This early, in-depth profiling is not merely a checkbox exercise; it is a critical component of modern drug discovery that informs lead optimization, predicts potential clinical liabilities, and ultimately increases the probability of developing a safe and effective medicine. The insights gained from these studies will be instrumental in guiding the future development of Compound P6C and other promising molecules from the versatile 5H-pyrrolo[3,2-d]pyrimidine class.
References
- 1. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Isomeric Heterocycles in Kinase Inhibition
In the landscape of medicinal chemistry, the pyrrolopyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors. The constitutional isomers, pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine), while structurally similar, exhibit distinct profiles in their synthesis, physicochemical properties, and, most critically, their biological activities. This guide provides a head-to-head comparison of these two privileged scaffolds, offering insights for researchers, scientists, and drug development professionals to inform strategic decisions in their research endeavors.
Structural and Physicochemical Distinctions: A Tale of Two Isomers
The seemingly subtle shift in the nitrogen atom's position within the pyrrole ring profoundly influences the electronic and steric properties of the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores. This, in turn, dictates their interactions with biological targets and their overall drug-like properties.
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, has gained significant attention in drug discovery.[1] Its derivatives are known for their diverse biological activities, including as kinase inhibitors.[2][3][4] The structural resemblance to adenine allows these compounds to act as ATP-competitive inhibitors for a variety of kinases.[2]
Conversely, the pyrrolo[3,2-d]pyrimidine framework is recognized as a 9-deazaanalogue of purines and has also been extensively explored for its therapeutic potential.[5] Derivatives of this scaffold have shown promise as inhibitors of various kinases and other biological targets.
While comprehensive head-to-head experimental data on the physicochemical properties of a wide range of derivatives from both scaffolds is limited in the literature, some general trends can be inferred from published studies. For instance, in silico ADME predictions for certain tricyclic pyrrolo[2,3-d]pyrimidines have highlighted potential challenges with aqueous solubility, a common consideration for flat aromatic systems.[6] The differential placement of the pyrrole nitrogen and the resulting hydrogen bonding patterns can influence crystal packing, solvation, and ultimately, key properties like solubility and membrane permeability.
Table 1: Comparison of General Properties
| Property | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[3,2-d]pyrimidine |
| Common Name | 7-Deazapurine | 9-Deazapurine |
| Structural Analogy | Isostere of Adenine | Analogue of Purine |
| Key Biological Targets | JAK family kinases, RET, EGFR, VEGFR[2][7][8][9] | EGFR, HER2, KDR (VEGFR2)[10] |
| Notable Approved Drugs | Tofacitinib (JAK inhibitor) | - |
Synthetic Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical factor in drug discovery, enabling the exploration of a diverse chemical space. Both pyrrolopyrimidine isomers are accessible through various synthetic routes, often starting from appropriately substituted pyrimidine or pyrrole precursors.
Synthesis of Pyrrolo[2,3-d]pyrimidines
A common and versatile approach to the pyrrolo[2,3-d]pyrimidine core involves the construction of the pyrrole ring onto a pre-existing pyrimidine. A key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is frequently used to introduce diversity at the 4-position.
One reported synthesis involves a four-step process starting from ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of over 99.5% without requiring further purification.[11] Another method utilizes a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.[12]
Synthesis of Pyrrolo[3,2-d]pyrimidines
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold can also be achieved through various routes. One approach involves the domino C-N coupling/hydroamination reactions of alkynylated uracils with anilines.[13] Another strategy employs a multi-step sequence starting from 4-oxo-N-(PhF)proline benzyl ester to generate functionalized pyrrolo[3,2-d]pyrimidines.[14]
Biological Activity and Therapeutic Applications: A Divergence in Targeting
The distinct spatial arrangement of nitrogen atoms in the two isomers leads to different hydrogen bonding patterns and overall shape, resulting in preferential binding to different kinase active sites. This has led to the development of derivatives with distinct therapeutic applications.
Pyrrolo[2,3-d]pyrimidines: Masters of JAK Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold is arguably most renowned for its potent inhibition of the Janus kinase (JAK) family. This has culminated in the development and approval of drugs like Tofacitinib for the treatment of autoimmune diseases. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various inflammatory conditions.[11][15]
Beyond JAKs, derivatives of this scaffold have been explored as inhibitors of other kinases, including the RET kinase, important in certain types of cancer.[7][12] Some derivatives have also been investigated as multi-targeted kinase inhibitors, showing activity against EGFR, Her2, and VEGFR2.[1][16]
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Bridging the Gap: A Senior Application Scientist's Guide to Validating In Vitro Efficacy of Pyrrolopyrimidine Compounds with In Vivo Models
For researchers, scientists, and drug development professionals, the journey of a novel pyrrolopyrimidine compound from a promising in vitro "hit" to a viable in vivo candidate is both exhilarating and fraught with challenges. The pyrrolopyrimidine scaffold, a privileged structure in medicinal chemistry, has yielded numerous potent kinase inhibitors with therapeutic potential across oncology, inflammation, and infectious diseases.[1] However, the controlled environment of a 96-well plate is a world away from the complex biological systems of a living organism. This guide provides an in-depth, experience-driven comparison of methodologies to validate in vitro findings, ensuring a more seamless and successful transition to in vivo studies.
The Critical Juncture: From In Vitro Promise to In Vivo Reality
The allure of pyrrolopyrimidine compounds often stems from their structural resemblance to adenine, the ATP-binding motif of kinases.[1] This allows for potent and often selective inhibition of key signaling pathways. Initial screening through a battery of in vitro assays is essential to identify compounds with the desired activity and selectivity. However, a low IC50 in a biochemical assay does not guarantee in vivo efficacy. Factors such as pharmacokinetics (PK), pharmacodynamics (PD), and off-target effects in a complex biological system can derail even the most promising in vitro candidates. Therefore, a robust and well-designed in vivo validation strategy is paramount.
Phase 1: Foundational In Vitro Assessment - Building a Case for In Vivo Translation
Before committing to costly and time-consuming animal studies, a comprehensive in vitro characterization of your pyrrolopyrimidine compound is non-negotiable. This phase is not merely about identifying a low IC50; it's about building a compelling, data-driven narrative for why your compound warrants in vivo investigation.
Core In Vitro Assays for Pyrrolopyrimidine Compounds
| Assay Type | Purpose | Key Parameters Measured | Typical Pyrrolopyrimidine Targets |
| Biochemical Kinase Assay | To determine the direct inhibitory effect of the compound on the purified target kinase. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | JAKs, VEGFRs, EGFRs, CDKs, Src family kinases[1][2][3] |
| Cell-Based Viability/Proliferation Assay (e.g., MTT) | To assess the compound's effect on the growth and survival of cancer or other relevant cell lines. | GI50 (growth inhibition 50), TGI (total growth inhibition), LC50 (lethal concentration 50) | Cancer cell lines expressing the target kinase (e.g., HEL cells for JAK2 inhibitors)[4][5] |
| Target Engagement Assay (e.g., CETSA) | To confirm that the compound binds to its intended target within a cellular context. | Thermal shift (ΔTm) | Any intracellular kinase target |
| Phosphorylation Assays (e.g., Western Blot, ELISA) | To measure the inhibition of downstream signaling pathways in cells. | Reduction in phosphorylation of substrate proteins (e.g., pSTAT, pERK) | JAK/STAT pathway, MAPK pathway[4][6] |
| Off-Target Profiling (Kinome Scan) | To assess the selectivity of the compound against a broad panel of kinases. | Percent inhibition at a fixed concentration, Kd values | Panel of hundreds of kinases[7] |
Experimental Deep Dive: Key In Vitro Protocols
This is a common, non-radioactive method for determining the IC50 of a kinase inhibitor.
Principle: The assay measures the change in the polarization of fluorescently labeled ATP or a peptide substrate upon binding to the kinase. Inhibition of the kinase by the compound prevents this binding, resulting in a lower polarization signal.[8][9]
Step-by-Step Methodology: [8][10]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.3).
-
Dilute the target kinase to the desired concentration in assay buffer.
-
Prepare a solution of the fluorescently labeled peptide substrate and ATP.
-
Prepare serial dilutions of the pyrrolopyrimidine compound in DMSO, then dilute further in assay buffer.
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Add the pyrrolopyrimidine compound dilutions to the assay wells.
-
Add the kinase solution to all wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the fluorescent peptide/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 515 nm emission for fluorescein).[8]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
A classic colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3][11][12]
Step-by-Step Methodology: [11][12][13]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyrimidine compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Phase 2: The In Vivo Arena - Selecting the Right Model for the Right Question
The choice of an in vivo model is a critical decision that profoundly influences the translatability of your findings. The "best" model is not a one-size-fits-all solution; it depends on the therapeutic indication, the compound's mechanism of action, and the specific questions you aim to answer.
Comparative Analysis of In Vivo Models for Pyrrolopyrimidine Compounds
| Model Type | Therapeutic Area | Key Advantages | Key Limitations | When to Use |
| Subcutaneous Xenograft | Cancer | Technically simple, easy to monitor tumor growth, reproducible.[5][14] | Lacks the native tumor microenvironment, may not accurately predict metastasis or response to immunotherapies.[15] | Initial efficacy screening, dose-ranging studies. |
| Orthotopic Xenograft | Cancer | Clinically relevant tumor microenvironment, allows for the study of metastasis, better for evaluating immunotherapies.[14][15][16] | Technically more demanding, requires imaging to monitor tumor growth.[15] | To assess efficacy in a more physiologically relevant setting, to study metastasis. |
| Carrageenan-Induced Paw Edema | Inflammation | Well-established, reproducible model of acute inflammation.[8][9][17] | Does not fully recapitulate the complexity of chronic inflammatory diseases like rheumatoid arthritis. | Rapid screening of anti-inflammatory activity. |
| Collagen-Induced Arthritis (CIA) Model | Inflammation (Rheumatoid Arthritis) | Mimics many of the pathological features of human rheumatoid arthritis.[18] | More complex and time-consuming than acute models. | To evaluate efficacy in a model of chronic autoimmune arthritis. |
| Infection Models (e.g., Cryptosporidium in mice) | Infectious Disease | Allows for the direct assessment of anti-parasitic efficacy in a relevant host.[4][19][20] | Model selection depends on the specific pathogen and its life cycle. | To determine if in vitro anti-infective activity translates to in vivo clearance of the pathogen. |
Experimental Deep Dive: Key In Vivo Protocols
Principle: Human cancer cells are implanted under the skin of immunodeficient mice, forming a palpable tumor that can be measured to assess the efficacy of a therapeutic agent.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture the chosen cancer cell line (e.g., MDA-MB-468 for breast cancer) to 70-80% confluency.[21]
-
Harvest the cells, wash with PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 3 x 10^6 cells in 100 µL).
-
-
Animal Handling and Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old.[5]
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using digital calipers. The formula Volume = (width)² x length/2 is commonly used.
-
-
Compound Administration:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the pyrrolopyrimidine compound via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data if applicable.
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound indicates its anti-inflammatory potential.[8][9][10][17][22]
Step-by-Step Methodology: [9][17]
-
Animal Acclimatization:
-
Acclimatize mice or rats to the experimental conditions for at least a week.
-
-
Compound Administration:
-
Administer the pyrrolopyrimidine compound or a positive control (e.g., indomethacin) via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Inject saline into the left hind paw as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.
-
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Pharmacokinetic and Pharmacodynamic Divide
A successful IVIVC is the holy grail of preclinical drug development. It allows you to use in vitro data to predict in vivo performance, thereby optimizing your in vivo studies and increasing the likelihood of clinical success. For kinase inhibitors like pyrrolopyrimidines, establishing a strong IVIVC is particularly crucial.
Key Considerations for IVIVC of Pyrrolopyrimidine Compounds:
-
From IC50 to Efficacious Dose: There is no simple equation to convert an in vitro IC50 to an in vivo dose. The process is complex and requires an understanding of the compound's PK/PD properties. Physiologically based pharmacokinetic (PBPK) modeling is an increasingly powerful tool for this purpose.[19][23][24][25] PBPK models integrate in vitro data (e.g., metabolic stability, plasma protein binding) with physiological parameters to simulate the drug's concentration-time profile in different tissues.[19]
-
The Importance of Target Engagement Biomarkers: A good pharmacodynamic (PD) biomarker confirms that your compound is hitting its target in vivo and provides a measure of the biological response.[18][26] For kinase inhibitors, this often involves measuring the phosphorylation of the kinase itself or its downstream substrates in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells).[18]
-
Challenges and Expert Insights: A common challenge is the discrepancy between in vitro potency and in vivo efficacy. A compound may have a low nanomolar IC50 but show poor activity in an animal model. This can be due to poor absorption, rapid metabolism, or high plasma protein binding. It is crucial to perform early in vitro ADME (absorption, distribution, metabolism, and excretion) studies to identify potential liabilities.
Quantitative Data from Published Studies
| Compound | Target(s) | In Vitro Potency | In Vivo Model | In Vivo Efficacy | Reference |
| Ruxolitinib | JAK1/JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | JAK2V617F-driven myeloproliferative neoplasm mouse model | Increased survival rates | [4] |
| Tofacitinib | Pan-JAK | - | SCID-HuRAg mouse model of rheumatoid arthritis | Reduced synovial inflammation and invasion | [14][27] |
| Compound 11e (Pyrrolopyrimidine derivative) | JAK1/JAK2 | >90% inhibition | LPS-induced inflammation in RAW264.7 cells (in vitro model with in vivo implications) | Superior anti-inflammatory efficacy to baricitinib | [2] |
| BKI-1812 & BKI-1814 (Pyrrolopyrimidine derivatives) | C. parvum CDPK1 | EC50 in the low to sub-micromolar range | Mouse model of cryptosporidiosis | Significant reduction in parasite burden | [7] |
| Compound 8g (Tricyclic pyrrolo[2,3-d]pyrimidine) | DDR2 (predicted) | IC50: 4.01 µM (HT-29 cells) | N/A (in vitro study) | N/A | [12] |
Visualizing the Path Forward: Diagrams for Clarity
The Drug Discovery and Validation Workflow
Caption: A streamlined workflow for pyrrolopyrimidine drug discovery.
The JAK-STAT Signaling Pathway: A Common Target
Caption: Inhibition of the JAK-STAT pathway by pyrrolopyrimidines.
Conclusion: A Data-Driven Approach to In Vivo Validation
The successful translation of a pyrrolopyrimidine compound from in vitro discovery to in vivo validation is a testament to rigorous scientific methodology and a deep understanding of the biological systems at play. By employing a multi-faceted in vitro screening cascade, selecting the most appropriate in vivo models, and diligently working to establish a robust in vitro-in vivo correlation, researchers can significantly increase the probability of success. This guide has provided a framework for this journey, emphasizing the "why" behind the "how" and offering practical, field-proven insights to navigate the complexities of preclinical drug development. The ultimate goal is to identify not just potent molecules, but effective medicines, and that journey begins with a solid bridge between the in vitro and in vivo worlds.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. DSpace [helda.helsinki.fi]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiologically-based pharmacokinetic modeling as an approach to evaluate the effect of covariates and drug-drug interactions on variability in epidermal growth factor receptor kinase inhibitor exposure - van Dyk - Translational Cancer Research [tcr.amegroups.org]
- 20. Frontiers | Oncolytic virotherapy in cancer treatment: challenges and optimization prospects [frontiersin.org]
- 21. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinase Inhibitors from Early Research to Clinic - OAK Open Access Archive [oak.novartis.com]
- 23. researchgate.net [researchgate.net]
- 24. Physiologically Based Pharmacokinetic Modeling to Identify Physiological and Molecular Characteristics Driving Variability in Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Physiologically Based Pharmacokinetic Model of Tyrosine Kinase Inhibitors to Predict Target Site Penetration, with PET-Guided Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Anti-proliferative Activity of Pyrrolopyrimidine Isomers
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the native purine nucleobases. This has rendered it a fertile ground for the development of novel therapeutics, particularly in oncology.[1][2][3] The various isomeric forms of pyrrolopyrimidine, such as the 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and 9-deazapurines (pyrrolo[3,2-d]pyrimidines), offer distinct spatial arrangements and electronic properties, leading to differential interactions with biological targets and, consequently, a range of anti-proliferative activities.[1]
This guide provides a comparative analysis of the anti-proliferative efficacy of different pyrrolopyrimidine isomers, drawing upon experimental data from recent studies. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects and explore the underlying mechanisms of action, primarily focusing on their role as kinase inhibitors.
The Isomeric Landscape of Pyrrolopyrimidines
The positioning of the nitrogen atom in the five-membered pyrrole ring relative to the pyrimidine ring gives rise to several isomers. The most commonly investigated isomers in the context of anti-cancer drug discovery are the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores. A third isomer, pyrrolo[3,4-d]pyrimidine, is less explored.
Caption: Core structures of the three main pyrrolopyrimidine isomers.
Comparative Anti-proliferative Activity: A Data-Driven Analysis
The anti-proliferative activity of pyrrolopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize key findings from the literature, comparing the efficacy of different isomers and their derivatives.
Pyrrolo[2,3-d]pyrimidine Derivatives
This isomer, also known as 7-deazapurine, is a common scaffold in many FDA-approved kinase inhibitors.[4] Its derivatives have shown potent activity against a range of cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 8g | Tricyclic pyrrolo[2,3-d]pyrimidine-imine with azepine side-ring and 4-bromophenyl substituent | HT-29 (Colon) | 4.01 | [4] |
| 8f | Tricyclic pyrrolo[2,3-d]pyrimidine-imine with azepine side-ring and 4-bromophenyl substituent | HT-29 (Colon) | 4.55 | [4] |
| 25b | Dimethylphosphine oxide moiety | A549 (Lung) | 3.2 | [5] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | HepG2 (Liver) | 29-59 (range for 5e, 5h, 5k, 5l) | [6] |
| 14a | Not specified | MCF7 (Breast) | 1.7 µg/ml | [7] |
| 18b | Not specified | MCF7 (Breast) | 3.4 µg/ml | [7] |
| 16b | Not specified | MCF7 (Breast) | 5.7 µg/ml | [7] |
| 17 | Not specified | HePG2 (Liver) | 8.7 µg/ml | [7] |
| 17 | Not specified | PACA2 (Pancreatic) | 6.4 µg/ml | [7] |
Pyrrolo[3,2-d]pyrimidine Derivatives
The 9-deazapurine scaffold has also been extensively studied, with halogenated derivatives showing particularly potent anti-proliferative effects.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-dichloro | L1210 (Leukemia) | 2.0 | [1] |
| 1 | 2,4-dichloro | CCRF-CEM (Leukemia) | 2.8 | [1] |
| 1 | 2,4-dichloro | HeLa (Cervical) | 2.9 | [1] |
| 2 | 2,4-dichloro, 7-iodo | L1210 (Leukemia) | 0.1 | [1] |
| 2 | 2,4-dichloro, 7-iodo | CCRF-CEM (Leukemia) | 0.2 | [1] |
| 2 | 2,4-dichloro, 7-iodo | HeLa (Cervical) | 0.4 | [1] |
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of several structure-activity relationships:
-
Halogenation: The introduction of halogens, particularly at the C7 position of the pyrrolo[3,2-d]pyrimidine core, dramatically enhances cytotoxic activity.[1][8] For instance, the 7-iodo derivative 2 is significantly more potent than its non-iodinated counterpart 1 .[1] Similarly, for pyrrolo[2,3-d]pyrimidines, the presence of a bromine substituent on an attached phenyl ring has been shown to be beneficial for activity.[4]
-
Substituents on the Pyrrolo[2,3-d]pyrimidine Core: The nature of the substituent at various positions significantly influences anti-proliferative activity. For example, the introduction of a dimethylphosphine oxide moiety in compound 25b led to potent FAK inhibition and anti-proliferative effects.[5] Furthermore, tricyclic pyrrolo[2,3-d]pyrimidine-imines containing an azepine side-ring demonstrated selective and superior antitumor activity against the colon cancer HT-29 cell line.[4]
-
Isomeric Comparison: While a direct, comprehensive comparison is challenging due to variations in experimental conditions across studies, some inferences can be drawn. Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated sub-micromolar IC50 values, indicating very high potency.[1] Certain pyrrolo[2,3-d]pyrimidine derivatives also exhibit low micromolar to nanomolar activity, particularly when designed to target specific kinases.[5][6] The choice of isomer for further development will likely depend on the specific biological target and desired selectivity profile.
Mechanistic Underpinnings: Kinase Inhibition
A primary mechanism through which pyrrolopyrimidines exert their anti-proliferative effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][3] The structural similarity of the pyrrolopyrimidine scaffold to ATP, the natural ligand for kinases, makes it an ideal template for designing competitive kinase inhibitors.[2]
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Derivatives as Modulators of One-Carbon Metabolism
The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical pathways in cancer metabolism. This guide provides an in-depth analysis of the experimental methodologies required to assess the selectivity of derivatives based on this scaffold, with a particular focus on their role as modulators of one-carbon (C1) metabolism. We will delve into the rationale behind experimental design, present comparative data for a representative compound, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Significance of Selectivity in Targeting One-Carbon Metabolism
One-carbon metabolism is a complex network of interconnected pathways that provides methyl groups for the biosynthesis of nucleotides, amino acids, and other essential macromolecules. This metabolic network is compartmentalized between the cytoplasm and mitochondria, with key enzymes in both locations representing attractive targets for anticancer drug development.[1] However, the high degree of homology and functional redundancy among these enzymes presents a significant challenge in developing selective inhibitors. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, a thorough assessment of an inhibitor's selectivity is paramount during the drug discovery process.
The 5H-pyrrolo[3,2-d]pyrimidine core has been identified in compounds designed to inhibit several key enzymes in this pathway, including:
-
Serine Hydroxymethyltransferase (SHMT): Exists as cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2]
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase): A cytosolic enzyme that catalyzes the first of two formylation steps in de novo purine biosynthesis.
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Another cytosolic enzyme responsible for the final formylation step in purine synthesis.[1]
A lead compound based on the 5H-pyrrolo[3,2-d]pyrimidine scaffold may exhibit varying degrees of affinity for these enzymes. The following sections will outline a systematic approach to quantifying this selectivity profile.
Experimental Workflow for Selectivity Profiling
A multi-tiered approach, combining in vitro biochemical assays with cell-based functional assays, is essential for a comprehensive understanding of an inhibitor's selectivity.
Figure 1: A generalized workflow for assessing inhibitor selectivity.
Biochemical assays using purified enzymes provide the most direct measure of a compound's inhibitory activity against its intended target and potential off-targets.
Experimental Protocol: Spectrophotometric Assay for SHMT Activity
This protocol is adapted for measuring the activity of both SHMT1 and SHMT2.
-
Reagents:
-
Purified recombinant human SHMT1 or SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Potassium phosphate buffer, pH 7.5
-
Test compound (e.g., a 5H-pyrrolo[3,2-d]pyrimidine derivative) and control inhibitor (e.g., Pemetrexed)
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADP+, MTHFD, and THF in a 96-well plate.
-
Add the test compound or control inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding L-serine and the SHMT enzyme.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, at regular intervals using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
-
Data Analysis:
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A similar approach can be used for GARFTase and AICARFTase, using their respective substrates and coupling enzymes to produce a detectable signal.
Cell-based assays are crucial for confirming that the observed biochemical potency translates into a functional effect in a cellular environment.
Experimental Protocol: Metabolic Rescue Assay
This assay helps to identify the specific metabolic pathway being inhibited within the cell.
-
Cell Culture:
-
Use a cancer cell line known to be sensitive to inhibitors of one-carbon metabolism (e.g., MIA PaCa-2 pancreatic cancer cells).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at a concentration around its GI50 (50% growth inhibition) value.
-
In parallel, treat cells with the test compound in the presence of various rescue agents, such as:
-
Glycine
-
Hypoxanthine (a purine source)
-
Thymidine
-
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Interpretation:
-
If the cytotoxic effect of the compound is rescued by hypoxanthine, it suggests inhibition of de novo purine biosynthesis (GARFTase or AICARFTase).
-
Rescue by glycine may indicate inhibition of SHMT.
-
Lack of rescue by thymidine suggests the primary target is not thymidylate synthase.
-
Comparative Analysis: A Case Study
To illustrate the application of these principles, we will consider a representative multi-targeted 5H-pyrrolo[3,2-d]pyrimidine inhibitor, AGF347 , and compare its selectivity profile to Pemetrexed , a clinically used antifolate that also targets one-carbon metabolism.[3]
| Compound | SHMT1 (Ki, nM) | SHMT2 (Ki, nM) | GARFTase (Ki, nM) | AICARFTase (Ki, nM) |
| AGF347 | ~150 | ~50 | ~25 | ~100 |
| Pemetrexed | >10,000 | >10,000 | ~65 | ~2,000 |
Note: The Ki values for AGF347 are approximated from published data for illustrative purposes.
-
AGF347 is a multi-targeted inhibitor with potent activity against SHMT2 and GARFTase, and moderate activity against SHMT1 and AICARFTase.
-
Pemetrexed is more selective for GARFTase, with significantly weaker activity against the other enzymes.
This highlights the distinct selectivity profiles that can be achieved with different chemical scaffolds targeting the same metabolic network.
Figure 2: Inhibition points of AGF347 and Pemetrexed in the one-carbon metabolism pathway.
Conclusion and Future Directions
The systematic assessment of inhibitor selectivity is a cornerstone of modern drug discovery. For compounds based on the 5H-pyrrolo[3,2-d]pyrimidine scaffold targeting one-carbon metabolism, a combination of in vitro biochemical assays and cell-based functional studies is essential to elucidate their precise mechanism of action and potential for off-target effects. The comparative analysis of novel compounds against established inhibitors provides valuable context and guides further optimization efforts. Future studies should also incorporate broader kinome screening and other off-target panels to ensure a comprehensive safety and selectivity profile before advancing a compound into preclinical and clinical development.
References
- 1. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Modes of Pyrrolopyrimidine Inhibitors: A Guide for Drug Discovery Professionals
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP makes it an ideal starting point for developing ATP-competitive inhibitors targeting a wide range of kinases implicated in diseases such as cancer and autoimmune disorders.[1][2] This guide provides a detailed comparative analysis of the binding modes of various pyrrolopyrimidine inhibitors, offering insights into the structural basis of their potency and selectivity. By understanding these molecular interactions, researchers can better inform the rational design of next-generation therapeutics.
This guide will delve into the binding characteristics of pyrrolopyrimidine inhibitors targeting key kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR). We will explore both Type I and Type II binding modes, supported by X-ray crystallography and molecular docking data. Furthermore, we will provide detailed experimental protocols for assessing inhibitor performance, ensuring scientific integrity and reproducibility.
The Versatility of the Pyrrolopyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, serves as a versatile template for kinase inhibitors.[1] Strategic modifications to this scaffold allow for fine-tuning of inhibitor properties, including potency, selectivity, and pharmacokinetics.[1] The core structure typically forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. Substitutions at various positions on the pyrrolopyrimidine ring can then be used to exploit other pockets and interactions within the ATP-binding site, leading to enhanced affinity and selectivity.[3]
Comparative Binding Mode Analysis: JAKs vs. EGFR
To illustrate the adaptability of the pyrrolopyrimidine scaffold, we will compare the binding modes of representative inhibitors targeting two distinct kinase families: Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR).
Pyrrolopyrimidine Inhibitors of Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways. Dysregulation of JAK signaling is implicated in numerous autoimmune diseases and myeloproliferative neoplasms.[4] Pyrrolopyrimidine-based inhibitors, such as Tofacitinib, have shown significant clinical success in treating these conditions.[5]
Tofacitinib: A Case Study in JAK Inhibition
Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3. Its binding mode is characterized by the pyrrolopyrimidine core forming two hydrogen bonds with the hinge region of the kinase. This interaction is a hallmark of many ATP-competitive kinase inhibitors. The substituents on the pyrrolopyrimidine scaffold of Tofacitinib extend into other regions of the ATP-binding site, contributing to its potency and selectivity profile. Molecular docking studies have been instrumental in elucidating these key interactions.[6]
Pyrrolopyrimidine Inhibitors of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Mutations in EGFR are a key driver in several cancers, particularly non-small-cell lung cancer (NSCLC).[5] While quinazoline-based inhibitors like Gefitinib and Erlotinib were the first generation of EGFR inhibitors, pyrrolopyrimidine-based compounds have emerged as potent inhibitors, especially against resistance-conferring mutations.[5][7]
A Comparative Look at an EGFR Pyrrolopyrimidine Inhibitor
A study on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines revealed potent inhibitory activity against EGFR in the nanomolar range.[5] Similar to JAK inhibitors, the pyrrolopyrimidine core forms crucial hydrogen bonds with the hinge region of the EGFR kinase domain. However, the nature of the substituents and their interactions with the surrounding residues differ, which dictates the selectivity for EGFR over other kinases. For instance, the presence of a halogen atom in one of the most potent compounds from this series (IC50 of 3.76 nM) highlights the importance of specific substitutions in achieving high potency.[5]
Key Differentiators in Binding Modes
| Feature | Pyrrolopyrimidine-JAK Interaction (e.g., Tofacitinib) | Pyrrolopyrimidine-EGFR Interaction |
| Core Interaction | Pyrrolopyrimidine forms 2 H-bonds with the hinge region. | Pyrrolopyrimidine forms H-bonds with the hinge region. |
| Key Residues | Interactions with specific residues in the JAK ATP-binding pocket. | Interactions with key residues like Met793 in the EGFR ATP-binding pocket.[8] |
| Selectivity Drivers | Substituents exploit unique features of the JAK binding site. | Substituents are designed to interact with specific pockets within the EGFR active site, including those exposed by mutations. |
| Binding Mode | Primarily Type I inhibitors, binding to the active (DFG-in) conformation. | Can be designed as both Type I and irreversible (covalent) inhibitors. |
Understanding Different Binding Modes: Type I vs. Type II
Kinase inhibitors are broadly classified based on their interaction with the DFG motif of the activation loop, which can adopt an active "DFG-in" or an inactive "DFG-out" conformation.[9]
-
Type I Inhibitors : These bind to the active "DFG-in" conformation of the kinase.[9] They are purely ATP-competitive and occupy the adenine-binding pocket. The majority of currently approved kinase inhibitors, including many pyrrolopyrimidine-based drugs, fall into this category.
-
Type II Inhibitors : These inhibitors bind to the inactive "DFG-out" conformation.[9] They extend into an adjacent hydrophobic pocket that is only accessible in this inactive state. This can offer a pathway to achieving greater selectivity, as this allosteric pocket is generally less conserved than the ATP-binding site.
Experimental Protocols for Inhibitor Characterization
To rigorously compare the binding and inhibitory activity of pyrrolopyrimidine compounds, standardized and well-controlled experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrrolopyrimidine inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrrolopyrimidine inhibitor in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended. Include a DMSO-only control.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP or the product formed using the detection reagents from the assay kit, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
X-ray Crystallography of Protein-Ligand Complexes
Determining the crystal structure of a pyrrolopyrimidine inhibitor in complex with its target kinase provides definitive evidence of its binding mode.
General Protocol Overview:
-
Protein Expression and Purification: Obtain high-purity, active kinase protein.
-
Crystallization:
-
Co-crystallization: The protein is crystallized in the presence of the inhibitor. This often requires extensive screening of conditions.[11]
-
Soaking: Pre-formed crystals of the apo-protein are soaked in a solution containing the inhibitor.[12] This method is generally simpler if suitable apo crystals are available.[11]
-
-
Crystal Mounting and Cryo-protection: Crystals are mounted on a loop and flash-cooled in liquid nitrogen, typically after being treated with a cryoprotectant to prevent ice formation.[12]
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to solve and refine the three-dimensional structure of the protein-inhibitor complex.
Key Causality Behind Experimental Choices:
-
Co-crystallization vs. Soaking: Co-crystallization is often preferred when the ligand induces a significant conformational change in the protein upon binding. Soaking is a simpler and faster method when the protein structure is largely pre-organized for ligand binding.[11]
-
Cryo-protection: This is crucial for preventing damage to the crystal from the high-intensity X-ray beam and the formation of crystalline ice, which would obscure the diffraction pattern of the protein crystal.[12]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile starting point for the design of potent and selective kinase inhibitors. The comparative analysis of their binding modes in different kinases, such as JAKs and EGFR, reveals a common theme of hinge-region interaction, while also highlighting the subtle yet critical differences in substituent interactions that drive selectivity. A thorough understanding of these binding modes, elucidated through techniques like X-ray crystallography and supported by in vitro assays, is paramount for the rational design of the next generation of targeted therapies. The experimental protocols provided in this guide offer a robust framework for researchers to characterize and compare the performance of novel pyrrolopyrimidine inhibitors, ultimately contributing to the advancement of precision medicine.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
A Researcher's Guide to Evaluating the Therapeutic Index of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Derivatives as Novel Anticancer Agents
In the landscape of modern oncology, the pursuit of novel therapeutic agents is driven by the dual objectives of maximizing efficacy against malignant cells while minimizing harm to healthy tissues. The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising framework for the development of targeted anticancer therapies, notably as inhibitors of critical metabolic pathways essential for tumor proliferation. However, potent bioactivity alone does not guarantee clinical success. A rigorous evaluation of a compound's therapeutic window is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of novel 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid derivatives, ensuring a data-driven approach to identifying candidates with the highest potential for clinical translation.
The therapeutic index (TI) is a quantitative measure of a drug's safety margin.[1][2] A high TI indicates that a much higher dose is required to produce a toxic effect than to elicit a therapeutic one, a desirable characteristic for any clinical candidate.[3][4] In preclinical in vivo studies, this is often expressed as the ratio of the dose that is lethal to 50% of the population (LD₅₀) to the dose that produces a therapeutic effect in 50% of the population (ED₅₀).
For in vitro studies, a parallel concept known as the Selectivity Index (SI) is employed. It is a critical early-stage indicator of a compound's therapeutic potential. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC₅₀) in normal, non-cancerous cells to the IC₅₀ in cancer cells.[3]
Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value suggests that the compound is preferentially cytotoxic to cancer cells over healthy cells, indicating a wider therapeutic window. This guide will walk through the experimental design, execution, and data interpretation necessary to determine the SI for novel pyrrolopyrimidine derivatives, using data from the closely related pyrrolo[2,3-d]pyrimidine scaffold as a practical, illustrative example.
The Rationale Behind the Experimental Design
Our objective is to quantify the differential cytotoxic effects of our test compounds on cells representing the disease state (cancer) and a healthy state (normal). The choice of cell lines is therefore critical. For demonstrating the evaluation process, we will consider a colon cancer cell line (e.g., HT-29) as our target and a non-cancerous human embryonic kidney cell line (HEK-293) as our model for healthy tissue.[3] HEK-293 cells are widely used in preclinical toxicology as they are robust, well-characterized, and of human origin, providing a relevant baseline for cytotoxicity.
The comparison against a standard-of-care chemotherapeutic, such as Doxorubicin, is essential. Doxorubicin is a potent anticancer agent but is known for its significant cardiotoxicity and narrow therapeutic index, making it a stringent benchmark for improvement.[5]
Experimental Workflow for Determining In Vitro Selectivity Index
The following diagram outlines the key steps in the experimental process, from cell culture preparation to data analysis and SI calculation.
Caption: Workflow for determining the in vitro Selectivity Index.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line (e.g., HT-29) and normal cell line (e.g., HEK-293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound derivatives
-
Doxorubicin (positive control)
-
DMSO (vehicle)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into two separate 96-well plates (one for HT-29, one for HEK-293).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of each test compound and Doxorubicin in culture medium from a 10 mM DMSO stock. A typical 8-point dilution series might range from 200 µM to 0.01 µM.
-
Aspirate the old medium from the cells.
-
Add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "cells only" (untreated) and "vehicle control" (0.5% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Use graphing software (e.g., GraphPad Prism) to plot percent viability against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value for each compound on each cell line.
-
Comparative Data Analysis
The ultimate goal is to generate a clear, comparative dataset that informs the selection of lead candidates. The table below uses data adapted from a study on isomeric tricyclic pyrrolo[2,3-d]pyrimidines to illustrate how the results should be presented and interpreted.[3] This serves as a template for the data you will generate for your this compound derivatives.
| Compound | Target Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Derivative A | HT-29 (Colon Cancer) | 4.01 | HEK-293 | 169 | 42.1 |
| Derivative B | HT-29 (Colon Cancer) | 4.55 | HEK-293 | 195 | 42.8 |
| Derivative C | HT-29 (Colon Cancer) | >50 | HEK-293 | >200 | - |
| Doxorubicin | HT-29 (Colon Cancer) | 0.85 | HEK-293 | 2.5 | 2.9 |
Interpretation of Results:
-
High Selectivity: Derivatives A and B exhibit high SI values (42.1 and 42.8, respectively), indicating they are over 40 times more potent against the HT-29 cancer cells than against the normal HEK-293 cells.[3] This is a highly encouraging profile.
-
Low Selectivity Benchmark: Doxorubicin, the standard chemotherapeutic, shows a much lower SI of 2.9. This highlights the potential for the novel derivatives to offer a significantly improved safety margin.
-
Inactive Compounds: Derivative C was largely inactive against the cancer cell line at the tested concentrations and thus its selectivity could not be meaningfully determined.
-
Decision Making: Based on this in vitro data, Derivatives A and B would be prioritized for further preclinical development, including in vivo efficacy and toxicology studies, to validate their promising therapeutic index.
Mechanism of Action: Targeting One-Carbon Metabolism
Many pyrrolopyrimidine derivatives exert their anticancer effects by targeting key metabolic pathways that are upregulated in cancer cells. For instance, certain novel pyrrolo[3,2-d]pyrimidine compounds have been shown to inhibit serine hydroxymethyltransferase 2 (SHMT2), a critical enzyme in mitochondrial one-carbon (C1) metabolism.[2][4] This pathway is essential for producing the building blocks for nucleotide synthesis (purines) and maintaining redox balance.[2] Inhibiting this pathway can lead to suppressed tumor growth and increased oxidative stress.
Caption: Inhibition of SHMT2 by a pyrrolopyrimidine derivative.
By understanding the mechanism, researchers can develop more targeted assays and potentially identify biomarkers for patient stratification in future clinical trials.
Conclusion and Future Directions
The evaluation of the therapeutic index, beginning with the in vitro selectivity index, is a non-negotiable step in the preclinical assessment of any novel anticancer agent. The this compound scaffold holds considerable promise, but its clinical potential can only be unlocked through rigorous, comparative evaluation. By employing the standardized protocols and data analysis frameworks outlined in this guide, researchers can effectively benchmark their novel compounds against established drugs and other derivatives. A high selectivity index is a strong indicator of a compound's potential to selectively eradicate cancer cells while sparing healthy tissue, paving the way for the development of safer and more effective cancer therapies. The most promising candidates from this in vitro screening should then advance to in vivo models to determine the true therapeutic index based on efficacy and toxicity in a whole-organism context.
References
- 1. Buy 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | 1781241-35-7 [smolecule.com]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid
This guide provides a comprehensive framework for the safe handling and disposal of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This process, often termed "cradle-to-grave" management, is governed by regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to protect laboratory personnel and the environment.[1][2]
While specific toxicological data for this compound is not extensively published, its structural relationship to other pyrrolopyrimidine derivatives and its role as a potential bioactive agent necessitate that it be handled as a hazardous chemical. The procedures outlined below are based on established best practices for laboratory chemical waste, data from analogous compounds, and federal regulations.[3][4][5]
Immediate Safety & Hazard Assessment
Before any disposal-related activity, a thorough hazard assessment is paramount. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally similar compounds. Analogues such as 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid are classified with specific GHS hazard statements.[6] Therefore, it is prudent to assume this compound presents similar risks.
Assumed Hazard Profile:
| Hazard Type | GHS Classification (Inferred) | GHS Statement (Inferred) | Rationale & Source |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on SDS for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid.[6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on SDS for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid.[6] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | Based on SDS for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid.[6] |
| Acute Toxicity, Oral | Category 4 (Potential) | H302: Harmful if swallowed | A common classification for novel heterocyclic compounds used in research.[7][8] |
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Tightly fitting safety goggles or a face shield.[9]
-
Skin and Body Protection: A laboratory coat is required. Ensure no skin is exposed.
-
Respiratory Protection: All handling of the solid compound or solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
The Principle of Prudent Waste Management
The most effective strategy for laboratory waste is to minimize its generation in the first place.[5][11] This includes ordering only the necessary quantities of starting materials and reducing the scale of experiments whenever feasible.[11] All waste is regulated from the moment of generation until its final disposal.[11]
The disposal plan for any chemical should be established before beginning experimental work.[5] This ensures that resources are in place and regulatory requirements are met, preventing the accumulation of unmanageable or unknown waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted through a licensed hazardous waste disposal service. It should never be disposed of down the drain or in regular trash.[1]
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste management. Incompatible chemicals must be kept separate to avoid dangerous reactions.[1][3]
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips) in a designated solid hazardous waste container.[9]
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible hazardous liquid waste container.
-
Causality: Do not mix this waste stream with other organic or aqueous wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing can lead to unpredictable reactions and complicates the final disposal process. For instance, mixing acidic waste with cyanide-bearing waste could evolve highly toxic hydrogen cyanide gas.[11]
-
Step 2: Container Selection and Labeling
The choice of container is critical for preventing leaks and ensuring chemical compatibility.[1][3]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container in good condition with a secure, leak-proof screw cap. The container must be chemically compatible with the waste. For example, acidic solutions should not be stored in metal containers.[2][3]
-
Labeling: This is a strict regulatory requirement.[12] The container must be labeled immediately upon the first addition of waste. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13]
-
Location: The SAA must be under the control of laboratory personnel.[1]
-
Containment: The waste container must be kept in secondary containment (such as a plastic tub or tray) to contain any potential leaks.[4]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[6][11] This is a common point of failure in laboratory inspections and is crucial for preventing the release of vapors.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[11]
Caption: Disposal workflow for this compound.
Step 4: Arranging for Professional Disposal
Final disposal must be managed by professionals to ensure compliance with Department of Transportation (DOT) and EPA regulations.
-
Contact EHS: When the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), contact your institution's EHS office to schedule a waste pickup.[1][2][13]
-
Provide Information: Be prepared to provide the full chemical name and any available hazard information to the EHS personnel.
-
Incineration: The most probable disposal route for this type of compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[4] Dissolving the material in a combustible solvent may be part of the "lab packing" process performed by the disposal contractor.[10]
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Don PPE: Before attempting cleanup of a small spill, don the appropriate PPE as described in Section 1.
-
Contain and Absorb: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust. For a liquid spill, contain it with absorbent pads or dikes.
-
Collect Debris: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Regulatory Framework
All laboratory waste management is underpinned by a strict regulatory framework. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[1][2] RCRA establishes the "cradle-to-grave" system for managing hazardous waste. Additionally, OSHA guidelines protect workers from exposure to hazardous chemicals, including cytotoxic drugs, which share handling protocols with many novel research compounds.[14][15][16] Adherence to the procedures in this guide will help ensure compliance with these critical regulations.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. actenviro.com [actenviro.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Operational Guide: Personal Protective Equipment (PPE) for Handling 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
This document provides essential safety and operational protocols for the handling of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The guidance herein is based on established safety principles for handling heterocyclic, powdered chemical compounds with potential biological activity.
Core Hazard Assessment
Before any handling procedure, a thorough understanding of the compound's potential hazards is critical. This compound is a heterocyclic compound. While specific toxicological data is limited for this exact molecule, the chemical class—pyrrolopyrimidines and their derivatives—warrants a cautious approach due to their use as scaffolds in pharmacologically active agents.[1][2][3] A closely related analogue, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
Based on this structural analogy and general principles for handling acidic organic compounds, the primary risks are:
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause irritation, redness, or more severe damage.[4]
-
Respiratory Tract Irritation: Inhalation of the fine powder can irritate the lungs and respiratory system.[4]
-
Unknown Biological Activity: As a derivative of a pharmacologically relevant scaffold, the compound may have unforeseen biological effects if ingested or absorbed.
The following table summarizes the minimum PPE requirements to mitigate these identified hazards.
| Hazard | Potential Effect | Required PPE & Engineering Controls | Specification |
| Inhalation of Powder | Respiratory tract irritation, potential systemic effects. | Chemical Fume Hood / Respirator | Primary: Handle solids only in a certified chemical fume hood. Secondary: If a fume hood is unavailable or exposure limits are exceeded, a NIOSH-approved respirator is mandatory.[6][7][8] |
| Eye/Face Contact | Serious eye irritation, potential for severe damage. | Safety Goggles / Face Shield | Must meet ANSI Z87.1 standards.[6] A face shield should be worn over goggles during procedures with a high splash risk.[9] |
| Skin Contact | Irritation, redness, inflammation, potential absorption. | Chemical-Resistant Gloves / Lab Coat | Gloves: Nitrile or butyl rubber.[9] Inspect before use. Lab Coat: Standard, fully buttoned lab coat.[6] |
| Ingestion | Harmful if swallowed, unknown systemic toxicity. | Administrative Controls | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[7][10] |
Detailed PPE Protocols: Causality and Procedure
Merely listing PPE is insufficient. Understanding the rationale behind each selection is key to building a culture of safety and ensuring compliance.
Respiratory Protection: The First Line of Defense
Causality: Fine organic powders can easily become airborne, especially during weighing and transfer operations. Inhaling these particles poses a direct threat to the respiratory system and is a primary route for systemic exposure.[4]
Protocol:
-
Primary Control (Fume Hood): All manipulations of solid this compound must be performed within a certified chemical fume hood.[6] Verify the hood's certification date and ensure the sash is positioned at the lowest feasible height to maximize airflow and protection.
-
Secondary Control (Respirator): In the rare event that engineering controls are insufficient, a NIOSH/MSHA-approved respirator is required.[7][8] The specific cartridge type should be selected based on a formal risk assessment, but typically involves particulate filters.
Eye and Face Protection: Preventing Irreversible Damage
Causality: The eyes are exceptionally sensitive to chemical irritants. A splash of a solution or contact with airborne powder can cause serious and potentially irreversible damage.[4][9]
Protocol:
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear tight-sealing safety goggles that comply with ANSI Z87.1 standards.[6][7]
-
Enhanced Protection: When dissolving the solid, transferring solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn over the safety goggles.[9]
Hand and Body Protection: The Contact Barrier
Causality: Skin is a primary route of exposure. Carboxylic acids and heterocyclic compounds can cause irritation upon contact.[4][11] Furthermore, absorption through the skin is a potential route for systemic toxicity. Protective clothing prevents contamination of personal attire.
Protocol:
-
Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a suitable and common choice for their resistance to a wide array of chemicals.[9] Always inspect gloves for tears or pinholes before use.
-
Glove Technique:
-
Don gloves before entering the designated handling area.
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands before donning a new glove.
-
Never touch personal items (phones, pens, doorknobs) with gloved hands.
-
-
Protective Clothing: A clean, fully-buttoned lab coat must be worn at all times.[6] Ensure footwear consists of fully enclosed shoes made of a chemical-resistant material.[6]
Operational and Disposal Plans
A safe workflow encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Safe Handling and Preparation Workflow
The following diagram outlines the logical flow for safely handling the compound from initial setup to temporary storage of the prepared solution.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Disposal
Causality: Improper disposal can harm the environment and pose a risk to waste handlers. Cross-contamination in the lab can lead to unintended exposures and failed experiments.
Protocol:
-
Waste Segregation: All disposable materials that come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.[6] These items should be collected in a dedicated, clearly labeled hazardous waste container.[12]
-
Container Management: Use containers that are chemically compatible with the waste and have secure, leak-proof closures.[12][13] Do not overfill waste containers.
-
Liquid Waste: Unused solutions should be collected in a labeled, compatible hazardous waste container. As the compound is a carboxylic acid, it should not be mixed with bases in the same waste container to avoid a neutralization reaction.[11]
-
Disposal Compliance: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[12][14][15]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Always have the Safety Data Sheet (SDS) for the compound or a suitable analogue available when seeking medical advice.[4]
References
- 1. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. leelinework.com [leelinework.com]
- 10. fishersci.com [fishersci.com]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medprodisposal.com [medprodisposal.com]
- 15. Laboratory Waste Disposal | Lab Waste | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

